Product packaging for Norverapamil Hydrochloride(Cat. No.:CAS No. 67812-42-4)

Norverapamil Hydrochloride

Cat. No.: B1679975
CAS No.: 67812-42-4
M. Wt: 477.0 g/mol
InChI Key: OEAFTRIDBHSJDC-UHFFFAOYSA-N
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Description

Norverapamil Hydrochloride is the major active metabolite of the calcium channel blocker Verapamil . It is formed in the liver through N-demethylation primarily by the CYP3A4 enzyme and contributes significantly to the therapeutic effects observed in verapamil therapy . This compound retains potent pharmacological activity as an inhibitor of L-type calcium channels, leading to vasodilation and effects on cardiac contractility and conduction, making it a critical reference standard in cardiovascular and pharmacokinetic research . Beyond its role as a metabolite, norverapamil is a valuable tool for studying P-glycoprotein (P-gp) interactions . It acts as both a substrate and an inhibitor of this key membrane transporter, which influences the absorption, distribution, and elimination of many drugs. Researchers can use it to investigate P-gp-mediated drug-drug interactions and their impact on bioavailability . The synthesis of norverapamil, for instance via the reaction of verapamil with 1-chloroethyl chloroformate, provides a pathway for obtaining this important compound for analytical and research purposes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H37ClN2O4 B1679975 Norverapamil Hydrochloride CAS No. 67812-42-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAFTRIDBHSJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67018-85-3 (Parent)
Record name Norverapamil Hydrochloride
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DSSTOX Substance ID

DTXSID40987149
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1)
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Molecular Weight

477.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67812-42-4
Record name Norverapamil Hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1)
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Record name 67812-42-4
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Foundational & Exploratory

The Mechanism of P-glycoprotein Inhibition by Norverapamil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norverapamil, the major active metabolite of the calcium channel blocker verapamil, is a potent inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer and for influencing the pharmacokinetics of numerous drugs. This technical guide provides an in-depth exploration of the mechanism of action by which norverapamil hydrochloride inhibits P-gp. It consolidates quantitative data on its inhibitory potency, details the experimental protocols used for its characterization, and visualizes the underlying molecular interactions and experimental workflows.

Introduction

P-glycoprotein (P-gp), the product of the ABCB1 gene, is an ATP-dependent efflux pump that transports a wide variety of structurally diverse substrates out of cells. This function is crucial in maintaining cellular homeostasis and protecting against xenobiotics. However, in the context of pharmacology, P-gp can be a significant obstacle. Its overexpression in cancer cells leads to the efflux of chemotherapeutic agents, rendering them ineffective. Furthermore, its presence in key physiological barriers, such as the blood-brain barrier and the intestinal epithelium, profoundly impacts drug absorption, distribution, and elimination.

Norverapamil has emerged as a significant modulator of P-gp activity. Understanding its precise mechanism of inhibition is critical for its potential application in overcoming MDR and for predicting and managing drug-drug interactions.

Mechanism of Action

Norverapamil inhibits P-gp primarily through direct, non-competitive interaction with the transporter.[1][2][3] This interaction modulates the ATPase activity of P-gp and interferes with the transport of its substrates. While the primary mechanism is direct binding, there is also evidence to suggest that verapamil, the parent compound of norverapamil, can down-regulate P-gp expression at the mRNA level, indicating a potential for longer-term effects on P-gp activity.[4][5]

The interaction of norverapamil with P-gp affects the conformational changes and ATP hydrolysis that are essential for substrate efflux.[6][7] Studies on verapamil have shown a biphasic kinetic profile of P-gp ATPase activation, suggesting the presence of at least two distinct binding sites with different affinities.[6] Norverapamil is believed to interact with these sites, thereby altering the transporter's function.

Signaling and Interaction Pathway

The following diagram illustrates the proposed mechanism of P-gp inhibition by norverapamil, focusing on its direct interaction with the transporter and its impact on substrate efflux and ATPase activity.

Pgp_Inhibition_Pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Substrate Efflux Pgp->Efflux Transports substrate ATP_binding ATP Binding & Hydrolysis ATP_binding->Pgp Drives conformational change Substrate_binding Substrate Binding Site Substrate_binding->ATP_binding Stimulates Norverapamil_binding Norverapamil Binding Site Norverapamil_binding->ATP_binding Modulates ATPase activity (non-competitive inhibition) Inhibition Inhibition of Efflux Norverapamil_binding->Inhibition Prevents substrate transport Norverapamil Norverapamil Norverapamil->Norverapamil_binding Binds to P-gp Substrate P-gp Substrate (e.g., Digoxin, Chemotherapy drugs) Substrate->Substrate_binding Binds to P-gp ATP ATP ATP->ATP_binding

Caption: Mechanism of Norverapamil's P-gp Inhibition.

Quantitative Data on P-gp Inhibition

The potency of norverapamil as a P-gp inhibitor has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess this potency.

Inhibitor P-gp Substrate Cell/System IC50 (µM) Reference
NorverapamilDigoxinCaco-2 cells0.3[8][9]
VerapamilDigoxinCaco-2 cells1.1[8][9]
VerapamilN-methylquinidine (NMQ)P-gp vesicles3.9[10]
VerapamilVinblastineMultidrug-resistant cells8[11]

Studies on the kinetics of verapamil's interaction with P-gp have also provided valuable quantitative data on its binding and effect on ATPase activity.

Parameter Condition Value Reference
Km (Verapamil)P-gp ATPase activity1.9 ± 0.5 µM[12]
Ki (Verapamil)P-gp ATPase activity454 ± 109 µM[12]
Ki (Verapamil)NMQ accumulation2.9 µM[10]

Experimental Protocols

The characterization of norverapamil as a P-gp inhibitor relies on a suite of specialized in vitro assays. Below are detailed methodologies for key experiments.

Polarized Transport Assay

This assay assesses the directional transport of a P-gp substrate across a monolayer of polarized cells that express P-gp, such as Caco-2 or L-MDR1 cells.

Objective: To determine if norverapamil inhibits the P-gp-mediated efflux of a known substrate.

Methodology:

  • Cell Culture: Caco-2 or L-MDR1 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured until a confluent and polarized monolayer is formed.

  • Substrate and Inhibitor Preparation: A known P-gp substrate (e.g., [³H]-digoxin) is prepared at a specific concentration. Norverapamil is prepared at various concentrations to determine a dose-response curve.

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport: The substrate solution (with and without norverapamil) is added to the apical chamber, and the appearance of the substrate in the basolateral chamber is measured over time.

    • Basolateral to Apical (B-A) Transport: The substrate solution (with and without norverapamil) is added to the basolateral chamber, and its appearance in the apical chamber is measured over time.

  • Sample Analysis: The concentration of the radiolabeled substrate in the receiving chamber at different time points is quantified using liquid scintillation counting.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is determined. A reduction in the efflux ratio in the presence of norverapamil indicates P-gp inhibition. The IC50 value is calculated from the dose-response curve.

Transport_Assay_Workflow start Start culture Culture polarized cell monolayer (e.g., Caco-2) on permeable supports start->culture prepare Prepare P-gp substrate (e.g., [³H]-digoxin) and Norverapamil solutions culture->prepare transport Perform bidirectional transport study (Apical to Basolateral & Basolateral to Apical) prepare->transport analyze Quantify substrate concentration in receiving chambers transport->analyze calculate Calculate Papp and Efflux Ratio (ER) analyze->calculate determine Determine IC50 for Norverapamil calculate->determine end End determine->end ATPase_Assay_Workflow start Start prepare Prepare P-gp containing membrane vesicles or reconstituted P-gp start->prepare incubate Incubate membrane prep with ATP, MgCl₂, and varying concentrations of Norverapamil prepare->incubate measure Measure inorganic phosphate (Pi) release over time (e.g., Chifflet assay) incubate->measure calculate Calculate specific ATPase activity measure->calculate analyze Plot activity vs. Norverapamil concentration to determine effect calculate->analyze end End analyze->end

References

An In-Depth Technical Guide to Norverapamil Hydrochloride: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norverapamil Hydrochloride is the primary active N-demethylated metabolite of Verapamil, a well-known L-type calcium channel blocker.[1] While it possesses a significant portion of the pharmacological activity of its parent compound, Norverapamil itself is a subject of interest for its distinct properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound that shares the core phenylalkylamine structure with Verapamil. The key structural difference is the absence of a methyl group on the nitrogen atom of the amino group.

Chemical Structure:

  • IUPAC Name: 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride[2]

  • Synonyms: (±)-Norverapamil hydrochloride, D-591[1]

The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₆H₃₇ClN₂O₄[2][3][4]
Molecular Weight 477.04 g/mol [2][3][4]
Appearance White to off-white solid[1][5]
Melting Point Softens at 50°C, decomposes at 155-160°C[5]
Solubility Water: ≥ 50 mg/mL, DMSO: ≥ 31 mg/mL[1]
pKa Data not readily available

Pharmacological Properties

Mechanism of Action

This compound functions primarily as an L-type calcium channel blocker .[1] These channels are crucial for regulating calcium ion influx into cardiac and vascular smooth muscle cells. By inhibiting these channels, Norverapamil reduces the intracellular calcium concentration, leading to vasodilation and a decrease in myocardial contractility.[6]

In addition to its effect on calcium channels, Norverapamil is also an inhibitor of P-glycoprotein (P-gp) function.[1] P-glycoprotein is an ATP-dependent efflux pump that plays a significant role in multidrug resistance in cancer cells and influences the pharmacokinetics of many drugs by limiting their absorption and distribution. Norverapamil's ability to inhibit P-gp suggests its potential use in overcoming multidrug resistance and enhancing the efficacy of other therapeutic agents.

The metabolic conversion of Verapamil to Norverapamil is a key aspect of its pharmacology. This N-demethylation is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[7]

Verapamil_Metabolism Verapamil Verapamil Norverapamil Norverapamil Verapamil->Norverapamil N-demethylation CYP3A4 CYP3A4 CYP3A4->Verapamil CYP3A5 CYP3A5 CYP3A5->Verapamil Synthesis_Workflow cluster_0 Step 1: Quaternary Salt Formation cluster_1 Step 2: Demethylation cluster_2 Step 3: Salt Formation Verapamil Verapamil Reaction_with_Chloroformate Quaternary Ammonium Salt Intermediate Verapamil->Reaction_with_Chloroformate 1-chloroethyl chloroformate Aprotic Solvent Quaternary_Salt Quaternary Ammonium Salt Norverapamil_Base Norverapamil (Free Base) Quaternary_Salt->Norverapamil_Base Methanol Norverapamil_Base_2 Norverapamil (Free Base) Norverapamil_HCl This compound Norverapamil_Base_2->Norverapamil_HCl HCl Logical_Relationship cluster_0 Mechanism of Action cluster_1 Cellular Effects cluster_2 Physiological Outcomes Norverapamil Norverapamil HCl L_type L-type Ca²⁺ Channel Norverapamil->L_type Inhibits P_gp P-glycoprotein (P-gp) Norverapamil->P_gp Inhibits Ca_Influx Decreased Intracellular Ca²⁺ L_type->Ca_Influx Drug_Efflux Decreased Drug Efflux P_gp->Drug_Efflux Vasodilation Vasodilation Ca_Influx->Vasodilation MDR_Reversal MDR Reversal Drug_Efflux->MDR_Reversal

References

An In-depth Technical Guide to the Synthesis and Characterization of Norverapamil Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Norverapamil Hydrochloride, a primary metabolite of the widely used calcium channel blocker, Verapamil. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug metabolism, offering detailed methodologies and data for the scientific investigation of this compound.

Introduction

Norverapamil, the N-demethylated metabolite of Verapamil, is an active compound that contributes to the overall pharmacological profile of its parent drug.[1][2] It exhibits less potent calcium channel blocking activity compared to Verapamil but is a significant inhibitor of P-glycoprotein (P-gp), a key transporter involved in drug efflux and multidrug resistance.[2] Understanding the synthesis and characterization of this compound is crucial for its use as a reference standard in metabolic studies, for investigating its unique pharmacological properties, and for the development of new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and application of the compound in a research setting.

PropertyValueReference
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride[3]
CAS Number 67812-42-4[3][4]
Molecular Formula C₂₆H₃₇ClN₂O₄[3][4]
Molecular Weight 477.04 g/mol [4][5]
Appearance Off-White Crystalline Solid
Purity ≥98% (HPLC)[5]
Solubility Water: 15 mg/mL (clear solution)[5]
Storage Temperature -20°C

Synthesis of this compound

The synthesis of this compound can be achieved through the N-demethylation of Verapamil, followed by conversion to its hydrochloride salt. A common and effective method involves the use of 1-chloroethyl chloroformate as the demethylating agent.[6]

Synthesis Pathway

The overall synthetic scheme is a two-step process starting from Verapamil.

Synthesis_Pathway Verapamil Verapamil Quaternary_Salt Quaternary Ammonium Salt Intermediate Verapamil->Quaternary_Salt 1-Chloroethyl Chloroformate Aprotic Solvent (e.g., Dichloroethane) 10-80°C Norverapamil Norverapamil (Free Base) Quaternary_Salt->Norverapamil Methanolysis (e.g., Methanol) 10-80°C Norverapamil_HCl This compound Norverapamil->Norverapamil_HCl HCl in Ethyl Acetate 0-25°C

Caption: Synthesis pathway of this compound from Verapamil.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: N-demethylation of Verapamil

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Verapamil in a suitable aprotic solvent such as 1,2-dichloroethane.[6]

  • Add 1-chloroethyl chloroformate (1.0 to 1.2 molar equivalents) dropwise to the solution at room temperature.[6]

  • Heat the reaction mixture to a temperature between 50-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting residue, add methanol and heat the mixture to reflux to facilitate the decomposition of the carbamate intermediate.[6]

  • After the decomposition is complete (as monitored by TLC or HPLC), cool the mixture and evaporate the solvent to yield crude Norverapamil free base.

Step 2: Formation of this compound

  • Dissolve the crude Norverapamil free base in ethyl acetate.

  • Slowly add a solution of hydrochloric acid in ethyl acetate (1.0 to 1.1 molar equivalents) to the stirred solution at room temperature.[7]

  • Cool the mixture in an ice bath to facilitate the precipitation of this compound.[7]

  • Collect the precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to obtain this compound as an off-white solid.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. The following analytical techniques are typically employed.

Experimental Workflow for Characterization

Characterization_Workflow cluster_identity Identity & Structure Start Synthesized Norverapamil HCl Purity_Assessment Purity Assessment (HPLC/UPLC) Start->Purity_Assessment Identity_Confirmation Identity Confirmation Purity_Assessment->Identity_Confirmation HPLC_UPLC HPLC/UPLC Purity_Assessment->HPLC_UPLC Technique Structural_Elucidation Structural Elucidation Identity_Confirmation->Structural_Elucidation MS Mass Spectrometry (MS) Identity_Confirmation->MS Technique Final_Product Characterized Norverapamil HCl Structural_Elucidation->Final_Product NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Structural_Elucidation->NMR Technique IR Infrared Spectroscopy (IR) Structural_Elucidation->IR Technique

Caption: Workflow for the characterization of synthesized Norverapamil HCl.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of this compound and for its quantification in various matrices.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer)
Detection UV at a specific wavelength (e.g., 278 nm) or fluorescence detection
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 µL

A well-developed HPLC method should show a sharp, symmetrical peak for Norverapamil with good resolution from any impurities or starting materials. The purity is typically reported as the peak area percentage.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

  • Expected Molecular Ion: For the free base (Norverapamil), the expected [M+H]⁺ ion would be at m/z 441.27.

  • Fragmentation Pattern: The mass spectrum will also show characteristic fragment ions that can be used to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy groups, the aliphatic chain protons, and the isopropyl group protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

  • Key Absorptions:

    • N-H stretch: A characteristic absorption band for the secondary amine.

    • C≡N stretch: A sharp absorption band for the nitrile group.

    • C-O stretch: Strong absorptions for the ether linkages of the methoxy groups.

    • Aromatic C-H and C=C stretches: Bands characteristic of the substituted benzene rings.

Safety and Handling

This compound is a bioactive compound and should be handled with appropriate safety precautions.

  • Hazard Statements: Toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][5]

  • Personal Protective Equipment (PPE): It is recommended to use a dust mask, safety goggles, and chemical-resistant gloves when handling the solid material.[5]

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place at the recommended storage temperature of -20°C.[4]

Conclusion

This technical guide has outlined the synthesis of this compound from Verapamil and detailed the essential analytical techniques for its comprehensive characterization. The provided protocols and data serve as a foundational resource for researchers to produce and validate this important metabolite for use in a wide range of scientific studies. Adherence to the described methodologies and safety precautions will ensure the reliable and safe use of this compound in a research setting.

References

Norverapamil Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norverapamil Hydrochloride, the primary active metabolite of the well-known calcium channel blocker Verapamil, presents a significant area of interest in cardiovascular research and drug development. This technical guide provides an in-depth overview of this compound, including its fundamental physicochemical properties, mechanism of action, and detailed experimental protocols for its analysis and functional characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource to support further investigation and application of this compound.

Physicochemical Properties

This compound is a crucial molecule in the study of calcium channel modulation and P-glycoprotein inhibition. A clear understanding of its basic chemical and physical attributes is fundamental for any experimental design.

PropertyValueCitation(s)
CAS Number 67812-42-4[1][2][3]
Molecular Weight 477.04 g/mol [1][2][3]
Molecular Formula C₂₆H₃₇ClN₂O₄[2]
Synonyms N-Desmethylverapamil, D 591[4]
Appearance Off-White Crystalline Solid[2]
Purity ≥98% (HPLC)[3][5]

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms: the blockade of L-type calcium channels and the inhibition of P-glycoprotein (P-gp).

L-type Calcium Channel Blockade

As a calcium channel antagonist, Norverapamil inhibits the influx of extracellular calcium ions through the L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells. This action leads to a reduction in intracellular calcium concentration, resulting in vasodilation, a decrease in myocardial contractility (negative inotropy), and a slowing of atrioventricular conduction (negative dromotropy). Although it is a metabolite of Verapamil, Norverapamil retains significant calcium channel blocking activity.

P-glycoprotein Inhibition

Norverapamil is also a recognized inhibitor of P-glycoprotein, a transmembrane efflux pump that plays a crucial role in multidrug resistance in cancer cells and influences the pharmacokinetics of many drugs. By inhibiting P-gp, Norverapamil can increase the intracellular concentration of co-administered drugs that are P-gp substrates, potentially reversing multidrug resistance or altering drug disposition.

Metabolic Pathway

Norverapamil is the N-demethylated metabolite of Verapamil. The metabolic conversion is primarily mediated by Cytochrome P450 enzymes in the liver, with CYP3A4 being the major contributor. Other isoforms such as CYP1A2, CYP2C8, and CYP3A5 also play a role in its formation. The stereoselectivity of these enzymes influences the metabolic profile of the racemic Verapamil.

Verapamil Metabolism Verapamil Verapamil Norverapamil Norverapamil (N-demethylation) Verapamil->Norverapamil CYP3A4, CYP1A2, CYP2C8, CYP3A5 OtherMetabolites Other Metabolites (O-demethylation, etc.) Verapamil->OtherMetabolites CYP3A4, etc.

Caption: Metabolic conversion of Verapamil to Norverapamil.

Experimental Protocols

Quantification of Norverapamil in Plasma by HPLC

This protocol outlines a common method for the determination of Norverapamil concentrations in biological matrices.

Objective: To quantify the concentration of Norverapamil in plasma samples.

Methodology:

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted) in an isocratic or gradient elution.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 232 nm) or fluorescence detection for higher sensitivity.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of Norverapamil.

    • Determine the peak area ratio of Norverapamil to the internal standard.

    • Calculate the concentration of Norverapamil in the plasma samples by interpolating from the calibration curve.

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample AddIS Add Internal Standard Plasma->AddIS LLE Liquid-Liquid Extraction AddIS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Inject into HPLC Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/Fluorescence) Separate->Detect Peak Peak Integration Detect->Peak Cal Calibration Curve Peak->Cal Quant Quantification Cal->Quant

Caption: Workflow for HPLC quantification of Norverapamil.
In Vitro P-glycoprotein Inhibition Assay

This assay determines the inhibitory potential of Norverapamil on P-glycoprotein function using a cell-based model.

Objective: To assess the ability of Norverapamil to inhibit P-gp-mediated efflux.

Methodology:

  • Cell Culture:

    • Use a cell line that overexpresses P-glycoprotein, such as Caco-2 cells or MDR1-transfected cells.

    • Culture the cells to form a confluent monolayer on a permeable support (e.g., Transwell inserts).

  • Transport Study:

    • Use a known P-gp substrate, such as Digoxin or Rhodamine 123.

    • Add the P-gp substrate to the basolateral (bottom) chamber of the Transwell insert.

    • In parallel experiments, add varying concentrations of Norverapamil to the basolateral chamber along with the P-gp substrate.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Sample Analysis:

    • At the end of the incubation, collect samples from the apical (top) chamber.

    • Quantify the concentration of the P-gp substrate in the apical samples using a suitable analytical method (e.g., LC-MS/MS or fluorescence).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for the P-gp substrate in the presence and absence of Norverapamil.

    • A significant decrease in the basolateral-to-apical transport of the P-gp substrate in the presence of Norverapamil indicates P-gp inhibition.

    • Determine the IC₅₀ value for Norverapamil's inhibition of P-gp.

P-gp Inhibition Assay Start Culture P-gp expressing cells on permeable supports Add Add P-gp substrate +/- Norverapamil to basolateral side Start->Add Incubate Incubate at 37°C Add->Incubate Sample Collect samples from apical side Incubate->Sample Quantify Quantify substrate concentration Sample->Quantify Analyze Calculate Papp and IC50 Quantify->Analyze

Caption: Experimental workflow for P-glycoprotein inhibition assay.
L-type Calcium Channel Inhibition Assay using Electrophysiology

The patch-clamp technique is the gold standard for studying ion channel function and the effects of channel blockers.

Objective: To characterize the inhibitory effect of Norverapamil on L-type calcium channels.

Methodology:

  • Cell Preparation:

    • Isolate cardiomyocytes or use a cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the channel subunits).

  • Patch-Clamp Recording:

    • Perform whole-cell voltage-clamp recordings.

    • Use a pipette solution containing a cesium-based internal solution to block potassium currents and an external solution containing barium or calcium as the charge carrier.

    • Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the calcium channels in a closed state.

    • Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents.

  • Drug Application:

    • Record baseline calcium currents.

    • Perfuse the cell with a solution containing a known concentration of this compound.

    • Record the calcium currents in the presence of the drug.

  • Data Analysis:

    • Measure the peak amplitude of the inward current before and after drug application.

    • Calculate the percentage of current inhibition.

    • Construct a concentration-response curve to determine the IC₅₀ of Norverapamil for L-type calcium channel blockade.

Patch-Clamp Workflow CellPrep Prepare cells expressing L-type Ca2+ channels Patch Establish whole-cell patch-clamp configuration CellPrep->Patch RecordBase Record baseline Ca2+ currents Patch->RecordBase ApplyDrug Apply Norverapamil RecordBase->ApplyDrug RecordDrug Record Ca2+ currents in presence of drug ApplyDrug->RecordDrug Analyze Analyze current inhibition and determine IC50 RecordDrug->Analyze

Caption: Workflow for patch-clamp analysis of L-type channel inhibition.

Conclusion

This compound is a pharmacologically active molecule with a dual mechanism of action that makes it a valuable tool for cardiovascular research and a compound of interest in studies on drug metabolism and transport. The technical information and experimental protocols provided in this guide offer a solid foundation for scientists and researchers to explore the multifaceted nature of this compound. Further investigations into its specific interactions with different isoforms of calcium channels and its broader effects on cellular signaling pathways will continue to enhance our understanding of its therapeutic potential.

References

In Vitro Activity of Norverapamil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norverapamil hydrochloride, the principal N-demethylated metabolite of verapamil, is a pharmacologically active compound with significant in vitro activities.[1][2][3] This technical guide provides an in-depth overview of its core in vitro functionalities, focusing on its dual role as an L-type calcium channel blocker and a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Norverapamil, particularly in the context of oncology and drug delivery.

Core In Vitro Activities

Norverapamil exhibits two primary mechanisms of action in vitro:

  • L-type Calcium Channel Blockade: Similar to its parent compound, verapamil, Norverapamil functions as a blocker of L-type calcium channels.[2][4] However, its activity in this regard is reported to be less potent than that of verapamil.[5] This characteristic is of significant interest as it may offer a more favorable therapeutic window, particularly when leveraging its P-gp inhibitory effects, by potentially reducing the cardiovascular side effects associated with potent calcium channel blockade.[5]

  • P-glycoprotein (P-gp) Inhibition: Norverapamil is a potent inhibitor of P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family.[1][2][3] P-gp is a transmembrane efflux pump that actively transports a wide range of structurally diverse compounds, including many anticancer drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance in cancer cells, leading to decreased intracellular drug accumulation and therapeutic failure. By inhibiting P-gp, Norverapamil can reverse this resistance and restore the efficacy of chemotherapeutic agents.[6][7]

Quantitative Data on In Vitro Activity

The following tables summarize the key quantitative data on the in vitro activity of this compound.

Table 1: P-glycoprotein (P-gp) Inhibition

ParameterSubstrateCell LineValueReference
IC50DigoxinCaco-20.3 µM[1]

Table 2: Potentiation of Anticancer Drug Cytotoxicity

Anticancer DrugCell LineFold Potentiation of CytotoxicityNorverapamil ConcentrationReference
DoxorubicinEhrlich ascites cellsNot specified, but significant enhancementNot specified[6]

Signaling Pathways and Experimental Workflows

P-glycoprotein Inhibition and Reversal of Multidrug Resistance

Norverapamil's ability to reverse multidrug resistance stems from its direct inhibition of the P-glycoprotein efflux pump. The following diagram illustrates this mechanism.

P_glycoprotein_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Extracellular Anticancer Drug Pgp->Drug_out Efflux Drug_in Intracellular Anticancer Drug Drug_in->Pgp Apoptosis Apoptosis Drug_in->Apoptosis Induces Drug_out->Drug_in Diffusion Norverapamil Norverapamil Norverapamil->Pgp Inhibition

P-gp inhibition by Norverapamil increases intracellular drug concentration, leading to apoptosis.
Experimental Workflow for Assessing MDR Reversal

The following diagram outlines a typical in vitro experimental workflow to evaluate the efficacy of Norverapamil in reversing multidrug resistance.

MDR_Reversal_Workflow start Start cell_culture Culture MDR Cancer Cell Line start->cell_culture treatment Treat cells with: 1. Anticancer Drug alone 2. Norverapamil alone 3. Combination cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation cytotoxicity_assay Assess Cell Viability (e.g., MTT Assay) incubation->cytotoxicity_assay data_analysis Calculate IC50 values and Potentiation Factor cytotoxicity_assay->data_analysis end End data_analysis->end

A generalized workflow for evaluating the in vitro reversal of multidrug resistance.

Experimental Protocols

P-glycoprotein (P-gp) Inhibition Assay (Caco-2 Permeability Assay)

This protocol is adapted from methodologies used to assess P-gp inhibition in Caco-2 cell monolayers.[8][9][10]

Objective: To determine the inhibitory effect of this compound on the P-gp mediated transport of a known substrate, such as digoxin.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • [³H]-Digoxin (or other suitable P-gp substrate)

  • This compound

  • Verapamil (as a positive control)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts at a suitable density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with well-developed tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • For Basolateral to Apical (BL-AP) transport (efflux):

      • Add HBSS containing [³H]-Digoxin and the desired concentration of this compound to the basolateral (lower) chamber.

      • Add HBSS containing the same concentration of this compound (without the radiolabeled substrate) to the apical (upper) chamber.

    • For Apical to Basolateral (AP-BL) transport (influx):

      • Add HBSS containing [³H]-Digoxin and the desired concentration of this compound to the apical chamber.

      • Add HBSS containing the same concentration of this compound to the basolateral chamber.

    • Include control wells with [³H]-Digoxin alone and with a known P-gp inhibitor like Verapamil.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

    • Measure the radioactivity in each sample using a scintillation counter.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both BL-AP and AP-BL directions.

    • Determine the efflux ratio (Papp BL-AP / Papp AP-BL). A ratio significantly greater than 1 indicates active efflux.

    • Calculate the percent inhibition of P-gp transport by Norverapamil by comparing the efflux ratio in the presence and absence of the compound.

    • Determine the IC50 value by testing a range of Norverapamil concentrations.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.[11][12][13][14]

Objective: To determine the potentiation of doxorubicin-induced cytotoxicity by this compound in a multidrug-resistant cancer cell line.

Materials:

  • MDR cancer cell line (e.g., a doxorubicin-resistant line)

  • 96-well plates

  • Cell culture medium

  • Doxorubicin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of doxorubicin and this compound.

    • Treat the cells with:

      • Doxorubicin alone at various concentrations.

      • This compound alone at various concentrations.

      • A combination of a fixed concentration of this compound with varying concentrations of doxorubicin.

    • Include untreated cells as a control.

    • Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for doxorubicin alone and in the presence of Norverapamil.

    • Calculate the potentiation factor by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in the presence of Norverapamil.

Intracellular Doxorubicin Accumulation Assay (Flow Cytometry)

This protocol utilizes the intrinsic fluorescence of doxorubicin to measure its intracellular accumulation.[15][16][17][18]

Objective: To quantify the effect of this compound on the intracellular accumulation of doxorubicin in cancer cells.

Materials:

  • Cancer cell line

  • 6-well plates or culture flasks

  • Cell culture medium

  • Doxorubicin

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in 6-well plates or culture flasks and allow them to grow to a suitable confluency.

    • Pre-treat the cells with this compound for a specific duration (e.g., 1 hour).

    • Add doxorubicin to the medium and incubate for a defined period (e.g., 1-2 hours). Include a control group treated with doxorubicin alone.

  • Cell Harvesting and Staining:

    • After incubation, wash the cells with ice-cold PBS to remove extracellular doxorubicin.

    • Harvest the cells by trypsinization.

    • Wash the cells again with cold PBS and resuspend them in a suitable buffer for flow cytometry.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Excite the doxorubicin with a suitable laser (e.g., 488 nm) and detect the emission in the appropriate channel (e.g., PE or a similar channel with a bandpass filter around 575-585 nm).

    • Collect data from a sufficient number of cells (e.g., 10,000 events) for each sample.

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) of the cell population for each treatment condition.

    • Compare the MFI of cells treated with doxorubicin and Norverapamil to those treated with doxorubicin alone to quantify the increase in intracellular doxorubicin accumulation.

Conclusion

This compound demonstrates significant in vitro activity as both an L-type calcium channel blocker and a potent P-glycoprotein inhibitor. Its ability to reverse multidrug resistance by blocking P-gp-mediated drug efflux makes it a compelling candidate for further investigation as a chemosensitizing agent in cancer therapy. The reduced calcium channel blocking activity compared to verapamil suggests a potentially improved safety profile. The experimental protocols detailed in this guide provide a framework for researchers to further explore and quantify the in vitro effects of this compound in various cellular models.

References

Norverapamil Hydrochloride: A Technical Guide to its Role in Combating Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Norverapamil Hydrochloride's role in the reversal of multidrug resistance (MDR), a significant challenge in cancer chemotherapy. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development in this critical area.

Executive Summary

Multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), renders many chemotherapeutic agents ineffective. Norverapamil, the major and active metabolite of Verapamil, has emerged as a potent P-gp inhibitor.[1][2] It demonstrates a comparable, and in some cases superior, ability to reverse P-gp-mediated MDR with the significant advantage of reduced cardiotoxicity compared to its parent compound.[3][4][5] This guide explores the mechanism of action, quantitative efficacy, and experimental methodologies related to Norverapamil's role as an MDR reversal agent.

Mechanism of Action: P-glycoprotein Inhibition

Norverapamil's primary mechanism in reversing MDR involves the direct inhibition of P-glycoprotein (ABCB1), a key member of the ABC transporter family.[3][4][5][6] P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

Norverapamil acts as a competitive inhibitor of P-gp, binding to the transporter, possibly at sites that overlap with those for chemotherapeutic agents.[7] This competitive binding prevents the efflux of anticancer drugs, leading to their increased intracellular accumulation and restored cytotoxicity in resistant cells.[8] Studies have shown that Norverapamil, along with Verapamil, non-stereospecifically inhibits the transport of known P-gp substrates like digoxin and vinblastine.[3][4][5] Interestingly, while Norverapamil is a potent inhibitor, it is not a significant substrate for P-gp-mediated transport itself.[6] The interaction of Norverapamil with P-gp is non-competitive with respect to ATP, suggesting it does not interfere with the energy supply for the pump but rather with the substrate binding and/or translocation process.[9][10]

The following diagram illustrates the proposed mechanism of P-gp inhibition by Norverapamil.

Caption: Norverapamil competitively inhibits P-gp, preventing chemotherapeutic drug efflux.

Quantitative Data on MDR Reversal

The efficacy of Norverapamil in reversing MDR has been quantified in various studies. The following tables summarize key findings, including IC50 values for P-gp inhibition and the fold-reversal of resistance for different chemotherapeutic agents.

Table 1: Inhibition of P-glycoprotein Substrate Transport

CompoundSubstrateCell LineIC50 (µM)Reference
Norverapamil DigoxinCaco-20.3 [6]
VerapamilDigoxinCaco-21.1[6]
D-703DigoxinCaco-21.6[6]

Table 2: Potentiation of Doxorubicin Cytotoxicity in LoVo-R Cells

CompoundFold Enhancement of Doxorubicin Cytotoxicity (mean ± SD)
Norverapamil 35.4 ± 4.3
Verapamil41.3 ± 5.0
Gallopamil52.3 ± 7.2
R-Verapamil38.9 ± 6.4

Data from a study on the LoVo-R human colon carcinoma cell line, which overexpresses the MDR1 gene.[8]

These data highlight that Norverapamil is a more potent inhibitor of P-gp-mediated digoxin transport than Verapamil, as indicated by its lower IC50 value.[6] Furthermore, it significantly potentiates the cytotoxicity of doxorubicin in MDR cancer cells, demonstrating its effectiveness as a chemosensitizer.[8]

Detailed Experimental Protocols

The following sections detail the methodologies employed in key experiments to evaluate the MDR reversal activity of Norverapamil.

P-glycoprotein Transport Inhibition Assay

This protocol is based on studies measuring the inhibition of P-gp-mediated transport of a known substrate, such as digoxin, across a polarized cell monolayer.[3][4][5][6]

Objective: To determine the concentration-dependent inhibition of P-gp-mediated substrate transport by Norverapamil.

Materials:

  • Cell Line: Madin-Darby canine kidney (MDCK) cells or Caco-2 cells, which express P-gp on their apical membranes.[3][4][5][6]

  • Substrate: Radiolabeled P-gp substrate (e.g., [³H]digoxin or [³H]vinblastine).

  • Inhibitors: this compound, Verapamil (as a comparator).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) with supplements.

  • Transwell Inserts: For culturing polarized cell monolayers.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Cell Seeding: Seed MDCK or Caco-2 cells on Transwell inserts and culture until a confluent and polarized monolayer is formed. The integrity of the monolayer can be verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Assay:

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the radiolabeled P-gp substrate to the basolateral (bottom) chamber.

    • Add varying concentrations of Norverapamil or Verapamil to both the apical (top) and basolateral chambers.

    • Incubate at 37°C for a defined period (e.g., 2-4 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from the apical and basolateral chambers.

    • Measure the radioactivity in the samples using a scintillation counter.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for the basolateral-to-apical transport.

    • Plot the percentage of inhibition of P-gp-mediated transport against the inhibitor concentration to determine the IC50 value.

The following workflow diagram illustrates the P-gp transport inhibition assay.

start Start seed_cells Seed MDCK/Caco-2 cells on Transwell inserts start->seed_cells form_monolayer Culture to form confluent monolayer seed_cells->form_monolayer wash_cells Wash monolayer with transport buffer form_monolayer->wash_cells add_substrate Add radiolabeled substrate to basolateral chamber wash_cells->add_substrate add_inhibitor Add Norverapamil/Verapamil to both chambers add_substrate->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate collect_samples Collect samples from apical and basolateral chambers incubate->collect_samples measure_radioactivity Measure radioactivity collect_samples->measure_radioactivity calculate_papp Calculate Papp (B to A) measure_radioactivity->calculate_papp determine_ic50 Determine IC50 values calculate_papp->determine_ic50 end End determine_ic50->end

Caption: Workflow for the P-glycoprotein transport inhibition assay.

Chemosensitivity (Cytotoxicity) Assay

This protocol is based on studies evaluating the ability of Norverapamil to sensitize MDR cancer cells to chemotherapeutic agents.[8][11]

Objective: To quantify the fold-reversal of resistance to a chemotherapeutic agent in the presence of Norverapamil.

Materials:

  • Cell Lines: A pair of drug-sensitive (e.g., K562) and multidrug-resistant (e.g., K562/ADM) cancer cell lines.[7]

  • Chemotherapeutic Agent: A P-gp substrate (e.g., Doxorubicin, Paclitaxel).

  • MDR Reversal Agent: this compound.

  • Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar.

  • 96-well Plates: For cell culture and assay.

  • Plate Reader: To measure absorbance.

Procedure:

  • Cell Seeding: Seed the sensitive and resistant cells into 96-well plates at an appropriate density.

  • Drug Treatment:

    • Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of Norverapamil.

    • Include control wells with cells and medium only, and cells with Norverapamil only.

  • Incubation: Incubate the plates for a period that allows for cell proliferation and drug action (e.g., 48-72 hours).

  • Cell Viability Assessment:

    • Add the MTT reagent to each well and incubate for a few hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Determine the IC50 value (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) from the dose-response curves.

    • Calculate the fold-reversal (FR) of resistance using the formula: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + Norverapamil).

The logical relationship for calculating the fold-reversal of resistance is depicted in the following diagram.

cluster_calc Calculation ic50_chemo IC50 of Chemotherapeutic Alone in MDR Cells fold_reversal Fold-Reversal of Resistance ic50_chemo->fold_reversal ic50_combo IC50 of Chemotherapeutic + Norverapamil in MDR Cells ic50_combo->fold_reversal

Caption: Calculation of the fold-reversal of multidrug resistance.

Signaling Pathways and Broader Implications

While direct P-gp inhibition is the primary mechanism, it is important to consider the broader cellular context. Verapamil has been shown to potentially influence the expression of the mdr1 gene, which codes for P-gp, although these effects can be complex and concentration-dependent.[12] Further research is warranted to fully elucidate if Norverapamil shares these transcriptional regulatory effects.

The reduced cardiotoxicity of Norverapamil is a critical advantage for its clinical potential.[1][2] This is attributed to its lower activity as a calcium channel blocker compared to Verapamil.[1][2][8] This improved safety profile could allow for the administration of higher, more effective concentrations for MDR reversal in a clinical setting.

Conclusion and Future Directions

This compound is a promising agent for overcoming P-glycoprotein-mediated multidrug resistance. Its potent inhibitory activity against P-gp, coupled with a favorable safety profile, makes it a strong candidate for further preclinical and clinical investigation. Future research should focus on:

  • In vivo efficacy: Evaluating the efficacy of Norverapamil in reversing MDR in animal models of cancer.

  • Combination therapies: Optimizing dosing and administration schedules of Norverapamil in combination with various chemotherapeutic agents.

  • Pharmacokinetics and pharmacodynamics: Fully characterizing the pharmacokinetic and pharmacodynamic properties of Norverapamil to guide clinical trial design.

  • Resistance mechanisms: Investigating the potential for the development of resistance to Norverapamil-based MDR reversal strategies.

By addressing these key areas, the full therapeutic potential of this compound in the fight against multidrug-resistant cancer can be realized.

References

Methodological & Application

Application Notes and Protocols for Norverapamil Hydrochloride HPLC Method for Plasma Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Norverapamil Hydrochloride in plasma samples using High-Performance Liquid Chromatography (HPLC). Norverapamil is the primary active metabolite of Verapamil, a widely used calcium channel blocker. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Overview of HPLC Methods for Norverapamil Quantification

The quantification of norverapamil in plasma can be achieved through various HPLC methods, each with its own set of parameters for sample preparation, chromatographic separation, and detection. The following tables summarize and compare the key aspects of several published methods, providing a comprehensive overview for researchers to select or adapt a method based on their laboratory's capabilities and specific research needs.

Table 1: Sample Preparation Methods
MethodMatrixSample VolumeProcedureRecoveryReference
Solid-Phase Extraction (SPE) Human Plasma1.0 mLConditioning of a cyanopropyl silica cartridge, sample application, washing with buffer, and elution with methanol containing 2-aminoheptane.~95%[1]
Liquid-Liquid Extraction (LLE) Human Plasma1.0 mLBasification with phosphate buffer (pH 9.0), extraction with a cyclohexane-dichloromethane mixture, followed by back-extraction into a sulfuric acid solution.~84%[2]
LLE Human Plasma1.0 mLBasification with dibasic sodium phosphate (pH 9.5), extraction with ethyl acetate.-[3][4]
LLE Human Plasma1.0 mLAlkalinized plasma extracted with a mixture of n-hexane-isopropanol (97.5:2.5).-[5]
LLE Human Plasma-Extraction with a mixture of n-hexane and n-butyl alcohol (12:1).>92%[6]
On-line Dialysis Human Plasma370 µLDialysis across a cellulose acetate membrane followed by on-line clean-up and enrichment on a precolumn.~75%[7]
Table 2: Chromatographic Conditions
ColumnMobile PhaseFlow RateDetectionInternal StandardReference
Cyanopropyl SilicaMethanol, Phosphate Buffer (pH 7.4)-Fluorescence-[1]
C18Acetonitrile, Acetate Buffer (pH 3.0), 2-aminoheptane-FluorescenceGallopamil[7]
Cyanopropylsilane65% Acetonitrile, 35% 0.02M Acetate Buffer (pH 7.0)3.0 mL/minFluorescence (Ex: 201 nm, Em: 320 nm filter)Trimipramine[3][4]
---Fluorescence (Ex: 280 nm, Em: 320 nm)-[5]
C18Methanol, Water, Triethylamine (67:33:0.4, pH 6.7)-UV (279 nm)Ethmosine[6]
Lichrospher 60 RP-select B40% Acetonitrile, 0.025 mol/L KH2PO4 (pH 2.5)1.0 mL/minUV (200 nm)Diltiazem[8]
C18Acetonitrile, Water (60:40)-UV (215 nm)Carvedilol[9]
C18Methanol, Water (70:30, pH 7.4 with OPA and triethylamine)1.0 mL/minUV (222 nm)Valsartan[10]
C18Acetate Buffer (pH 3.0), Acetonitrile, Triethylamine (70:35:0.4)-Fluorescence (Ex: 275 nm, Em: 310 nm)Gallopamil[11]
Table 3: Method Validation Parameters
Linearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
5 - 50051.75.1[7]
-2 (LOD)--[3][4]
25 - 10005< 7.6< 8.6[6]
10 - 500---[8]
25 - 500025≤10.26-[9]
10,000 - 60,0004,140--[10]

Detailed Experimental Protocol: A Representative HPLC Method

This protocol is based on a commonly employed liquid-liquid extraction method coupled with HPLC-UV detection.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., Trimipramine)

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Dibasic Sodium Phosphate

  • Ethyl Acetate

  • Deionized Water

  • Drug-free human plasma

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Preparation of Solutions
  • Stock Solution of Norverapamil (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Trimipramine in 100 mL of methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with methanol.

  • 0.5 M Dibasic Sodium Phosphate (pH 9.5): Dissolve the appropriate amount of dibasic sodium phosphate in deionized water and adjust the pH to 9.5.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1 mL of plasma sample into a centrifuge tube.

  • Add 50 µL of the internal standard working solution (1 µg/mL).

  • Add 0.5 mL of 0.5 M dibasic sodium phosphate (pH 9.5) to basify the plasma.

  • Add 5 mL of ethyl acetate.

  • Vortex mix for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

HPLC Conditions
  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 65% Acetonitrile and 35% 0.02M Acetate Buffer (pH 7.0)[3][4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 279 nm[6]

  • Column Temperature: Ambient

Calibration Curve and Quantification

Prepare calibration standards by spiking drug-free plasma with known concentrations of norverapamil. Process these standards using the same extraction procedure as the unknown samples. Construct a calibration curve by plotting the peak area ratio of norverapamil to the internal standard against the nominal concentration of norverapamil. The concentration of norverapamil in the unknown samples can then be determined from this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (1 mL) add_is Add Internal Standard plasma->add_is basify Basify with Phosphate Buffer add_is->basify extract Extract with Ethyl Acetate basify->extract centrifuge Centrifuge extract->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate_hplc Chromatographic Separation (C18) inject->separate_hplc detect UV Detection separate_hplc->detect integrate Peak Integration detect->integrate calculate_ratio Calculate Peak Area Ratio integrate->calculate_ratio calibrate Calibration Curve Construction calculate_ratio->calibrate quantify Quantify Norverapamil Concentration calibrate->quantify

Caption: Experimental workflow for norverapamil quantification in plasma.

Logical Relationship of Method Validation

method_validation cluster_parameters Key Validation Parameters Validated_Method Validated HPLC Method Linearity Linearity & Range Validated_Method->Linearity Accuracy Accuracy Validated_Method->Accuracy Precision Precision (Intra- & Inter-day) Validated_Method->Precision Selectivity Selectivity Validated_Method->Selectivity LOD Limit of Detection (LOD) Validated_Method->LOD LOQ Limit of Quantification (LOQ) Validated_Method->LOQ Recovery Extraction Recovery Validated_Method->Recovery Stability Stability Validated_Method->Stability

Caption: Core parameters for HPLC method validation.

References

Application Notes and Protocols for Cell-Based Assays to Determine Norverapamil Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norverapamil hydrochloride, the primary active N-demethylated metabolite of Verapamil, is a pharmacologically significant compound that functions as both an L-type calcium channel blocker and a P-glycoprotein (P-gp) function inhibitor. This dual mechanism of action makes it a compound of interest for various therapeutic areas, including cardiovascular diseases and overcoming multidrug resistance in cancer. These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound in vitro.

Key Efficacy Parameters

The efficacy of this compound can be assessed by quantifying its inhibitory activity against its two primary targets and its effect on cell viability. The following table summarizes the key quantitative parameters for Norverapamil and its parent compound, Verapamil, for comparison.

CompoundTargetAssay TypeCell LineParameterValue
Norverapamil P-glycoprotein (P-gp)P-gp InhibitionCaco-2 or L-MDR1IC50 0.3 µM
VerapamilP-glycoprotein (P-gp)P-gp InhibitionCaco-2 or L-MDR1IC501.1 µM
Norverapamil L-type Calcium ChannelElectrophysiologyCardiac MyocytesPotency vs. Verapamil ~20%
VerapamilL-type Calcium ChannelElectrophysiologyCardiac MyocytesIC50~1 µM
Norverapamil General CytotoxicityMTT AssayVariousCC50 Cell line dependent

L-type Calcium Channel Inhibition Assay

This assay evaluates the ability of Norverapamil to block L-type calcium channels, a key mechanism for its cardiovascular effects. A common method involves measuring changes in intracellular calcium concentration in response to membrane depolarization.

Signaling Pathway of L-type Calcium Channel Inhibition

L_type_calcium_channel_inhibition cluster_membrane Cell Membrane extracellular Extracellular Space ltcc L-type Calcium Channel ca_influx Ca2+ Influx ltcc->ca_influx Mediates intracellular Intracellular Space depolarization Membrane Depolarization (e.g., high K+) depolarization->ltcc Activates norverapamil Norverapamil Hydrochloride norverapamil->ltcc Inhibits downstream Downstream Signaling (e.g., muscle contraction, neurotransmitter release) ca_influx->downstream Triggers

Caption: L-type calcium channel inhibition by Norverapamil.

Experimental Protocol: Calcium Influx Assay using Fluo-4 AM

This protocol utilizes the calcium-sensitive fluorescent dye Fluo-4 AM to measure changes in intracellular calcium.

Materials:

  • Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or primary cardiomyocytes)

  • This compound

  • Fluo-4 AM dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • High potassium (K+) stimulation buffer (HBSS with elevated KCl, e.g., 50 mM)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with excitation/emission wavelengths of ~494/516 nm

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution: Dissolve Fluo-4 AM in DMSO to make a 1 mM stock solution. For the loading buffer, dilute the Fluo-4 AM stock to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Wash: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add 100 µL of the Norverapamil dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO in HBSS) and a positive control (e.g., Verapamil).

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add 20 µL of high K+ stimulation buffer to all wells to induce membrane depolarization and subsequent calcium influx.

    • Continue to record the fluorescence for another 3-5 minutes.

  • Data Analysis:

    • The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the intracellular calcium concentration.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the Norverapamil concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

P-glycoprotein (P-gp) Inhibition Assay

This assay determines the ability of Norverapamil to inhibit the function of P-gp, an efflux pump that contributes to multidrug resistance. The assay measures the transport of a known P-gp substrate across a polarized cell monolayer.

Mechanism of P-gp Inhibition

P_gp_inhibition cluster_membrane Cell Membrane (Apical) pgp P-glycoprotein (P-gp) extracellular_drug Extracellular P-gp Substrate pgp->extracellular_drug Efflux adp ADP + Pi pgp->adp intracellular_drug Intracellular P-gp Substrate (e.g., Digoxin) intracellular_drug->pgp norverapamil Norverapamil Hydrochloride norverapamil->pgp Inhibits atp ATP atp->pgp Hydrolysis MTT_assay_workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_drug Add Norverapamil (Serial Dilutions) incubate1->add_drug incubate2 Incubate 48-72h add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Application Notes and Protocols for Preclinical Pharmacokinetic Modeling of Norverapamil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical pharmacokinetic (PK) studies of Norverapamil Hydrochloride. Norverapamil is the primary and pharmacologically active metabolite of Verapamil, a widely used calcium channel blocker. Understanding the pharmacokinetic profile of Norverapamil is crucial for evaluating the overall efficacy and safety of its parent drug, Verapamil.

Introduction

Norverapamil is formed through the N-demethylation of Verapamil, a process primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][2] While Verapamil itself is a racemic mixture, its metabolism to Norverapamil is stereoselective.[1] Following oral administration of Verapamil, plasma concentrations of Norverapamil can be equal to or even exceed those of the parent drug.[1][3] Given that Norverapamil retains a fraction of the vasodilatory activity of Verapamil, its pharmacokinetic properties are of significant interest in drug development and preclinical research.[1][3]

These protocols and notes are designed to guide researchers in setting up and executing robust preclinical PK studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in common laboratory animal models.

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Norverapamil observed in various preclinical studies. These values can serve as a reference for designing new studies and for the interpretation of experimental results.

ParameterSpeciesDosing RouteDose (Verapamil HCl)Norverapamil ValueCitation
Cmax (ng/mL) RabbitOral9 mg/kg~150[4]
Rabbit (Severe Hepatic Failure)Oral10 mg/kgSignificantly higher than control[5]
RatOral9 mg/kg~100[6]
AUC (ng·h/mL) RabbitOral9 mg/kg~1200[4]
Rabbit (Slight Hepatic Failure)Oral10 mg/kgNot significantly different from control[5]
Rabbit (Moderate Hepatic Failure)Oral10 mg/kgNot significantly different from control[5]
RatIntravenous10 mg/kgAUC ratio (Norverapamil/Verapamil) unchanged in hyperlipidemic models[7]
RatOral10 mg/kgAUC ratio (Norverapamil/Verapamil) unchanged in hyperlipidemic models[7]
Bioavailability (F) Rat (S-Norverapamil)Infusion of preformed metabolite20 µ g/min 0.24 ± 0.04[1]
Rat (R-Norverapamil)Infusion of preformed metabolite20 µ g/min 0.10 ± 0.02[1]

Experimental Protocols

Animal Models

The most commonly used animal models for preclinical pharmacokinetic studies of Verapamil and Norverapamil are rats (Sprague-Dawley) and rabbits (New Zealand White).[4][6][7][8][9][10][11] Animals should be healthy adults and acclimated to the laboratory environment for at least 3-5 days before the experiment. For oral administration studies, animals are typically fasted overnight with free access to water.[8]

Drug Administration

This compound can be administered via various routes to assess its pharmacokinetic profile. The most common routes in preclinical studies are intravenous (IV) and oral (PO).

Protocol for Intravenous Administration (Rat Model):

  • Formulation: Dissolve this compound in a suitable vehicle, such as sterile saline (0.9% NaCl), to the desired concentration.

  • Dosing: Administer the formulation as a bolus injection or a constant rate infusion into a cannulated vein (e.g., jugular or femoral vein). A typical IV dose of the parent drug, verapamil, in rats is 1 mg/kg.[10]

  • Dose Volume: The injection volume should be kept low, typically 1-2 mL/kg, to avoid physiological disturbances.

Protocol for Oral Administration (Rat Model):

  • Formulation: Prepare a solution or suspension of this compound in an appropriate vehicle, such as 0.5% methylcellulose in water.[12]

  • Dosing: Administer the formulation using an oral gavage needle. A common oral dose of the parent drug, verapamil, in rats is 10 mg/kg.[7][8][11]

  • Dose Volume: The gavage volume should be appropriate for the size of the animal, typically 5-10 mL/kg for rats.

Blood Sampling

A well-defined blood sampling schedule is critical for accurately characterizing the plasma concentration-time profile of Norverapamil.

Protocol for Serial Blood Sampling (Rat Model):

  • Cannulation: For serial sampling from a single animal, cannulation of a blood vessel (e.g., carotid artery or jugular vein) is recommended. This minimizes stress on the animal from repeated needle punctures.

  • Sampling Times: Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. A typical sampling schedule after oral administration might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[2][8] For intravenous administration, earlier time points (e.g., 2, 5, 15, 30 minutes) are crucial.

  • Sample Collection: At each time point, draw approximately 200-300 µL of blood into tubes containing an anticoagulant (e.g., EDTA).[8]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 5000 rpm for 15 minutes at 4°C) to separate the plasma.[9]

  • Storage: Transfer the plasma supernatant to clean tubes and store frozen at -20°C or lower until analysis.[2][13]

Bioanalytical Method: HPLC

High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection is a common and reliable method for the quantification of Norverapamil in plasma samples.[2][14]

Protocol for Plasma Sample Preparation and HPLC Analysis:

  • Protein Precipitation: Thaw the plasma samples on ice. To 200 µL of plasma, add 800 µL of ice-cold acetonitrile to precipitate the proteins.[9] It is also common to add an internal standard at this stage.[9]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at a high speed (e.g., 5000 rpm) for 15 minutes at 4°C.[9]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[9]

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the HPLC mobile phase.

  • HPLC Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.

    • Column: A reverse-phase C18 column is commonly used.[9]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a buffer (e.g., ammonium acetate).[15]

    • Detection: Use a fluorescence detector or a mass spectrometer for sensitive and selective detection of Norverapamil.

Visualizations

Metabolic Pathway of Verapamil to Norverapamil

The following diagram illustrates the primary metabolic conversion of Verapamil to its active metabolite, Norverapamil.

Verapamil_Metabolism Verapamil Verapamil Norverapamil Norverapamil Verapamil->Norverapamil N-demethylation CYP3A4 CYP3A4 CYP3A4->Verapamil

Caption: Metabolic conversion of Verapamil to Norverapamil via N-demethylation, primarily by CYP3A4.

Experimental Workflow for a Preclinical PK Study

The diagram below outlines the typical workflow for a preclinical pharmacokinetic study, from initial planning to final data analysis.

PK_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-life Phase cluster_analysis Phase 3: Bioanalysis & Modeling Animal_Model Select Animal Model (e.g., Rat, Rabbit) Dosing_Regimen Define Dosing Route & Dose (IV, Oral) Drug_Admin Drug Administration Dosing_Regimen->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Prep Plasma Preparation & Storage Blood_Sampling->Plasma_Prep Sample_Analysis HPLC or LC-MS/MS Analysis Plasma_Prep->Sample_Analysis PK_Modeling Pharmacokinetic Modeling (NCA, Compartmental) Sample_Analysis->PK_Modeling Data_Interpretation Data Interpretation & Reporting PK_Modeling->Data_Interpretation

Caption: A typical workflow for conducting a preclinical pharmacokinetic study.

References

Application Notes and Protocols for the Analytical Identification of Norverapamil Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the successful identification and quantification of Norverapamil and its metabolites. Norverapamil is the main active metabolite of Verapamil, a widely used calcium channel blocker for treating hypertension, angina, and arrhythmias.[1] Understanding the metabolic fate of Norverapamil is crucial for drug development, clinical pharmacology, and toxicology studies.

Introduction to Norverapamil Metabolism

Verapamil undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor to the N-demethylation that forms Norverapamil.[2][3][4] Norverapamil itself is further metabolized. The primary analytical challenge lies in the separation and sensitive detection of Norverapamil and its various metabolites from complex biological matrices.

Key Analytical Techniques

The identification and quantification of Norverapamil metabolites are predominantly achieved through a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with various detectors is the cornerstone of analytical methodologies.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary separation technique used to resolve Norverapamil and its metabolites from other components in a biological sample. Both reversed-phase and chiral chromatography are employed.[5][6]

  • Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for quantitative analysis of Norverapamil and its metabolites in biological fluids.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: LC-NMR combines the separation power of HPLC with the structure elucidation capabilities of NMR, proving invaluable for the definitive identification of novel metabolites.[10][11]

  • Fluorescence Detection: HPLC with fluorescence detection provides a sensitive and cost-effective method for the quantification of Verapamil and Norverapamil.[12][13]

  • UV Detection: While less sensitive than fluorescence or MS detection, HPLC with UV detection can be used for the determination of Verapamil and Norverapamil at higher concentrations.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the analysis of Norverapamil.

Table 1: Pharmacokinetic Parameters of Norverapamil

ParameterValueSpeciesStudy Reference
Half-life (t½)~6-9 hoursHuman[1]
Cmax (from 40mg floating pellets)Similar to VerapamilHuman[14]
AUC(0-∞) (from 40mg floating pellets)Similar to VerapamilHuman[14]

Table 2: LC-MS/MS Method Validation Parameters for Norverapamil Enantiomers

Parameter(R)-Norverapamil(S)-NorverapamilUnitStudy Reference
Concentration Range1.0 - 250.01.0 - 250.0ng/mL[7]
Absolute Recovery91.1 - 108.191.1 - 108.1%[7]
Matrix Factor0.96 - 1.070.96 - 1.07[7]
Limit of Quantification (LOQ)6060pg/500 µL plasma[8]

Experimental Protocols

Protocol 1: Simultaneous Quantification of Verapamil and Norverapamil Enantiomers in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the stereoselective analysis of Verapamil and Norverapamil.[7][15]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma, add deuterated internal standards (D6-Verapamil and D6-Norverapamil).

  • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of n-hexane and isopropanol).

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

  • Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm) or equivalent chiral column.[7]

  • Mobile Phase: A mixture of 0.05% trifluoroacetic acid in water and acetonitrile (e.g., 70:30, v/v).[7]

  • Flow Rate: 0.6 mL/min.[8]

  • Column Temperature: Ambient.

  • Injection Volume: 5 µL.[9]

3. Mass Spectrometric Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each enantiomer of Verapamil, Norverapamil, and their deuterated internal standards.

Protocol 2: Identification of Novel Norverapamil Metabolites using LC-NMR

This protocol outlines a general approach for the structural elucidation of unknown metabolites.[10][11]

1. Sample Preparation

  • Pool urine samples collected after oral administration of Verapamil.

  • Perform solid-phase extraction (SPE) to concentrate the metabolites and remove interfering substances.

  • Elute the metabolites and evaporate the solvent.

  • Reconstitute the residue in a suitable solvent for LC-NMR analysis.

2. LC-NMR Analysis

  • HPLC System: A high-resolution HPLC system capable of being coupled to an NMR spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of deuterated solvents (e.g., acetonitrile-d3 and deuterium oxide with a suitable buffer) is required to avoid proton signals from the mobile phase interfering with the analyte signals.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a flow-through probe.[10][11]

  • Data Acquisition: Acquire both 1D proton and 2D correlation spectra (e.g., COSY, HSQC, HMBC) for the separated metabolites.

3. Data Analysis

  • Process the NMR data to identify the chemical shifts and coupling constants of the metabolite signals.

  • Use the 2D NMR data to piece together the chemical structure of the novel metabolites.

  • Compare the identified structures with known metabolic pathways of Verapamil and Norverapamil.

Visualizations

Norverapamil_Metabolism_Workflow cluster_in_vivo In Vivo / In Vitro Metabolism cluster_analysis Analytical Workflow Verapamil Verapamil Norverapamil Norverapamil Verapamil->Norverapamil CYP3A4, CYP3A5, CYP2C8 (N-demethylation) Metabolites Further Metabolites (e.g., D-620, PR-22) Norverapamil->Metabolites CYP2C8, CYP3A4, CYP3A5 Sample Biological Sample (Plasma, Urine) Extraction Sample Preparation (LLE, SPE) Sample->Extraction Separation Chromatographic Separation (HPLC) Extraction->Separation Detection Detection & Identification Separation->Detection Quantification Quantitative Analysis Detection->Quantification LC-MS/MS, HPLC-Fluorescence Structure Structure Elucidation Detection->Structure LC-NMR

Caption: Workflow for Norverapamil metabolite identification.

Analytical_Technique_Selection start Goal of Analysis quant Quantitative Analysis start->quant ident Structural Identification start->ident lcms LC-MS/MS quant->lcms High Sensitivity & Selectivity hplc_fl HPLC-Fluorescence quant->hplc_fl Cost-Effective & Sensitive lcnmr LC-NMR ident->lcnmr Definitive Structure

Caption: Decision tree for analytical technique selection.

References

Application Notes and Protocols for In vivo Studies of Norverapamil Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of Norverapamil Hydrochloride in animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways to facilitate study design and execution.

Introduction

Norverapamil, the primary active N-demethylated metabolite of Verapamil, is a compound of significant interest for in vivo research.[1] It functions as both an L-type calcium channel blocker and an inhibitor of P-glycoprotein (P-gp).[2] These dual activities make it a valuable tool for studies in cardiovascular research, oncology (particularly in overcoming multidrug resistance), and infectious diseases. Understanding its pharmacokinetic profile and mechanism of action in living organisms is crucial for the development of novel therapeutic strategies.

Mechanism of Action

Norverapamil exerts its effects through two primary mechanisms:

  • L-type Calcium Channel Blockade: By inhibiting L-type calcium channels, Norverapamil reduces the influx of calcium ions into cells. This action is particularly relevant in cardiovascular studies, where it can lead to vasodilation and modifications of cardiac function.

  • P-glycoprotein (P-gp) Inhibition: Norverapamil is a potent inhibitor of the P-gp efflux pump, a key player in multidrug resistance (MDR) in cancer cells and a factor in the bioavailability of various drugs.[3] By blocking P-gp, Norverapamil can increase the intracellular concentration of co-administered therapeutic agents.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Norverapamil observed in various animal models. These values can serve as a reference for designing in vivo studies.

Table 1: Pharmacokinetic Parameters of Norverapamil in Rats (following Oral Administration of Verapamil)

Dose of Verapamil (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Animal ModelReference
10 (Normal)698.42 ± 71.451.14 ± 0.26-2.83 ± 0.23Sprague-Dawley Rats[4]
10 (Hyperlipidaemia)--Unchanged-Sprague-Dawley Rats[5]
9 (with Hesperidin 3 mg/kg)Significantly HigherNo significant changeSignificantly HigherNo significant changeSprague-Dawley Rats[6]
9 (with Hesperidin 10 mg/kg)Significantly HigherNo significant changeSignificantly HigherNo significant changeSprague-Dawley Rats[6]
5 (Ulcerative Colitis)Significantly Greater-Significantly Greater-Sprague-Dawley Rats[7][8]
50 (Ulcerative Colitis)No significant difference-No significant difference-Sprague-Dawley Rats[7][8]

Note: The majority of in vivo pharmacokinetic data for Norverapamil is derived from studies where its parent compound, Verapamil, was administered. Plasma concentrations of Norverapamil often approximate those of Verapamil after oral dosing.[9]

Experimental Protocols

The following are detailed protocols for the administration of this compound in common animal models. These protocols are based on established pharmacological research practices and should be adapted to specific experimental needs and institutional guidelines.

Animal Models
  • Mice: C57BL/6, BALB/c, or other relevant strains.

  • Rats: Sprague-Dawley or Wistar.

Preparation of this compound Solution
  • Vehicle Selection: For oral administration, this compound can be dissolved in sterile water or a 0.5% methylcellulose solution. For intravenous and intraperitoneal injections, sterile saline (0.9% NaCl) is the recommended vehicle.

  • Preparation:

    • Weigh the required amount of this compound powder in a sterile container.

    • Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • For intravenous administration, filter the solution through a 0.22 µm sterile filter.

Administration Protocols
  • Animal Preparation: Fast the rats for 4-6 hours before administration to ensure gastric emptying. Water should be available ad libitum.

  • Dosage: Based on literature, a starting dose of 10 mg/kg can be considered.

  • Procedure:

    • Gently restrain the rat.

    • Use a proper-sized oral gavage needle (e.g., 18-20 gauge for adult rats).

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress after administration.

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane inhalation or a ketamine/xylazine cocktail via intraperitoneal injection). Place the mouse on a warming pad to maintain body temperature.

  • Dosage: A typical starting dose for intravenous administration is 1-5 mg/kg.

  • Procedure:

    • Position the mouse to visualize the lateral tail vein.

    • Disinfect the injection site with 70% ethanol.

    • Use a 27-30 gauge needle attached to a syringe containing the this compound solution.

    • Carefully insert the needle into the tail vein and slowly inject the solution.

    • Apply gentle pressure to the injection site after removing the needle to prevent bleeding.

    • Monitor the animal's vital signs throughout the procedure and during recovery.

  • Animal Preparation: Gently restrain the rat. Anesthesia is not typically required for this procedure.

  • Dosage: A starting dose of 10 mg/kg can be used.

  • Procedure:

    • Position the rat in dorsal recumbency with the head tilted slightly downward.

    • Identify the injection site in the lower right abdominal quadrant to avoid the cecum.

    • Disinfect the area with 70% ethanol.

    • Use a 23-25 gauge needle. Insert the needle at a 30-40° angle into the peritoneal cavity.

    • Aspirate to ensure no fluid is drawn back, indicating correct placement.

    • Inject the solution and monitor the animal for any adverse reactions.[10]

Pharmacokinetic Study Workflow: Blood Sampling
  • Route of Administration: Administer this compound via the desired route (oral, IV, or IP).

  • Blood Collection:

    • Mice: Collect blood samples (approximately 50-100 µL) from the saphenous vein or via tail snip at predetermined time points.

    • Rats: Collect blood samples (approximately 200-250 µL) from the tail vein or saphenous vein. For more frequent sampling, a jugular vein catheter can be surgically implanted prior to the study.

  • Time Points:

    • IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Oral/IP Administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Centrifuge the blood at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

Plasma Concentration Analysis by HPLC

A High-Performance Liquid Chromatography (HPLC) method with fluorescence detection is commonly used for the quantification of Norverapamil in plasma.

  • Sample Preparation: Perform a liquid-liquid or solid-phase extraction to isolate Norverapamil from the plasma matrix.

  • Chromatographic Conditions:

    • Column: A C18 or a specialized chiral column can be used.

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) is typically used.

    • Detection: Fluorescence detection with excitation and emission wavelengths optimized for Norverapamil.

  • Quantification: Generate a standard curve using known concentrations of Norverapamil to quantify the concentrations in the plasma samples.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for an in vivo pharmacokinetic study.

L_type_Calcium_Channel_Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norverapamil Norverapamil Hydrochloride L_type_Channel L-type Calcium Channel (Cav1.2/1.3) Norverapamil->L_type_Channel Inhibition Ca_ion Ca²⁺ L_type_Channel->Ca_ion Blocked Influx Downstream Downstream Signaling (e.g., Calmodulin, CaMKII) Ca_ion->Downstream Response Physiological Response (e.g., Vasodilation, Decreased Myocardial Contractility) Downstream->Response

Caption: L-type Calcium Channel Blockade by this compound.

P_glycoprotein_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_out Co-administered Drug (Effluxed) Pgp P-glycoprotein (P-gp) Pump ADP ADP + Pi Norverapamil Norverapamil Hydrochloride Norverapamil->Pgp Inhibition Drug_in Co-administered Drug Drug_in->Pgp Efflux Blocked Target Intracellular Target Drug_in->Target ATP ATP ATP->Pgp Energy

Caption: P-glycoprotein Inhibition by this compound.

InVivo_PK_Workflow start Start animal_prep Animal Preparation (Fasting, Anesthesia if needed) start->animal_prep dosing Norverapamil HCl Administration (Oral, IV, or IP) animal_prep->dosing blood_sampling Serial Blood Sampling (Defined Time Points) dosing->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage analysis HPLC Analysis storage->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis end End data_analysis->end

Caption: Experimental Workflow for an In Vivo Pharmacokinetic Study.

References

Application Notes and Protocols for Norverapamil Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of Norverapamil Hydrochloride as a reference standard in various analytical techniques. The protocols are intended to ensure accurate and reproducible results in research, quality control, and drug development settings.

Physicochemical Properties of this compound

This compound is the main active metabolite of Verapamil, a widely used calcium channel blocker.[1][2] As a certified reference material, it is crucial for the accurate quantification of Norverapamil in biological matrices and pharmaceutical formulations.

PropertyValueReference
Chemical Formula C₂₆H₃₇ClN₂O₄[3][4]
Molecular Weight 477.04 g/mol [3][5]
CAS Number 67812-42-4[4][6]
Appearance Off-White Crystalline Solid[6]
Solubility H₂O: >10 mg/mL[6]
Storage Temperature -20°C[3]

Metabolic Pathway of Verapamil to Norverapamil

Verapamil undergoes extensive hepatic metabolism, primarily through N-demethylation by cytochrome P450 enzymes, to form Norverapamil.[7][8] Understanding this pathway is critical for pharmacokinetic and drug-drug interaction studies. The primary enzymes involved in the N-demethylation of verapamil to norverapamil are CYP3A4 and CYP3A5, with minor contributions from CYP2C8, CYP1A2, and CYP2E1.[7][8]

Verapamil Metabolism cluster_cyp CYP450 Enzymes Verapamil Verapamil Norverapamil Norverapamil Verapamil->Norverapamil N-demethylation Metabolites Further Metabolites Norverapamil->Metabolites CYP3A4 CYP3A4 (Major) CYP3A4->Verapamil CYP3A5 CYP3A5 (Major) CYP3A5->Verapamil CYP2C8 CYP2C8 (Minor) CYP2C8->Verapamil CYP1A2 CYP1A2 (Minor) CYP1A2->Verapamil CYP2E1 CYP2E1 (Minor) CYP2E1->Verapamil

Verapamil to Norverapamil Metabolic Pathway

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of Norverapamil in various samples.

Table 1: HPLC Method Parameters for Norverapamil Analysis

ParameterMethod 1Method 2
Column Lichrospher 60 RP-select B (250 mm x 4 mm, 5 µm)C18 (250 x 4.6 mm, 5 µ)
Mobile Phase 40% Acetonitrile and 0.025 mol/L KH₂PO₄ (pH 2.5)Acetonitrile: 0.1% Tetrahydrofuran in water (80:20, v/v)
Flow Rate 1 mL/min1 mL/min
Detection UV at 200 nmUV at 280 nm
Internal Standard DiltiazemCarvedilol
Linearity Range 10-500 ng/mL0.025 - 5.0 µg/mL[9]
Retention Time (Norverapamil) Not SpecifiedNot Specified
Reference [9][10]

Experimental Protocol: HPLC Analysis of Norverapamil in Human Plasma

This protocol is based on the method described by Sawicki et al.[9]

1. Sample Preparation (Liquid-Liquid Extraction) [11] a. To 1 mL of plasma, add the internal standard (Diltiazem). b. Basify the plasma sample with a phosphate buffer (pH 9.0).[11] c. Extract the analytes with a mixture of cyclohexane-dichloromethane.[11] d. Centrifuge to separate the layers. e. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for injection.

2. HPLC System and Conditions a. Set up the HPLC system with the parameters specified in Table 1, Method 1. b. Equilibrate the column with the mobile phase for at least 30 minutes.

3. Calibration Curve Preparation a. Prepare a stock solution of this compound reference standard in methanol. b. Prepare a series of calibration standards by spiking blank plasma with known concentrations of Norverapamil. c. Process the calibration standards using the same sample preparation procedure as the unknown samples.

4. Sample Analysis a. Inject the reconstituted sample extract onto the HPLC system. b. Record the chromatogram and integrate the peak areas for Norverapamil and the internal standard.

5. Quantification a. Construct a calibration curve by plotting the ratio of the peak area of Norverapamil to the peak area of the internal standard against the concentration of the calibration standards. b. Determine the concentration of Norverapamil in the unknown samples by interpolating their peak area ratios on the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow start Start sample_prep Sample Preparation (Liquid-Liquid Extraction) start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition quantification Quantification data_acquisition->quantification end End quantification->end

General workflow for HPLC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of Norverapamil, especially at low concentrations in complex biological matrices.

Table 2: LC-MS/MS Method Parameters for Norverapamil Analysis

ParameterMethod 1Method 2
Chromatography LUNA C8 (150x2 mm, 5 µm)Chiralcel OD-RH (150 × 4.6 mm, 5 µm)[12]
Mobile Phase Gradient of 5 mM Ammonium Acetate and Acetonitrile0.05% Trifluoroacetic acid in Water–Acetonitrile (70:30, v/v)[12]
Flow Rate Not SpecifiedNot Specified
Ionization Mode Electrospray (ESI), PositiveElectrospray (ESI), Positive[12]
MS/MS Transition Not SpecifiedNot Specified
Internal Standard [2H3]norverapamilD₆-verapamil and D₆-norverapamil[12]
Linearity Range 1 pmol/ml (in plasma)1.0–250.0 ng/mL[12]
Reference [13][12]

Experimental Protocol: LC-MS/MS Analysis of Norverapamil Enantiomers in Human Plasma

This protocol is an adaptation of the method described by Singhal et al.[12]

1. Sample Preparation a. To 50 µL of human plasma, add deuterated internal standards (D₆-verapamil and D₆-norverapamil). b. Perform a liquid-liquid extraction.

2. LC-MS/MS System and Conditions a. Set up the LC-MS/MS system with the parameters specified in Table 2, Method 2. b. Use a Chiralcel OD-RH column for the enantiomeric separation of verapamil and norverapamil.[12] c. The mobile phase should consist of 0.05% trifluoroacetic acid in water–acetonitrile (70:30, v/v).[12] d. The mass spectrometer should be operated in the multiple reaction monitoring (MRM) and positive ion modes.[12]

3. Calibration and Analysis a. Prepare calibration standards over a concentration range of 1.0–250.0 ng/mL for all four analytes (R- and S-enantiomers of verapamil and norverapamil).[12] b. Analyze the samples, and quantify the analytes based on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of Norverapamil, often requiring a derivatization step to improve volatility and chromatographic performance.[8]

Table 3: GC-MS Method Parameters for Norverapamil Analysis (General Guidance)

ParameterGeneral Recommendation
Column Fused silica capillary column (e.g., HP-5MS or equivalent)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Optimized for separation of analytes (e.g., initial temp 150°C, ramp to 300°C)
Derivatization Silylation (e.g., with BSTFA) or acylation may be required.
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Ion Trap
Detection Mode Selected Ion Monitoring (SIM) for quantification

Experimental Protocol: GC-MS Analysis of Norverapamil (General Protocol)

1. Sample Preparation a. Perform a liquid-liquid or solid-phase extraction to isolate Norverapamil from the sample matrix. b. Evaporate the solvent to dryness.

2. Derivatization (if necessary) a. Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile). b. Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). c. Heat the mixture to complete the derivatization reaction.

3. GC-MS Analysis a. Inject the derivatized sample into the GC-MS system. b. Run the analysis using the parameters outlined in Table 3. c. Identify Norverapamil based on its retention time and mass spectrum.

4. Quantification a. Use an internal standard (e.g., a deuterated analog of Norverapamil) for accurate quantification. b. Create a calibration curve using derivatized this compound reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound as a reference standard.

Table 4: NMR Parameters for this compound (General Guidance)

Parameter¹H NMR¹³C NMR
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)
Concentration 5-10 mg/0.5 mL20-50 mg/0.5 mL
Spectrometer Frequency ≥ 400 MHz≥ 100 MHz
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)

Experimental Protocol: NMR Analysis of this compound

1. Sample Preparation a. Accurately weigh the this compound reference standard. b. Dissolve the sample in the appropriate deuterated solvent in a clean, dry NMR tube. c. Add a small amount of TMS as an internal reference.

2. NMR Data Acquisition a. Place the NMR tube in the spectrometer. b. Lock and shim the spectrometer to ensure a homogeneous magnetic field. c. Acquire the ¹H and ¹³C NMR spectra.

3. Data Processing and Interpretation a. Process the acquired data (Fourier transformation, phase correction, and baseline correction). b. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. c. Assign the chemical shifts of the protons and carbons by analyzing the spectra and comparing them with predicted values or literature data.

Logical Workflow for Method Selection

Method_Selection start Analytical Goal quantification Quantification start->quantification identification Structural ID start->identification low_conc Low Concentration? quantification->low_conc gcms GC-MS quantification->gcms nmr NMR identification->nmr hplc HPLC low_conc->hplc No lcms LC-MS/MS low_conc->lcms Yes

Decision tree for analytical method selection.

References

Application Notes and Protocols for In Vivo Research with Norverapamil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Norverapamil Hydrochloride, a potent L-type calcium channel blocker and P-glycoprotein (P-gp) inhibitor. The following sections detail its primary applications, pharmacokinetic data, and protocols for use in animal models, aiding in the design and execution of robust in vivo studies.

Introduction

Norverapamil is the major active N-demethylated metabolite of Verapamil, a well-known calcium channel blocker. It exhibits significant pharmacological activity, including the blockade of L-type calcium channels and the inhibition of the P-glycoprotein (P-gp) efflux pump. These properties make this compound a valuable tool for in vivo research in cardiovascular physiology, oncology (for overcoming multidrug resistance), and neuropharmacology.

Primary Applications in In Vivo Research

  • Cardiovascular Research: Investigation of the effects of L-type calcium channel blockade on cardiac function, blood pressure, and vascular smooth muscle.

  • Oncology Research: Study of the reversal of P-glycoprotein-mediated multidrug resistance in cancer models. By inhibiting P-gp, Norverapamil can increase the intracellular concentration and efficacy of chemotherapeutic agents that are P-gp substrates.

  • Pharmacokinetic Studies: Used as a tool to investigate the role of P-gp in the absorption, distribution, and elimination of other drugs.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Norverapamil observed in in vivo studies. It is important to note that much of the available data is derived from studies where Verapamil was administered, and Norverapamil was measured as a metabolite.

Table 1: Pharmacokinetic Parameters of Norverapamil in Rats Following Oral Administration of this compound

SpeciesDosage (p.o.)Cmax (ng/mL)tmax (h)AUC (ng·h/mL)t½ (h)Reference
Sprague-Dawley Rat9 mg/kg41.6Not Reported2609.4[1]

Table 2: Pharmacokinetic Parameters of Norverapamil in Rats Following Administration of Verapamil

SpeciesVerapamil DosageAdministration RouteNorverapamil Cmax (ng/mL)Norverapamil tmax (h)Norverapamil AUC (ng·h/mL)Reference
Sprague-Dawley Rat10 mg/kgOral698.42 ± 71.451.14 ± 0.26Not Reported[2]
Sprague-Dawley Rat10 mg/kgIntravenousNot ReportedNot ReportedNot Reported[3]
Sprague-Dawley Rat9 mg/kgOral (with Hesperidin)Significantly higher than controlNot ReportedSignificantly higher than control[4]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Vehicle Selection and Solubility:

This compound is soluble in water (≥ 50 mg/mL) and DMSO (≥ 31 mg/mL)[1]. For in vivo applications, sterile saline (0.9% NaCl) is a suitable vehicle for oral and intravenous administration. If using DMSO for initial solubilization due to high concentration requirements, it is crucial to dilute it with saline or another aqueous buffer to a final DMSO concentration that is non-toxic to the animals (typically <5-10% for intravenous and <25% for intraperitoneal injections).

Example Preparation for Oral Administration (Rats):

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in sterile 0.9% saline to the desired final concentration (e.g., for a 9 mg/kg dose in a 200g rat with a gavage volume of 1 mL, the concentration would be 1.8 mg/mL).

  • Ensure the solution is clear and free of particulates. If necessary, vortex briefly and filter through a 0.22 µm sterile filter.

Example Preparation for Intravenous Administration (Rats):

Note: Direct intravenous administration protocols for Norverapamil are not extensively detailed in the reviewed literature. The following is a general protocol based on the administration of its parent compound, Verapamil.

  • Dissolve this compound in a minimal amount of DMSO if necessary.

  • Dilute the solution with sterile 0.9% saline to the final desired concentration, ensuring the final DMSO concentration is below 5%.

  • Administer slowly via the tail vein.

In Vivo Study Design: P-glycoprotein Inhibition

This protocol outlines a typical experiment to assess the effect of this compound on the pharmacokinetics of a known P-gp substrate (e.g., a chemotherapeutic agent) in rodents.

Animal Model:

  • Species: Sprague-Dawley rats or BALB/c mice.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Experimental Groups:

  • Control Group: Administer the P-gp substrate alone.

  • Treatment Group: Administer this compound prior to the P-gp substrate.

Procedure:

  • Norverapamil Administration: Administer this compound orally or intravenously at a pre-determined dose (e.g., 9 mg/kg p.o. in rats)[1]. The timing of administration should be based on the known tmax of Norverapamil to ensure peak plasma concentrations coincide with the absorption phase of the P-gp substrate.

  • P-gp Substrate Administration: After the appropriate pre-treatment time with Norverapamil, administer the P-gp substrate at its standard dose.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-substrate administration via a suitable method (e.g., tail vein or saphenous vein).

  • Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the P-gp substrate in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, tmax, AUC) for the P-gp substrate in both the control and treatment groups and compare them to determine the effect of Norverapamil on its bioavailability.

Signaling Pathways and Mechanisms of Action

L-type Calcium Channel Blockade

Norverapamil exerts its effects on the cardiovascular system by blocking L-type calcium channels, which are voltage-gated ion channels critical for the influx of Ca²⁺ into smooth muscle and cardiac muscle cells. This blockade leads to a reduction in intracellular calcium concentration, resulting in vasodilation and a decrease in myocardial contractility and heart rate.

L_type_calcium_channel_blockade cluster_0 Norverapamil Norverapamil Hydrochloride L_type_Ca_Channel L-type Calcium Channel Norverapamil->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca Decreased Intracellular [Ca²⁺] Vasodilation Vasodilation Intracellular_Ca->Vasodilation Leads to Myocardial_Contractility Decreased Myocardial Contractility Intracellular_Ca->Myocardial_Contractility Leads to Heart_Rate Decreased Heart Rate Intracellular_Ca->Heart_Rate Leads to

Caption: Norverapamil's blockade of L-type calcium channels reduces Ca²⁺ influx, leading to key cardiovascular effects.

P-glycoprotein Inhibition

Norverapamil is a potent inhibitor of P-glycoprotein, an ATP-dependent efflux pump that transports a wide range of xenobiotics out of cells. By inhibiting P-gp, Norverapamil can increase the intracellular accumulation of P-gp substrates, thereby enhancing their therapeutic efficacy or overcoming drug resistance.

P_glycoprotein_inhibition P_gp P-glycoprotein (P-gp) Drug_Accumulation Increased Intracellular Drug Concentration P_gp->Drug_Accumulation Extracellular Extracellular Space P_gp->Extracellular Efflux Norverapamil Norverapamil Hydrochloride Norverapamil->P_gp Inhibits Pgp_Substrate P-gp Substrate (e.g., Chemotherapy Drug) Pgp_Substrate->P_gp Binds to

Caption: Norverapamil inhibits P-glycoprotein, preventing the efflux of substrate drugs and increasing their intracellular concentration.

Experimental Workflow for In Vivo P-gp Inhibition Study

The following diagram illustrates a typical workflow for an in vivo experiment designed to evaluate the P-gp inhibitory activity of this compound.

experimental_workflow start Start grouping Animal Grouping (Control & Treatment) start->grouping pretreatment Pre-treatment: Norverapamil HCl (Treatment Group) or Vehicle (Control Group) grouping->pretreatment substrate_admin Administer P-gp Substrate pretreatment->substrate_admin sampling Serial Blood Sampling substrate_admin->sampling processing Plasma Separation & Storage sampling->processing analysis LC-MS/MS Analysis of P-gp Substrate processing->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for an in vivo study of Norverapamil's effect on the pharmacokinetics of a P-gp substrate.

Conclusion

This compound is a versatile research tool for investigating the roles of L-type calcium channels and P-glycoprotein in various physiological and pathological processes. The provided data and protocols serve as a guide for researchers to design and implement in vivo studies effectively. As with any in vivo experiment, it is essential to conduct pilot studies to determine the optimal dosage and administration schedule for the specific animal model and research question.

References

Troubleshooting & Optimization

Troubleshooting Norverapamil Hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norverapamil Hydrochloride. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

Norverapamil is the main active N-demethylated metabolite of Verapamil, a well-known calcium channel blocker.[1][2] It functions primarily as an L-type calcium channel blocker and an inhibitor of P-glycoprotein (P-gp).[3] These actions contribute to its therapeutic effects, which are similar to those of Verapamil, including the treatment of hypertension, angina, and arrhythmias.[2]

Q2: What are the basic physicochemical properties of this compound?

This compound is an off-white crystalline solid.[1] It is known to be hygroscopic and should be stored in a desiccated environment.[1] Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₆H₃₇ClN₂O₄[1][4]
Molecular Weight477.04 g/mol [1][4][5]
AppearanceOff-White Crystalline Solid[1]
StorageDesiccated, 2-8°C, protect from light[5]
StabilityHygroscopic[1]

Q3: What is the expected solubility of this compound in common solvents?

This compound exhibits good solubility in water and DMSO. However, the reported values can vary between suppliers. It is sparingly soluble in ethanol.

SolventReported SolubilitySource
Water>10 mg/mL, 15 mg/mL, ≥ 50 mg/mL[1][3][5]
DMSO≥ 31 mg/mL[6]
EthanolSoluble[5]

Troubleshooting Solubility in Aqueous Buffers

Q4: I am having trouble dissolving this compound in my aqueous buffer. What could be the issue?

The most common issue with dissolving this compound in aqueous buffers is related to the pH of the solution. As a hydrochloride salt of a weak base, its solubility is highly pH-dependent.

Q5: How does pH affect the solubility of this compound?

The solubility of this compound, similar to its parent compound Verapamil Hydrochloride, decreases as the pH of the aqueous solution increases.[7] At acidic pH, the amine group is protonated, favoring the more soluble salt form. As the pH becomes more alkaline (basic), the compound transitions to its free base form, which is less soluble in water. The pKa of Verapamil is approximately 8.6-9.68, which provides an indication of the pH range where this transition occurs.[8][9]

The following table shows the pH-dependent solubility of the closely related compound, Verapamil Hydrochloride, which can be used as a guide.

BufferpHSolubility (mg/mL)
0.1 N HCl1.23.15
Acetate Buffer4.53.18
Phosphate Buffer6.81.99
PBS7.2~0.25

Data for Verapamil Hydrochloride, which is expected to have a similar solubility profile to this compound.[7][10]

Q6: My buffer is pH 7.4 and I'm seeing precipitation. What can I do?

At a physiological pH of 7.4, this compound will have significantly lower solubility compared to acidic conditions. Here are several troubleshooting steps you can take:

  • Lower the pH: If your experimental conditions allow, acidify your buffer to a pH below 6. This should significantly increase the solubility. You can then adjust the pH back to the desired value, but be aware that the compound may precipitate out again if the final concentration is above its solubility limit at that pH.

  • Prepare a Concentrated Stock in an Organic Solvent: Dissolve the this compound in a small amount of a compatible organic solvent like DMSO first. You can then dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.

  • Use a Co-solvent: The addition of co-solvents such as ethanol can sometimes improve the solubility of compounds in aqueous solutions.

  • Gentle Heating and Sonication: Applying gentle heat or using a sonicator can help to dissolve the compound. However, be cautious as prolonged heating can potentially degrade the compound.

  • Use a Freshly Prepared Solution: Due to its hygroscopic nature, it is recommended to prepare solutions fresh for each experiment.

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Solution of this compound

  • Weigh the desired amount of this compound powder in a suitable container.

  • Add a small amount of the desired aqueous buffer (preferably at a slightly acidic pH if the experiment allows).

  • Vortex or stir the solution vigorously.

  • If the compound does not fully dissolve, consider the following options:

    • Add a few drops of a dilute acid (e.g., 0.1 N HCl) to lower the pH until the solid dissolves. Then, carefully adjust the pH back to the target value with a dilute base (e.g., 0.1 N NaOH). Be observant for any signs of precipitation upon pH adjustment.

    • Alternatively, use a sonicator for 5-10 minutes to aid dissolution.

  • Once dissolved, add the remaining buffer to reach the final desired concentration.

  • It is good practice to filter the final solution through a 0.22 µm filter to remove any undissolved particulates.

Protocol 2: Preparation of a Stock Solution in DMSO

  • Weigh the this compound powder and place it in a sterile vial.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Cap the vial and vortex until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary.

  • Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Signaling Pathways and Workflows

This compound's primary mechanisms of action involve the blockade of L-type calcium channels and the inhibition of the P-glycoprotein (P-gp) efflux pump.

L-type Calcium Channel Inhibition

Norverapamil blocks the influx of Ca²⁺ ions through L-type calcium channels in cardiac and smooth muscle cells. This leads to a reduction in intracellular calcium concentration, resulting in decreased muscle contraction and vasodilation.

L_type_calcium_channel_inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca2+_ext->L_type Influx Ca2+_int Ca²⁺ L_type->Ca2+_int Norverapamil Norverapamil Hydrochloride Norverapamil->L_type Inhibition Contraction Muscle Contraction Ca2+_int->Contraction Leads to

Caption: this compound inhibits L-type calcium channels.

P-glycoprotein Inhibition Workflow

Norverapamil can inhibit the P-glycoprotein efflux pump, which is involved in multidrug resistance in cancer cells and affects the pharmacokinetics of various drugs. An experimental workflow to assess P-gp inhibition is depicted below.

P_glycoprotein_inhibition_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_result Result Interpretation Cells Culture P-gp expressing cells (e.g., MDCK-MDR1) Incubate Incubate cells with substrate +/- Norverapamil HCl Cells->Incubate Substrate Prepare P-gp substrate (e.g., Rhodamine 123) Substrate->Incubate Inhibitor Prepare Norverapamil HCl (Test Inhibitor) Inhibitor->Incubate Measure Measure intracellular substrate accumulation (e.g., by fluorescence) Incubate->Measure Compare Compare fluorescence between treated and untreated cells Measure->Compare Result Increased intracellular fluorescence indicates P-gp inhibition Compare->Result Troubleshooting_Solubility Start Norverapamil HCl does not dissolve Check_pH Check buffer pH Start->Check_pH Acidic pH is acidic (< 6.0) Check_pH->Acidic Yes Alkaline pH is neutral/alkaline (> 6.0) Check_pH->Alkaline No Sonication Try gentle heating or sonication Acidic->Sonication Lower_pH Lower the pH (if possible) Alkaline->Lower_pH Use_Stock Use organic stock (e.g., DMSO) Alkaline->Use_Stock Resolved Solubility issue resolved Lower_pH->Resolved Use_Stock->Resolved Fresh_Prep Prepare fresh solution Sonication->Fresh_Prep Fresh_Prep->Resolved

References

Optimizing HPLC Separation of Verapamil and Norverapamil: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Verapamil and its active metabolite, Norverapamil.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Verapamil and Norverapamil.

Poor Peak Resolution

Question: My Verapamil and Norverapamil peaks are not well separated. How can I improve the resolution?

Answer:

Poor resolution between Verapamil and Norverapamil is a common challenge. Here are several strategies to improve their separation:

  • Mobile Phase pH Adjustment: Verapamil is a basic compound with a pKa of approximately 8.92.[1] The pH of the mobile phase significantly influences its retention and peak shape. Operating at a pH around 3.0 can ensure both analytes are fully protonated, which can improve peak shape and resolution on a C18 column.[2]

  • Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile) to aqueous buffer is critical. Decreasing the percentage of the organic modifier will generally increase retention times and may improve resolution. Experiment with small, incremental changes to the acetonitrile concentration.

  • Alternative Stationary Phases: If optimizing the mobile phase on a standard C18 column is insufficient, consider a different stationary phase. A cyanopropyl column has been shown to provide good separation of Verapamil and Norverapamil.[3][4]

  • Use of Mobile Phase Additives: Adding a competing amine, such as triethylamine or 2-aminoheptane, to the mobile phase can help to reduce peak tailing and improve peak shape, which in turn can enhance resolution.[2][5]

Peak Tailing

Question: I am observing significant peak tailing for both Verapamil and Norverapamil. What is causing this and how can I fix it?

Answer:

Peak tailing is a frequent issue when analyzing basic compounds like Verapamil and Norverapamil, often due to interactions with residual silanol groups on the silica-based stationary phase.[6] Here’s how to address it:

  • Lower Mobile Phase pH: Working at a low pH (e.g., pH < 3) protonates the silanol groups, reducing their interaction with the protonated basic analytes.[7]

  • Use of an End-Capped Column: Employ a high-quality, end-capped HPLC column where the residual silanol groups are chemically bonded with a small silane to minimize their availability for interaction.

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak symmetry.

  • Add a Competing Base: As mentioned for improving resolution, incorporating a small amount of a competing base like triethylamine into the mobile phase can effectively reduce peak tailing by competing for the active silanol sites.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.[7][8]

Retention Time Shifts

Question: The retention times for my analytes are inconsistent between injections. What could be the cause?

Answer:

Inconsistent retention times can compromise the reliability of your analysis.[9] The following factors are common causes:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Any drift in the mobile phase composition on the column will cause retention times to shift.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition is a primary cause of retention time variability.[9][10]

  • Column Temperature Fluctuations: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can lead to shifts in retention times.[10]

  • Pump Performance: Leaks in the pump, worn pump seals, or faulty check valves can lead to inconsistent flow rates and, consequently, variable retention times.[9][11]

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for an HPLC method for Verapamil and Norverapamil?

A1: A good starting point for method development would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a low pH buffer (e.g., pH 3.0 acetate or phosphate buffer). The gradient can be optimized to achieve the desired separation. For detection, fluorescence is often used due to the native fluorescence of both compounds, with excitation and emission wavelengths typically around 227-280 nm and 308-320 nm, respectively.[12][13]

Q2: How does the pKa of Verapamil affect its HPLC separation?

A2: Verapamil has a pKa of about 8.92.[1] This means it is a basic compound. In HPLC, the pH of the mobile phase relative to the pKa of the analyte determines its degree of ionization. At a pH below its pKa, Verapamil will be protonated (charged). This is important because the charged form can interact with residual silanol groups on the silica packing material, leading to peak tailing. By controlling the mobile phase pH, you can control the ionization state of Verapamil and Norverapamil to optimize their retention and peak shape.

Q3: Can I use a gradient elution for this separation?

A3: Yes, a gradient elution can be very effective, especially if you are analyzing samples with a complex matrix or if there is a significant difference in the retention of Verapamil and Norverapamil under isocratic conditions. A gradient allows for the separation of early-eluting compounds while also ensuring that later-eluting compounds are eluted in a reasonable time with good peak shape.

Experimental Protocols

Below are summarized experimental conditions from published methods for the HPLC separation of Verapamil and Norverapamil.

ParameterMethod 1Method 2Method 3
Column CyanopropylsilaneC18Chiralcel OD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase 65% Acetonitrile, 35% 0.02M Acetate Buffer (pH 7.0)Acetonitrile, pH 3.0 Acetate Buffer, and 2-aminoheptane0.05% Trifluoroacetic acid in Water:Acetonitrile (70:30, v/v)
Flow Rate 3.0 mL/minNot Specified0.6 mL/min
Detection Fluorescence (Excitation: 201 nm, Emission cutoff: 320 nm)FluorescenceMS/MS
Internal Standard TrimipramineGallopamilDeuterated Verapamil and Norverapamil
Reference [3][4][2][14]

Visualizations

Logical Troubleshooting Workflow for HPLC Issues

HPLC_Troubleshooting cluster_resolution Resolution Troubleshooting cluster_tailing Tailing Troubleshooting cluster_retention Retention Shift Troubleshooting start Problem Observed resolution Poor Peak Resolution start->resolution tailing Peak Tailing start->tailing retention_shift Retention Time Shift start->retention_shift res_step1 Adjust Mobile Phase Composition resolution->res_step1 tail_step1 Lower Mobile Phase pH tailing->tail_step1 ret_step1 Ensure Column Equilibration retention_shift->ret_step1 res_step2 Change Mobile Phase pH res_step1->res_step2 res_step3 Try Different Column res_step2->res_step3 res_step4 Add Competing Amine res_step3->res_step4 end_node Problem Resolved res_step4->end_node tail_step2 Use End-Capped Column tail_step1->tail_step2 tail_step3 Increase Buffer Strength tail_step2->tail_step3 tail_step4 Reduce Sample Concentration tail_step3->tail_step4 tail_step4->end_node ret_step2 Check Mobile Phase Preparation ret_step1->ret_step2 ret_step3 Control Column Temperature ret_step2->ret_step3 ret_step4 Inspect Pump Performance ret_step3->ret_step4 ret_step4->end_node Method_Development_Workflow start Define Separation Goal step1 Select Initial Column (e.g., C18) start->step1 step2 Choose Mobile Phase (ACN/Buffer) step1->step2 step3 Optimize Mobile Phase pH (e.g., ~3.0) step2->step3 step4 Optimize Mobile Phase Composition (Gradient/Isocratic) step3->step4 decision1 Resolution Adequate? step4->decision1 step5 Consider Alternative Column (e.g., Cyano) decision1->step5 No step6 Optimize Peak Shape (Additives, pH) decision1->step6 Yes step5->step4 decision2 Peak Shape Acceptable? step6->decision2 decision2->step3 No step7 Validate Method (Linearity, Precision, Accuracy) decision2->step7 Yes end_node Final Method step7->end_node

References

Technical Support Center: Norverapamil Hydrochloride Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Norverapamil Hydrochloride cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action of this compound in cell-based assays?

This compound, the N-demethylated metabolite of Verapamil, primarily functions through two well-documented mechanisms:

  • L-type Calcium Channel Blockade: It inhibits the influx of calcium through L-type calcium channels, which are crucial for various cellular processes, including muscle contraction and neuronal signaling.[1]

  • P-glycoprotein (P-gp) Inhibition: It is a potent inhibitor of P-glycoprotein (P-gp, also known as MDR1), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[2] This inhibition can reverse multidrug resistance in cancer cells and affect the transport of other P-gp substrates.

Q2: What is the difference in activity between Norverapamil and its parent compound, Verapamil?

While both compounds are L-type calcium channel blockers and P-gp inhibitors, they exhibit different potencies. Norverapamil generally shows reduced calcium channel blocking activity compared to Verapamil.[2] However, its P-gp inhibitory function is comparable and, in some cases, more potent.[2]

Q3: How should I prepare and store a stock solution of this compound?

For optimal results and stability, follow these guidelines for preparing and storing this compound stock solutions:

  • Solubility: this compound is soluble in water and DMSO.

  • Stock Solution Preparation: To prepare a stock solution, dissolve the compound in high-quality, sterile DMSO or water. For cell-based assays, it is recommended to prepare a concentrated stock solution (e.g., 10 mM in DMSO) to minimize the final solvent concentration in your experiment, which should ideally be below 0.5%.

  • Storage: Store the lyophilized powder at -20°C. Once reconstituted, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q4: At what concentrations is this compound typically effective in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Based on available data, here are some general recommendations:

  • P-gp Inhibition Assays: IC50 values for P-gp inhibition are typically in the low micromolar range.

  • Calcium Imaging Assays: The concentration required to observe calcium channel blockade may be higher and should be determined empirically for your specific cell line and experimental conditions.

  • Cytotoxicity: At higher concentrations, Norverapamil can exhibit cytotoxic effects. It is crucial to perform a dose-response curve to determine the optimal non-toxic working concentration for your experiments.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

P-glycoprotein (P-gp) Inhibition Assays

Problem 1: No significant P-gp inhibition observed.

  • Possible Cause 1: Inappropriate Cell Line. The cell line you are using may not express sufficient levels of P-gp.

    • Solution: Confirm P-gp expression in your cell line using Western blot or qPCR. Consider using a well-characterized P-gp overexpressing cell line (e.g., Caco-2, L-MDR1) as a positive control.

  • Possible Cause 2: Suboptimal Norverapamil Concentration. The concentration of Norverapamil may be too low to effectively inhibit P-gp in your system.

    • Solution: Perform a dose-response experiment to determine the IC50 of Norverapamil for P-gp inhibition in your specific cell line. Refer to the quantitative data table below for reported IC50 values in other cell lines.

  • Possible Cause 3: Inactive Compound. The this compound may have degraded due to improper storage or handling.

    • Solution: Ensure that the compound has been stored correctly and prepare fresh stock solutions.

Problem 2: High background fluorescence in the assay.

  • Possible Cause 1: Autofluorescence of Norverapamil. Some compounds can exhibit intrinsic fluorescence, which may interfere with the assay readout.

    • Solution: Run a control experiment with Norverapamil alone (without the fluorescent P-gp substrate) to measure its autofluorescence at the excitation and emission wavelengths of your assay. Subtract this background from your experimental values.

  • Possible Cause 2: Interaction with Fluorescent Dye. Norverapamil might directly interact with the fluorescent substrate used in your assay.

    • Solution: Test for any direct quenching or enhancement of the fluorescent signal by Norverapamil in a cell-free system. Consider using a different fluorescent P-gp substrate.

Calcium Imaging Assays

Problem 1: No change in intracellular calcium levels observed.

  • Possible Cause 1: Low L-type Calcium Channel Expression. The cell type you are using may have low or no expression of L-type calcium channels.

    • Solution: Verify the expression of L-type calcium channels in your cell line. Use a cell line known to express these channels as a positive control.

  • Possible Cause 2: Insufficient Depolarization Stimulus. The stimulus used to open the calcium channels (e.g., high potassium, electrical stimulation) may not be strong enough.

    • Solution: Optimize the concentration or intensity of your depolarizing stimulus to ensure robust channel opening.

  • Possible Cause 3: Norverapamil Concentration is Too Low. The concentration of Norverapamil may not be sufficient to block the calcium channels effectively.

    • Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.

Problem 2: Inconsistent or variable results.

  • Possible Cause 1: Cell Health and Viability. Poor cell health can lead to inconsistent responses.

    • Solution: Ensure that your cells are healthy, within a low passage number, and plated at an optimal density.

  • Possible Cause 2: Uneven Dye Loading. Inconsistent loading of the calcium indicator dye can result in variable fluorescence signals.

    • Solution: Optimize your dye loading protocol to ensure uniform and consistent loading across all cells and experiments.

  • Possible Cause 3: Phototoxicity or Photobleaching. Excessive exposure to excitation light can damage cells and bleach the fluorescent dye.

    • Solution: Minimize the exposure time and intensity of the excitation light. Use an anti-fade reagent if necessary.

Cytotoxicity and Cell Viability Assays

Problem 1: Unexpectedly high cytotoxicity.

  • Possible Cause 1: Off-target Effects. At high concentrations, Norverapamil may have off-target effects that contribute to cytotoxicity. Verapamil, the parent compound, has been shown to interact with other ion channels, such as potassium channels, which could also be a factor for Norverapamil.[3][4]

    • Solution: Carefully titrate the concentration of Norverapamil to find a range that is effective for your primary target without causing significant cell death. Include appropriate controls to assess off-target effects.

  • Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) used to dissolve Norverapamil can be toxic to cells.

    • Solution: Ensure the final solvent concentration in your cell culture medium is low (typically <0.5%) and include a vehicle control in your experiments.

Problem 2: No effect on cell viability at expected concentrations.

  • Possible Cause 1: Cell Line Resistance. The cell line you are using may be resistant to the cytotoxic effects of Norverapamil.

    • Solution: Consider using a different cell line that is known to be sensitive to calcium channel blockers or P-gp inhibitors.

  • Possible Cause 2: Short Incubation Time. The incubation time may not be long enough to observe a cytotoxic effect.

    • Solution: Extend the incubation time with Norverapamil and perform a time-course experiment.

Quantitative Data

The following tables summarize key quantitative data for this compound from published literature.

Table 1: P-glycoprotein (P-gp) Inhibition

Cell LineP-gp SubstrateIC50 (µM)Reference
Caco-2Digoxin0.3[5]
L-MDR1DigoxinNot specified, but inhibitory[5]

Table 2: Cytotoxicity Data for Verapamil (Parent Compound)

Note: Specific cytotoxicity data for Norverapamil is limited. The data for Verapamil can provide a starting point for concentration range finding.

Cell LineAssayEffectConcentration (µM)Reference
Human T-lymphoma (MOLT 4B, sensitive)Vincristine Cytotoxicity EnhancementEC502.5 - 8[6]
Human T-lymphoma (MOLT/VCR-5 x 9, resistant)Vincristine Cytotoxicity EnhancementEC50~0.5[6]

Experimental Protocols

Protocol 1: P-glycoprotein (P-gp) Inhibition Assay (Calcein AM Efflux Assay)

This protocol describes a common method to assess P-gp inhibition using the fluorescent substrate Calcein AM.

  • Cell Seeding: Seed P-gp expressing cells (e.g., Caco-2) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Include a positive control (e.g., a known P-gp inhibitor like Verapamil) and a negative (vehicle) control.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the Norverapamil dilutions and controls to the respective wells and incubate for 30 minutes at 37°C.

  • Substrate Addition:

    • Prepare a solution of Calcein AM in assay buffer.

    • Add the Calcein AM solution to all wells and incubate for an additional 30-60 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells three times with ice-cold assay buffer to remove extracellular Calcein AM.

    • Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 494 nm excitation / 517 nm emission for Calcein).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity against the log of the Norverapamil concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: Calcium Imaging Assay

This protocol outlines a general procedure for measuring changes in intracellular calcium using a fluorescent calcium indicator.

  • Cell Seeding: Seed cells on glass coverslips or in a 96-well imaging plate and allow them to adhere and grow.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., HBSS).

    • Remove the culture medium, wash the cells with the buffer, and incubate with the dye loading solution for 30-60 minutes at 37°C, protected from light.

    • Wash the cells with the buffer to remove excess dye and allow for de-esterification for approximately 30 minutes.

  • Baseline Measurement:

    • Place the cells on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Acquire baseline fluorescence images for a few minutes to establish a stable signal.

  • Compound Addition and Stimulation:

    • Add this compound at the desired concentration and incubate for a predetermined time.

    • Add a depolarizing stimulus (e.g., a high concentration of KCl) to induce calcium influx through L-type calcium channels.

    • Continuously record the fluorescence intensity before, during, and after stimulation.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time for individual cells or regions of interest.

    • Express the change in fluorescence as a ratio (e.g., F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) or as an absolute calcium concentration if using a ratiometric dye like Fura-2.

    • Compare the response in the presence and absence of Norverapamil to determine its inhibitory effect.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane L_type_Ca_Channel L-type Ca2+ Channel Intracellular_Ca Intracellular Ca2+ L_type_Ca_Channel->Intracellular_Ca P_gp P-glycoprotein (P-gp) Drug_Efflux Drug Efflux P_gp->Drug_Efflux Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->L_type_Ca_Channel Influx Cellular_Effects Downstream Cellular Effects Intracellular_Ca->Cellular_Effects Norverapamil Norverapamil Hydrochloride Norverapamil->L_type_Ca_Channel Inhibits Norverapamil->P_gp Inhibits Drug_Substrate Drug Substrate Drug_Substrate->P_gp Binding

Caption: Dual mechanism of this compound.

Pgp_Assay_Workflow Start Start Seed_Cells Seed P-gp expressing cells in 96-well plate Start->Seed_Cells Incubate_Norverapamil Incubate with Norverapamil (and controls) Seed_Cells->Incubate_Norverapamil Add_Calcein_AM Add Calcein AM (fluorescent substrate) Incubate_Norverapamil->Add_Calcein_AM Incubate_Substrate Incubate at 37°C Add_Calcein_AM->Incubate_Substrate Wash_Cells Wash to remove extracellular dye Incubate_Substrate->Wash_Cells Measure_Fluorescence Measure intracellular fluorescence Wash_Cells->Measure_Fluorescence Analyze_Data Analyze data and calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: P-glycoprotein inhibition assay workflow.

Troubleshooting_Logic Start Unexpected Result No_Effect No Effect Observed Start->No_Effect High_Variability High Variability Start->High_Variability High_Cytotoxicity High Cytotoxicity Start->High_Cytotoxicity Check_Concentration Is concentration optimal? No_Effect->Check_Concentration Yes Check_Cell_Line Is cell line appropriate? (Target expression) No_Effect->Check_Cell_Line No Check_Cell_Health Are cells healthy? (Passage, confluency) High_Variability->Check_Cell_Health Check_Solvent_Toxicity Is solvent concentration too high? High_Cytotoxicity->Check_Solvent_Toxicity Check_Compound_Activity Is compound active? (Storage, preparation) Check_Concentration->Check_Compound_Activity Check_Assay_Conditions Are assay conditions optimal? (Incubation time, stimulus) Check_Cell_Line->Check_Assay_Conditions Check_Pipetting Is pipetting accurate? Check_Cell_Health->Check_Pipetting Check_Reagent_Prep Are reagents prepared correctly? Check_Pipetting->Check_Reagent_Prep Check_Off_Target Are there off-target effects? Check_Solvent_Toxicity->Check_Off_Target

Caption: General troubleshooting decision tree.

References

Improving the sensitivity of Norverapamil Hydrochloride detection in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Norverapamil Hydrochloride in plasma.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting Norverapamil in plasma?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive method for the determination of Norverapamil in plasma, with reported limits of quantification (LOQ) as low as 50 pg/mL.[1] Micro-flow LC-MS/MS can further enhance sensitivity, showing a greater than 3.5-fold increase in signal intensity for Norverapamil compared to semi-microflow systems.[2][3]

Q2: What are the common sample preparation techniques for Norverapamil analysis in plasma?

A2: The most common sample preparation techniques are:

  • Liquid-Liquid Extraction (LLE): This is a widely used, simple, and effective method.[4][5][6]

  • Solid-Phase Extraction (SPE): This technique can provide cleaner extracts and high recovery rates, often around 95%.[7]

  • Protein Precipitation (PP): A simpler and faster method, suitable for high-throughput analysis, though it may result in less clean samples compared to LLE or SPE.

Q3: Which internal standard (IS) is recommended for Norverapamil quantification?

A3: Deuterated internal standards, such as D6-Norverapamil, are highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in extraction and ionization.[5][6] Other compounds like gallopamil or D-517 have also been used successfully.[8][9]

Q4: How can I improve the recovery of Norverapamil from plasma?

A4: To improve recovery, consider optimizing the sample preparation method. For LLE, adjusting the pH of the plasma sample and using an appropriate organic solvent mixture is crucial.[4] For SPE, selecting the correct sorbent and optimizing the wash and elution steps are key.[7] Automated SPE can also lead to high and consistent recoveries of about 95%.[7]

Q5: What are the typical linear ranges for Norverapamil quantification in plasma?

A5: The linear range can vary depending on the analytical method. For LC-MS/MS, a common range is 1.0 to 250.0 ng/mL.[5][6] Other methods have reported ranges from 0.5 to 200 ng/mL.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Sensitivity / High Limit of Detection (LOD) 1. Suboptimal sample preparation leading to low recovery. 2. Matrix effects (ion suppression or enhancement). 3. Inefficient chromatographic separation. 4. Insufficient detector sensitivity.1. Optimize the extraction procedure (e.g., change solvent, pH, or SPE cartridge). 2. Use a more effective sample cleanup method. Employ a deuterated internal standard.[5][6] 3. Optimize the mobile phase composition and gradient. Consider a different analytical column. 4. Switch to a more sensitive detector, such as a triple quadrupole mass spectrometer.[5][6] Consider using micro-flow LC-MS/MS.[2][3]
Poor Peak Shape 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent being too strong.1. Adjust the mobile phase pH to ensure Norverapamil is in a single ionic state. 2. Use a guard column and ensure proper sample cleanup. Flush or replace the analytical column. 3. Dilute the final extract in a solvent weaker than the initial mobile phase.
High Variability in Results 1. Inconsistent sample preparation. 2. Instability of Norverapamil in the plasma sample or processed extract. 3. Instrument variability.1. Use an automated extraction system for better precision.[4][8] Ensure consistent vortexing and evaporation steps. 2. Investigate the stability of Norverapamil under the storage and analysis conditions.[10] 3. Perform regular instrument maintenance and calibration. Use an appropriate internal standard.[5][6]
Matrix Effects in LC-MS/MS 1. Co-elution of endogenous plasma components. 2. Insufficient sample cleanup.1. Optimize the chromatographic method to separate Norverapamil from interfering compounds. 2. Implement a more rigorous sample preparation method like SPE or a thorough LLE protocol.[7]

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Norverapamil Detection in Plasma

MethodSample PreparationLimit of Quantification (LOQ)RecoveryLinearity RangeReference
HPLC-FluorescenceLLE5 ng/mL~75%5 - 500 ng/mL[8]
HPLC-FluorescenceAutomated SPENot Specified~95%Not Specified[7]
LC-ESI-MS/MSLLE1.0 ng/mL91.1 - 108.1%1.0 - 250.0 ng/mL[5][6]
LC-ESI-MS/MSLLE60 pg/500 µL plasmaNot SpecifiedNot Specified[1]
GC-NPDLLE0.5 ng/mLComplete0.5 - 200 ng/mL[9]
CE-ECLNot Specified0.024 µg/mLNot Specified0.060 - 10.0 µg/mL[11]

Experimental Protocols

Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis

This protocol is adapted from a method for the enantiomeric separation and quantification of Verapamil and Norverapamil in human plasma.[5][6]

  • Sample Preparation:

    • Pipette 50 µL of human plasma into a microcentrifuge tube.

    • Add the deuterated internal standards (D6-verapamil and D6-norverapamil).

    • Vortex for 30 seconds.

  • Extraction:

    • Add a suitable organic solvent (e.g., a mixture of n-hexane and isopropanol).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Automated Solid-Phase Extraction (SPE) for HPLC Analysis

This protocol is based on a method for the automated determination of Verapamil and Norverapamil in plasma.[7]

  • Cartridge Conditioning:

    • Condition a cyanopropyl silica SPE cartridge (50 mg) with methanol followed by phosphate buffer (pH 7.4).

  • Sample Loading:

    • Load 1.0 mL of plasma containing the internal standard onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with the same phosphate buffer.

  • Elution:

    • Elute the analytes with 0.24 mL of methanol containing 0.2% of 2-aminoheptane.

  • Final Preparation and Injection:

    • Pass 0.41 mL of acetate buffer (pH 3.0) through the cartridge.

    • Inject 0.25 mL of the resulting extract directly into the HPLC system.

Visualizations

experimental_workflow plasma Plasma Sample is_addition Add Internal Standard (e.g., D6-Norverapamil) plasma->is_addition extraction Sample Extraction is_addition->extraction lle Liquid-Liquid Extraction extraction->lle Option 1 spe Solid-Phase Extraction extraction->spe Option 2 pp Protein Precipitation extraction->pp Option 3 analysis LC-MS/MS Analysis lle->analysis spe->analysis pp->analysis data Data Processing & Quantification analysis->data

Caption: General experimental workflow for Norverapamil detection in plasma.

troubleshooting_logic start Low Sensitivity? check_recovery Check Sample Recovery start->check_recovery Yes success Sensitivity Improved start->success No optimize_extraction Optimize Extraction (pH, Solvent, SPE Sorbent) check_recovery->optimize_extraction Low check_matrix Evaluate Matrix Effects check_recovery->check_matrix OK optimize_extraction->success improve_cleanup Improve Sample Cleanup (e.g., use SPE) check_matrix->improve_cleanup High check_instrument Check Instrument Performance check_matrix->check_instrument Low use_is Use Deuterated IS improve_cleanup->use_is use_is->success optimize_ms Optimize MS/MS Parameters check_instrument->optimize_ms Suboptimal check_instrument->success Optimal microflow Consider Micro-flow LC optimize_ms->microflow microflow->success

References

Norverapamil Hydrochloride stability issues during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Norverapamil Hydrochloride during long-term storage. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark place. Specific recommendations for stock solutions are:

  • -80°C for up to 6 months.[1]

  • -20°C for up to 1 month.[1]

Solid (powder) forms of the compound should be kept in tightly sealed containers, away from moisture and light.

Q2: What are the known degradation pathways for this compound?

While specific long-term stability studies on this compound are not extensively published, data from its parent compound, Verapamil Hydrochloride, provides strong indications of its degradation pathways. The primary degradation routes are:

  • Oxidative Degradation: The molecule is susceptible to oxidation.[2][3]

  • Hydrolysis under Basic Conditions: Degradation is observed under alkaline (basic) hydrolysis.[2][3]

It is relatively stable under acidic, thermal, and photolytic stress conditions.[3]

Q3: Are there any known incompatibilities with common excipients?

Studies on Verapamil Hydrochloride have shown it to be compatible with many common excipients. However, drug-excipient compatibility should always be assessed on a case-by-case basis, especially for novel formulations. Techniques like Differential Scanning Calorimetry (DSC) can be employed for rapid compatibility screening.

Troubleshooting Guide: Stability Issues

This guide addresses common problems encountered during long-term storage and stability studies of this compound.

Observed Issue Potential Cause Recommended Action
Loss of potency in stored samples Degradation due to improper storage conditions (e.g., exposure to light, moisture, or elevated temperatures).1. Verify storage conditions against recommendations (see FAQ Q1). 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store in amber vials or protect from light. 4. Use a desiccator for storing the solid compound.
Appearance of unknown peaks in chromatograms (e.g., HPLC) Formation of degradation products.1. Consider the likely degradation pathways (oxidation and basic hydrolysis). 2. Employ a stability-indicating analytical method to resolve the parent compound from degradants (see Experimental Protocols section). 3. Perform forced degradation studies to tentatively identify the degradation products.
Variability in experimental results between batches Inconsistent handling or storage of different batches.1. Standardize storage and handling protocols for all samples. 2. Ensure consistent freeze-thaw cycles and exposure to light and air. 3. Re-qualify older batches against a freshly prepared standard.
Precipitation in stock solutions upon thawing Poor solubility at lower temperatures or solvent evaporation.1. Ensure the compound is fully dissolved upon preparation of the stock solution. Gentle warming and vortexing may be necessary. 2. If using aqueous solutions, consider preparing them fresh.[1] 3. Check for solvent evaporation, which would increase the concentration and potentially lead to precipitation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions
Temperature Duration Key Considerations
-80°CUp to 6 monthsSealed storage, protect from moisture and light.[1]
-20°CUp to 1 monthSealed storage, protect from moisture and light.[1]
Table 2: Summary of Forced Degradation Studies on Verapamil Hydrochloride (as a proxy for this compound)
Stress Condition Observation Reference
Acid HydrolysisStable[3]
Base HydrolysisDegradation observed[2][3]
OxidationDegradation observed[2][3]
Photolytic StressStable[3]
Thermal StressStable[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60°C for 5 hours.[2]

  • Base Hydrolysis: Mix the stock solution with 1 M NaOH and heat at 60°C for 5 hours.[2]

  • Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature for 5 hours.[2]

  • Thermal Degradation: Expose the solid drug to a temperature of 105°C.[2]

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm).[2]

  • Analysis: Analyze all samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general guideline for an HPLC method that can separate Norverapamil from its potential degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at pH 7.0) and an organic solvent (e.g., acetonitrile) in a 50:50 ratio.[4]

  • Flow Rate: 1.0 - 2.0 mL/min.[4]

  • Detection: UV detection at 232 nm or 278 nm.[3][4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: Ambient.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start: Norverapamil HCl Sample stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, 60°C) stock->base oxidation Oxidation (30% H2O2, RT) stock->oxidation thermal Thermal Stress (105°C) stock->thermal photo Photolytic Stress (UV light) stock->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, Degradant Identification) hplc->data end end data->end End: Stability Profile

Caption: Workflow for Forced Degradation Study of this compound.

logical_relationship cluster_compound Compound cluster_factors Stability Influencing Factors cluster_outcome Potential Outcomes norverapamil Norverapamil HCl temp Temperature norverapamil->temp light Light norverapamil->light moisture Moisture/Humidity norverapamil->moisture ph pH (especially basic) norverapamil->ph oxidants Oxidizing Agents norverapamil->oxidants stable Stable Compound norverapamil->stable Proper Storage degraded Degradation Products temp->degraded light->degraded moisture->degraded ph->degraded oxidants->degraded

Caption: Factors Influencing the Stability of this compound.

References

How to avoid matrix effects in LC-MS analysis of Norverapamil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the LC-MS analysis of Norverapamil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate matrix effects in your experiments, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for Norverapamil?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of Norverapamil from biological samples like plasma or serum, these effects can lead to either ion suppression or enhancement, causing inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][3] Endogenous components of the biological matrix, particularly phospholipids, are a significant source of these interferences.[4][5] Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1]

Q2: How can I identify if my Norverapamil analysis is being affected by matrix effects?

A: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This involves infusing a constant flow of Norverapamil solution into the MS detector post-column while injecting a blank, extracted sample matrix. A dip or rise in the baseline signal at the retention time of Norverapamil indicates ion suppression or enhancement, respectively.[3]

  • Post-Extraction Spike Method: The most common approach is to compare the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank matrix sample that has undergone the extraction procedure.[3][6] A significant difference between the two responses points to matrix effects.[3] One study on the enantiomeric separation of verapamil and norverapamil found that matrix factors calculated at three quality control levels varied from 0.96–1.07, indicating minimal matrix effects after their specific liquid-liquid extraction procedure.[7][8]

Q3: What are the primary causes of matrix effects in biological samples for Norverapamil analysis?

A: The primary culprits are endogenous components of the biological matrix that are co-extracted with Norverapamil and co-elute during chromatographic separation.[1] Phospholipids are a major and well-documented cause of ion suppression in LC-MS bioanalysis.[4][9] These molecules, abundant in cell membranes, can suppress the analyte signal by competing for ionization in the MS source.[4] Other matrix components can include salts, proteins, and metabolites.[10]

Troubleshooting Guide

Issue: Poor reproducibility and accuracy in Norverapamil quantification.

This is a common symptom of uncompensated matrix effects. The following troubleshooting steps can help you address this issue.

Step 1: Evaluate Your Sample Preparation Method

The choice of sample preparation technique is critical in minimizing matrix effects. Simple protein precipitation is often insufficient for removing phospholipids.[11] Consider the following more effective techniques.

  • Phospholipid Removal Plates: These specialized plates, such as Ostro™ Pass-through Sample Preparation Plates or HybridSPE® Phospholipid plates, are highly effective at selectively removing phospholipids while allowing the analyte of interest to pass through.[5][12] This significantly reduces matrix effects and can prevent buildup on the analytical column.[4]

  • Solid-Phase Extraction (SPE): SPE can provide a significantly cleaner extract compared to protein precipitation by selectively retaining the analyte on a sorbent while matrix components are washed away.[13] A study on the determination of verapamil and norverapamil enantiomers in urine using SPE reported overall analyte recoveries above 85%.[14]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract Norverapamil into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[15][16] A validated method for verapamil and norverapamil in human plasma utilized LLE.[8]

Comparison of Sample Preparation Techniques

TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputMethod Development
Protein Precipitation (PPT) LowHighHighMinimal
Liquid-Liquid Extraction (LLE) Moderate to HighVariableLow to MediumModerate to High
Solid-Phase Extraction (SPE) HighHighMediumHigh
Phospholipid Removal Plates Very HighHighHighMinimal

Step 2: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a stable isotope-labeled internal standard, such as Norverapamil-d6, is the most effective way to compensate for matrix effects.[17][18][19] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[20] For a robust assay, a mass difference of three or more mass units between the analyte and the SIL-IS is generally recommended.[20]

Step 3: Optimize Chromatographic Conditions

If co-elution of matrix components with Norverapamil is suspected, modifying the chromatographic method can help separate the analyte from the interfering compounds.[1][21]

  • Increase Chromatographic Resolution: Employing a longer column, a smaller particle size, or a slower gradient can improve the separation of Norverapamil from matrix interferences.

  • Modify Mobile Phase: Adjusting the mobile phase composition or pH can alter the retention times of both Norverapamil and interfering components, potentially resolving the co-elution.

Experimental Protocols

Protocol 1: Sample Preparation using Phospholipid Removal Plates (e.g., Ostro™)

  • Sample Pre-treatment: To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing the stable isotope-labeled internal standard.

  • Vortex: Vortex the sample for 1 minute to precipitate proteins.

  • Filtration: Place the phospholipid removal plate on a collection plate. Transfer the entire sample from the previous step to the wells of the phospholipid removal plate.

  • Apply Vacuum/Pressure: Apply a vacuum or positive pressure to draw the sample through the sorbent.

  • Collection: The resulting filtrate in the collection plate is the purified sample, ready for injection into the LC-MS system.

Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effect

  • Prepare Blank Extracts: Extract a minimum of 6 different lots of blank biological matrix using your established sample preparation method.

  • Prepare Spiked Samples: Spike the extracted blank matrix with Norverapamil at a known concentration (e.g., at the low, medium, and high QC levels).

  • Prepare Neat Solutions: Prepare standard solutions of Norverapamil in the final mobile phase composition at the same concentrations as the spiked samples.

  • Analysis: Analyze both the spiked samples and the neat solutions by LC-MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of analyte in spiked post-extracted sample) / (Peak Area of analyte in neat solution)

    • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification A Poor Reproducibility / Inaccurate Results B Perform Matrix Effect Evaluation (Post-Column Infusion or Post-Extraction Spike) A->B C Matrix Effect Observed? B->C D Optimize Sample Preparation - Phospholipid Removal - SPE or LLE C->D Yes H Method Validated C->H No E Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) D->E F Optimize Chromatography - Increase Resolution - Modify Mobile Phase E->F G Re-evaluate Matrix Effect F->G G->C

Caption: Workflow for identifying and mitigating matrix effects in LC-MS analysis.

IonSuppression cluster_source Electrospray Ionization (ESI) Source cluster_process Ionization Process cluster_outcome Outcome Droplet ESI Droplet Norverapamil (Analyte) Phospholipids (Matrix) Ionization Solvent Evaporation & Droplet Fission Competition for Surface and Charge Droplet:f1->Ionization:f1 Droplet:f2->Ionization:f1 Suppression Reduced Gas-Phase Analyte Ions Decreased Signal Intensity Ionization->Suppression

Caption: Mechanism of ion suppression by phospholipids in the ESI source.

SamplePrepDecisionTree A High Throughput Required? B Significant Phospholipid Interference Expected? A->B Yes C Method Development Time Available? A->C No D Use Phospholipid Removal Plates B->D Yes E Protein Precipitation (with SIL-IS) B->E No F Solid-Phase Extraction (SPE) C->F Yes G Liquid-Liquid Extraction (LLE) C->G No

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Optimization of P-glycoprotein (P-gp) Inhibition Assays with Norverapamil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Norverapamil in P-glycoprotein (P-gp) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is Norverapamil and why is it used as a P-gp inhibitor?

Norverapamil is the major active metabolite of verapamil, a well-known P-gp inhibitor.[1][2] It is often used as a positive control inhibitor in P-gp assays due to its high potency. Studies have shown that norverapamil can be an even more potent inhibitor of P-gp-mediated transport than verapamil itself, making it a valuable tool for validating assay performance and characterizing the P-gp interaction of investigational drugs.[1][3]

Q2: Which cell line is best for a P-gp inhibition assay with Norverapamil?

The choice of cell line depends on the specific goals of your experiment. Commonly used and recommended cell lines include:

  • Caco-2: A human colon adenocarcinoma cell line that endogenously expresses P-gp and forms polarized monolayers, mimicking the intestinal barrier.[1][4]

  • MDCK-MDR1 (or LLC-PK1-MDR1): Madin-Darby canine kidney (MDCK) or porcine kidney (LLC-PK1) cells that have been stably transfected to overexpress human P-gp (MDR1).[1][5] These are often considered the "gold-standard" by regulatory agencies due to high levels of P-gp expression, leading to robust assay signals.[5]

For most inhibition studies with a potent inhibitor like Norverapamil, transfected cell lines like MDCK-MDR1 are preferred as they provide a larger assay window and selectivity for P-gp.[4]

Q3: How do I select the appropriate P-gp probe substrate to use with Norverapamil?

The selection of a probe substrate is critical as it can influence the resulting IC50 values.[6][7] Key considerations include:

  • Sensitivity: The substrate should be sensitive to inhibition. Digoxin is a widely accepted and sensitive P-gp substrate recommended by the FDA for its high efflux ratio and stability.[4]

  • Detection Method: Fluorescent substrates like Rhodamine 123 or Calcein-AM are commonly used for higher throughput screening.[8][9] However, different fluorescent substrates can yield different IC50 values for the same inhibitor.[6]

  • Transporter Specificity: Ensure the substrate is specific for P-gp and not significantly transported by other efflux pumps like BCRP or MRPs, unless you are using a specific transfected cell line.

Digoxin is often recommended for regulatory studies, while fluorescent substrates may be suitable for earlier-stage screening.[5][10]

Q4: Can I use an ATPase activity assay to measure Norverapamil's inhibitory potential?

Yes, the P-gp ATPase assay is another method to evaluate interaction with P-gp. This assay measures the ATP hydrolysis that fuels the transporter's efflux activity.[11][12] P-gp inhibitors can modulate this activity. Verapamil, the parent compound of Norverapamil, is known to stimulate P-gp's ATPase activity at low concentrations and inhibit it at higher concentrations.[13] This method is useful as a complementary approach, especially for compounds that may be difficult to analyze in cell-based transport assays.[14]

Troubleshooting Guide

Problem 1: High variability in my calculated IC50 value for Norverapamil.

  • Possible Cause 1: Inconsistent Calculation Method. There is no universally accepted standard for calculating the percent inhibition of P-gp.[4] Different methods, such as those based on efflux ratio (ER) versus those based on changes in permeability in one direction (e.g., Basolateral to Apical), can yield different results, especially for moderate inhibitors.[4]

  • Solution: Choose a single, consistent calculation method for all your experiments and report it clearly. For determining an IC50 curve, it is crucial to use the same data analysis method for all compounds tested to ensure valid comparisons.

  • Possible Cause 2: Substrate-Dependent Inhibition. The measured IC50 value of an inhibitor can vary depending on the probe substrate used.[6][7] This is thought to be due to multiple, allosterically linked binding sites on the P-gp transporter.[6]

  • Solution: When comparing your results to published data, ensure you are using the same probe substrate. If you are establishing the assay in your lab, characterize Norverapamil's IC50 with your chosen substrate to establish an in-house benchmark.

  • Possible Cause 3: Cell Monolayer Integrity Issues. Leaky cell monolayers can lead to inconsistent and inaccurate permeability values.

  • Solution: Always measure the transepithelial electrical resistance (TEER) of your monolayers before and after the experiment to ensure their integrity.[4] Discard any wells with TEER values outside of your established acceptable range.

Problem 2: The positive control (Norverapamil) shows weak or no inhibition.

  • Possible Cause 1: Low P-gp Expression or Function. The P-gp expression and activity in your cell line may have diminished over time with excessive passaging.

  • Solution: Use cells from a lower passage number. Regularly perform functional validation of your cell line by determining the efflux ratio of a known P-gp substrate (e.g., Digoxin). The efflux ratio should be consistently high (typically >10) in the absence of an inhibitor.[4]

  • Possible Cause 2: Norverapamil Degradation. Improper storage or handling of the Norverapamil stock solution could lead to degradation.

  • Solution: Prepare fresh working solutions of Norverapamil from a properly stored, validated stock for each experiment. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Cytotoxicity. High concentrations of the test compound or Norverapamil could be toxic to the cells, compromising monolayer integrity and leading to misleading results.[15]

  • Solution: Perform a cytotoxicity test (e.g., MTT assay) with the highest concentration of Norverapamil used in your inhibition assay to ensure it is not causing cell death.[9] If cytotoxicity is observed, lower the concentration range for the IC50 determination.

Problem 3: My results show a poor dynamic range between baseline and full inhibition.

  • Possible Cause: Sub-optimal Substrate Concentration. The concentration of the probe substrate can affect the assay window.

  • Solution: Optimize the probe substrate concentration. It should be high enough to provide a robust signal but ideally below its Km for the transporter to ensure sensitivity to competitive inhibition.

Quantitative Data Summary

The inhibitory potency (IC50) of Norverapamil is often compared to its parent compound, Verapamil. The values can differ based on the experimental system used.

CompoundSubstrateCell SystemIC50 (µM)Reference
Norverapamil DigoxinCaco-2 / L-MDR10.3[1][3]
VerapamilDigoxinCaco-2 / L-MDR11.1[1][3]
D-703 (Metabolite)DigoxinCaco-2 / L-MDR11.6[1][3]
VerapamilRhodamine 123MCF7R~4.0[8]

Table 1: Comparison of IC50 values for Norverapamil and related compounds from different P-gp inhibition assays.

Experimental Protocols

Protocol: Bidirectional Transport Assay for P-gp Inhibition

This protocol provides a general framework for assessing the P-gp inhibitory potential of a compound using Norverapamil as a positive control.

1. Cell Culture and Seeding:

  • Culture MDCK-MDR1 cells under standard conditions.

  • Seed cells onto permeable transwell inserts (e.g., 12-well or 24-well plates) at a sufficient density to form a confluent monolayer.

  • Culture the cells on the transwells for 4-7 days to allow for polarization and formation of tight junctions.

2. Monolayer Integrity Check:

  • Before the transport experiment, measure the TEER of each well to confirm monolayer integrity. Only use wells that meet the pre-defined TEER criteria.

3. Preparation of Solutions:

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.[4]

  • Probe Substrate Solution: Prepare the P-gp probe substrate (e.g., 10 µM Digoxin) in transport buffer.

  • Inhibitor Solutions: Prepare serial dilutions of your test compound and the positive control (Norverapamil) in the probe substrate solution. Include a vehicle control (e.g., 0.1% DMSO).

4. Transport Experiment:

  • Wash the cell monolayers twice with warm (37°C) transport buffer.

  • Apical to Basolateral (A→B) Permeability:

    • Add the inhibitor/substrate solutions to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Permeability:

    • Add the inhibitor/substrate solutions to the basolateral (lower) chamber.

    • Add fresh transport buffer to the apical (upper) chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • At the end of the incubation, collect samples from the receiver chambers (basolateral for A→B, apical for B→A). Also, collect a sample from the donor chamber to assess compound recovery.

5. Sample Analysis:

  • Analyze the concentration of the probe substrate in the samples using an appropriate method (e.g., LC-MS/MS for Digoxin, fluorescence plate reader for fluorescent substrates).

6. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for each direction using the formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER) for the probe substrate in the absence of inhibitor:

    • ER = Papp (B→A) / Papp (A→B)

  • Calculate the percent inhibition for each concentration of the test compound and Norverapamil. One common method is based on the reduction of the efflux ratio.[4]

  • Plot the percent inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis seed_cells Seed Cells on Transwell Inserts culture Culture for 4-7 Days to Form Monolayer seed_cells->culture teer_check1 Check Monolayer Integrity (TEER Measurement) culture->teer_check1 prep_solutions Prepare Substrate & Inhibitor (Norverapamil) Solutions teer_check1->prep_solutions wash_cells Wash Monolayers prep_solutions->wash_cells add_solutions Add Solutions to Donor Chambers (A→B & B→A) wash_cells->add_solutions incubate Incubate at 37°C add_solutions->incubate collect_samples Collect Samples from Receiver Chambers incubate->collect_samples analyze_samples Analyze Sample Concentrations (LC-MS/MS or Fluorescence) collect_samples->analyze_samples calc_papp Calculate Papp & Efflux Ratio (ER) analyze_samples->calc_papp calc_inhibition Calculate % Inhibition calc_papp->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Workflow for a cell-based P-gp inhibition assay.

troubleshooting_flowchart start Start: Inconsistent Norverapamil IC50 Results q_teer Are Pre- and Post-Assay TEER values acceptable? start->q_teer q_er Is the Efflux Ratio (ER) of the control substrate >10? q_teer->q_er Yes sol_teer Optimize seeding density and culture time. Discard leaky wells. q_teer->sol_teer No q_cyto Is Norverapamil non-toxic at the highest concentration? q_er->q_cyto Yes sol_er Use lower passage cells. Re-validate cell line function. q_er->sol_er No q_calc Is the calculation method consistent across experiments? sol_calc Standardize calculation method. Clearly report the method used. q_calc->sol_calc No end_node Consistent IC50 Results q_calc->end_node Yes q_cyto->q_calc Yes sol_cyto Perform cytotoxicity assay. Lower inhibitor concentration if needed. q_cyto->sol_cyto No sol_teer->start sol_er->start sol_calc->start sol_cyto->start

Caption: Troubleshooting flowchart for inconsistent IC50 results.

pgp_mechanism cluster_space pgp P-glycoprotein (P-gp) pgp:n->extracellular Efflux Blocked adp ADP + Pi pgp->adp substrate P-gp Substrate (e.g., Digoxin) norverapamil Norverapamil (Inhibitor) atp ATP substrate->pgp Binds norverapamil->pgp Binds & Blocks atp->pgp Hydrolysis Powers Efflux

Caption: Mechanism of P-gp inhibition by Norverapamil.

References

Norverapamil Hydrochloride degradation pathways and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of Norverapamil Hydrochloride and strategies to prevent them. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: Specific degradation studies on this compound are limited in publicly available literature. Much of the guidance provided is based on the known degradation pathways of its parent compound, Verapamil Hydrochloride, and general principles of chemical stability. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

A1: While direct studies on this compound are not extensively documented, based on information from its parent compound (Verapamil Hydrochloride) and its chemical structure, the primary degradation pathways are likely to be:

  • Oxidative Degradation: The tertiary amine and ether functional groups in the Norverapamil molecule are susceptible to oxidation. Exposure to oxidizing agents can lead to the formation of N-oxides and other degradation products.

  • Hydrolytic Degradation (under basic conditions): Studies on Verapamil Hydrochloride have shown significant degradation under basic (alkaline) conditions[1][2]. It is highly probable that this compound also exhibits instability in alkaline solutions.

  • Photodegradation: Verapamil is known to undergo photodegradation, with Norverapamil being one of the products[3]. Norverapamil itself may be susceptible to further degradation upon prolonged exposure to light, especially UV radiation.

Q2: What are the signs of this compound degradation in my sample?

A2: Degradation of your this compound sample may be indicated by:

  • Physical Changes: Discoloration of the solid powder or solution, or the formation of precipitates.

  • Chromatographic Changes: When analyzed by techniques like HPLC or UPLC, you may observe:

    • A decrease in the peak area of the main Norverapamil peak.

    • The appearance of new, smaller peaks corresponding to degradation products.

    • A shift in the retention time of the main peak.

  • Inconsistent Experimental Results: Loss of potency or unexpected pharmacological effects in biological assays.

Q3: How can I prevent the degradation of this compound during storage and handling?

A3: To minimize degradation, follow these recommendations:

  • Storage:

    • Temperature: Store this compound powder at -20°C for long-term storage[4][5].

    • Light: Protect from light by using amber-colored vials or by storing in a dark place[6].

    • Moisture: Store in a tightly sealed container in a dry and well-ventilated place, preferably with a desiccant, as the compound is sensitive to moisture[6].

  • Handling:

    • Atmosphere: For maximum stability, especially in solution, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation[7].

    • pH of Solutions: Prepare solutions in a pH range where the compound is most stable. Based on data for Verapamil, acidic to neutral pH (3-6) is preferable to alkaline pH[8]. Avoid strongly basic conditions.

    • Excipients: Be aware that some excipients can promote degradation. For example, polyethylene glycols (PEGs) in the presence of iron oxides can lead to the oxidative degradation of amine-containing drugs.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram Sample degradationReview storage and handling procedures. Prepare fresh samples and re-analyze. Perform a forced degradation study to identify potential degradation peaks.
Loss of biological activity Degradation of the active compoundConfirm the purity of your this compound stock using a validated analytical method. Prepare fresh solutions from a new stock for your experiments.
Precipitate formation in solution pH-dependent precipitation or degradationCheck the pH of your solution. This compound is more stable in acidic to neutral solutions. Adjust the pH if necessary, ensuring it is compatible with your experimental system.
Inconsistent results between experiments Inconsistent sample preparation or storageStandardize your sample preparation protocol. Ensure all users are following the same storage and handling guidelines. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are example protocols for conducting forced degradation studies on this compound. These are based on general guidelines and studies performed on the parent compound, Verapamil Hydrochloride. Researchers should adapt and validate these protocols for their specific needs.

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC system with a PDA/DAD or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid powder in an oven at 105°C for 48 hours. Also, heat a solution of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the stock solution to UV light (e.g., 254 nm) and white light for an extended period (e.g., 7 days).

  • Sample Analysis: After the specified time, dilute the stressed samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating Norverapamil from its potential degradation products.

Instrumentation:

  • HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • UV detector

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of a phosphate buffer (pH 3.5) and acetonitrile (e.g., in a 60:40 ratio). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 278 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the peaks of the degradation products do not interfere with the peak of Norverapamil.

Quantitative Data Summary

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C< 5%1
Base Hydrolysis 0.1 M NaOH2 hours60°C25%3
Oxidation 3% H2O224 hoursRoom Temp35%4
Thermal (Solid) -48 hours105°C< 2%0
Thermal (Solution) -24 hours60°C< 5%1
Photodegradation UV & White Light7 daysRoom Temp15%2

Visualizations

Degradation Pathways

cluster_degradation Potential Chemical Degradation Pathways of Norverapamil Norverapamil This compound Oxidative_Degradation Oxidative Degradation Products (e.g., N-oxides) Norverapamil->Oxidative_Degradation Oxidizing Agents (e.g., H₂O₂) Basic_Hydrolysis Hydrolytic Degradation Products (under basic conditions) Norverapamil->Basic_Hydrolysis Strong Bases (e.g., NaOH) Photodegradation Photodegradation Products Norverapamil->Photodegradation UV/Visible Light

Potential Chemical Degradation Pathways of Norverapamil
Experimental Workflow for Stability Testing

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Norverapamil HCl Stock Solution (1 mg/mL) Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample_Prep Neutralize (if necessary) and Dilute Samples Stress->Sample_Prep Analysis Analyze by Stability-Indicating HPLC/UPLC Method Sample_Prep->Analysis Data Identify and Quantify Degradation Products Analysis->Data Report Summarize Data and Assess Stability Data->Report

Forced Degradation Experimental Workflow

References

Technical Support Center: Norverapamil Hydrochloride Interference with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by Norverapamil hydrochloride in cell-based fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: Is this compound fluorescent?

A1: Yes, this compound, similar to its parent compound Verapamil, possesses intrinsic fluorescence. The fluorescence of Verapamil has been characterized with excitation and emission maxima in the ultraviolet (UV) to blue region of the spectrum. For instance, HPLC methods utilize fluorescence detection with excitation around 275 nm and emission at approximately 310 nm.

Q2: Why might this compound interfere with my fluorescent assay?

A2: Interference can occur due to the intrinsic fluorescence of this compound. If the excitation and emission spectra of Norverapamil overlap with those of your fluorescent probe, it can lead to artificially high signal readings, masking the true biological effect you are trying to measure. This is a common issue with fluorescent compounds in high-content screening and other fluorescence-based assays.[1][2]

Q3: What types of fluorescent probes are most likely to be affected by Norverapamil interference?

A3: Probes that are excited by UV or blue light and emit in the blue to green range are most susceptible to interference from Norverapamil. This includes many common nuclear stains (e.g., DAPI, Hoechst), some calcium indicators, and certain viability dyes. Probes with excitation and emission spectra at longer wavelengths (in the green, orange, or red regions) are generally less prone to this type of interference.[1]

Q4: How can I determine if Norverapamil is interfering with my assay?

A4: A simple control experiment is the most effective way to check for interference. Prepare a sample containing your cells and this compound at the desired concentration but without your fluorescent probe. If you observe a significant fluorescent signal in the detection channel of your probe, it is a strong indication of interference.

Q5: What are the general strategies to mitigate interference from fluorescent compounds like Norverapamil?

A5: Several strategies can be employed:

  • Use of Red-Shifted Probes: Selecting fluorescent probes with excitation and emission wavelengths further away from those of Norverapamil can significantly reduce interference.[1]

  • Control Experiments: Always include proper controls, such as "Norverapamil only" and "probe only," to quantify the extent of interference.

  • Spectral Unmixing: If your imaging system has the capability, spectral unmixing algorithms can be used to separate the fluorescence signal of your probe from that of Norverapamil.

  • Lowering Compound Concentration: If experimentally feasible, reducing the concentration of Norverapamil can decrease its interfering signal.[1]

  • Orthogonal Assays: Validate your findings using a non-fluorescence-based method, such as a luminescence or absorbance assay, if available.[2]

Troubleshooting Guides

Issue 1: Unusually High Background Fluorescence in the Presence of Norverapamil
  • Symptom: The baseline fluorescence of your cell samples is significantly elevated in wells treated with this compound, even before the addition of your fluorescent probe or in negative control wells.

  • Troubleshooting Steps:

    • Confirm Norverapamil's Intrinsic Fluorescence:

      • Prepare a sample with only the cell culture medium and Norverapamil at the highest concentration used in your experiment.

      • Measure the fluorescence using the same filter set or wavelength settings as your experimental probe.

      • A high reading confirms that Norverapamil itself is fluorescent under your experimental conditions.

    • Assess Contribution in the Presence of Cells:

      • Prepare a sample with unstained cells and Norverapamil.

      • Measure the fluorescence. This will tell you if the presence of cells alters the autofluorescence of Norverapamil (e.g., due to compound uptake).

    • Solution - Background Subtraction:

      • If the interference is consistent, you can subtract the average fluorescence intensity of the "cells + Norverapamil" control from your experimental wells. However, be cautious as this assumes a simple additive effect.

Issue 2: Assay Signal is Potentiated in an Unexplained Manner by Norverapamil
  • Symptom: The addition of this compound leads to a dose-dependent increase in the fluorescence signal of your probe that is not consistent with the expected biological activity.

  • Troubleshooting Workflow:

G Troubleshooting Workflow for Suspected Signal Potentiation start Start: Unexpected Signal Increase with Norverapamil control1 Run 'Cells + Norverapamil (No Probe)' Control start->control1 decision1 Is there a signal in the probe's channel? control1->decision1 interference Interference Confirmed: Norverapamil is fluorescent. decision1->interference Yes no_interference No direct interference from Norverapamil alone. decision1->no_interference No mitigate Implement Mitigation Strategies (e.g., red-shifted probe, spectral unmixing). interference->mitigate control2 Run 'Buffer + Norverapamil + Probe' Control no_interference->control2 decision2 Does Norverapamil alter the probe's fluorescence? control2->decision2 quenching_enhancement Compound-Probe Interaction Detected. decision2->quenching_enhancement Yes biological_effect Potential genuine biological effect. Proceed with caution. decision2->biological_effect No quenching_enhancement->mitigate validate Validate with Orthogonal Assay. biological_effect->validate

Caption: Troubleshooting workflow for unexpected signal potentiation.

Data Presentation

Table 1: Spectral Properties of Norverapamil (inferred from Verapamil) and Common Fluorescent Probes

Compound/ProbeExcitation Max (nm)Emission Max (nm)Spectral RegionPotential for Overlap with Norverapamil
Norverapamil HCl ~275~310UV / BlueN/A
DAPI359[3][4][5][6]461[3][4][6]BlueHigh
Hoechst 33342350[7] - 361[8]461[3][7] - 497[8]BlueHigh
Fluo-4494 - 495[1]506 - 528[1]GreenLow to Moderate
SYTOX Green504[2][9][10]523[9][10]GreenLow
Rhod-2549[11][12] - 557[13]574[12] - 581[13]Orange/RedVery Low
JC-1 (Monomer)510[14]527[14]GreenLow
JC-1 (Aggregate)585[14]590[14]RedVery Low
Propidium Iodide535[15][16] - 537[17]615[15] - 618[17]RedVery Low

Note: Spectral properties of fluorescent probes can vary depending on their environment (e.g., bound to DNA, solvent).

G Spectral Overlap Concept Norv_Ex Excitation Norv_Em Emission Norv_Ex_Spectrum Norv_Em_Spectrum Probe_Ex Excitation Probe_Em Emission Probe_Ex_Spectrum Probe_Em_Spectrum Overlap Potential for Interference (Spectral Overlap)

Caption: Conceptual diagram of spectral overlap leading to interference.

Experimental Protocols

Protocol 1: Characterizing the Intrinsic Fluorescence of this compound

Objective: To determine the excitation and emission spectra of this compound in your experimental buffer.

Materials:

  • This compound

  • Experimental buffer (e.g., HBSS, PBS)

  • Spectrofluorometer with cuvette or plate reader with scanning capabilities

Method:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Dilute the stock solution to the final working concentration in your experimental buffer.

  • Transfer the solution to a quartz cuvette or a clear-bottom microplate.

  • Excitation Scan: Set the emission wavelength to a value slightly higher than the expected excitation (e.g., 320 nm) and scan a range of excitation wavelengths (e.g., 250-310 nm). Identify the wavelength with the maximum intensity.

  • Emission Scan: Set the excitation to the peak wavelength determined in the previous step (e.g., 275 nm) and scan a range of emission wavelengths (e.g., 290-400 nm). Identify the wavelength with the maximum intensity.

  • Record the peak excitation and emission wavelengths.

Protocol 2: Control Experiment to Assess Norverapamil Interference

Objective: To quantify the level of fluorescence interference from Norverapamil in your specific cell assay.

Materials:

  • Your cell line of interest

  • Cell culture medium

  • This compound

  • Your fluorescent probe

  • Fluorescence microscope or plate reader

Method:

  • Plate your cells at the desired density and allow them to adhere/equilibrate.

  • Prepare the following experimental groups:

    • Group A (Negative Control): Cells + medium

    • Group B (Probe Control): Cells + medium + fluorescent probe

    • Group C (Norverapamil Control): Cells + medium + Norverapamil

    • Group D (Experimental): Cells + medium + Norverapamil + fluorescent probe

  • Incubate the cells with Norverapamil and the fluorescent probe according to your standard protocol.

  • Measure the fluorescence intensity for each group using the appropriate filter set for your probe.

  • Data Analysis:

    • The signal from Group C represents the direct interference from Norverapamil.

    • Compare the signal from Group D to the sum of the signals from Group B and Group C . A significantly higher signal in Group D may indicate a complex interaction, while a signal that is roughly the sum of B and C suggests additive interference.

G Decision Tree for Mitigation Strategy start Interference Confirmed decision1 Is the interference signal > 20% of the true signal? start->decision1 strategy1 Use a red-shifted probe with minimal spectral overlap. decision1->strategy1 Yes strategy2 Perform background subtraction using 'Norverapamil only' controls. decision1->strategy2 No decision2 Is a suitable red-shifted probe available? strategy1->decision2 decision3 Does your imaging system support spectral imaging? decision2->decision3 No validate Validate key findings with a non-fluorescent orthogonal assay. decision2->validate Yes strategy2->validate strategy3 Use spectral unmixing to separate signals. decision3->strategy3 Yes decision3->validate No strategy3->validate

Caption: Decision tree for selecting a mitigation strategy.

References

Best practices for handling and storing Norverapamil Hydrochloride powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Norverapamil Hydrochloride powder. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: this compound powder should be stored at 4°C in a sealed container, away from moisture and light[1][2]. It is also recommended to store it in a desiccated environment[3][4]. For long-term stability, a shelf life of at least one year can be expected under these conditions[5].

Q2: How should I prepare stock solutions of this compound?

A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in an appropriate solvent such as DMSO or water[1]. For aqueous solutions, ensure the powder is fully dissolved. If you choose water as the solvent for your stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use[1]. To aid dissolution, you can heat the solution to 37°C and use an ultrasonic bath[6].

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability, stock solutions should be aliquoted and stored frozen. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month[1][2][6]. To prevent degradation from repeated freeze-thaw cycles, it is advisable to store the solution in single-use aliquots[6].

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to protect both the powder and its solutions from light[1][2][6].

Troubleshooting Guides

Powder Handling and Storage
IssuePossible CauseRecommendation
Powder appears clumpy or discolored. Exposure to moisture or light.Discard the powder as its purity may be compromised. Ensure the container is always tightly sealed and stored in a dry, dark environment. Consider using a desiccator for storage[3][4].
Difficulty weighing the powder accurately. Static electricity.Use an anti-static weighing dish or an ionizer. Ensure the balance is properly calibrated and shielded from drafts.
Solution Preparation and Storage
IssuePossible CauseRecommendation
Powder does not dissolve completely. Insufficient solvent volume or inappropriate solvent. Low temperature.Increase the solvent volume. If using aqueous solutions, gentle warming (e.g., to 37°C) and sonication can aid dissolution[6]. For organic solvents, ensure you are using a sufficient volume based on the solubility data.
Precipitate forms in the stock solution upon storage. Solution has become supersaturated at a lower temperature. Freeze-thaw cycles.Before use, warm the solution to room temperature and vortex to ensure any precipitate has redissolved. Avoid repeated freeze-thaw cycles by storing in single-use aliquots[6].
Observed degradation of the compound in an experiment. Improper storage of stock solution. Solution exposed to light or incompatible pH.Ensure stock solutions are stored at the recommended temperature and protected from light. Be aware that the stability of verapamil hydrochloride, a related compound, is pH-dependent, with an optimal range of 3.2 to 5.6[7]. Consider the pH of your experimental buffers.

Data Presentation

Solubility Data
SolventSolubility (mg/mL)Molarity (mM)Notes
Water≥ 50[1]104.81[1]Clear solution[3].
DMSO≥ 31[1]64.98[1]Use newly opened DMSO as hygroscopic DMSO can impact solubility[1].
Ethanol~10~20.96Data for Verapamil Hydrochloride, may be used as an estimate[8].
Dimethylformamide (DMF)~16.7~35.01Data for Verapamil Hydrochloride, may be used as an estimate[8].
Storage and Stability
FormStorage TemperatureDurationNotes
Powder 4°C≥ 1 year[5]Sealed container, away from moisture and light[1][2].
Solution -80°C6 months[1][6]In a suitable solvent (e.g., DMSO).
Solution -20°C1 month[1][6]In a suitable solvent (e.g., DMSO).
Aqueous Solution Not Recommended for long-term storage≤ 1 dayRecommendation for Verapamil Hydrochloride, may apply to this compound[8].

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated analytical balance, vortex mixer.

  • Procedure: a. Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the required amount of powder using a calibrated analytical balance in a chemical fume hood. For 1 mL of a 10 mM solution, you will need 4.77 mg (Molecular Weight: 477.04 g/mol ). c. Transfer the powder to a sterile microcentrifuge tube. d. Add the appropriate volume of anhydrous DMSO to the tube. e. Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary[6]. f. Aliquot the stock solution into single-use, light-protected tubes. g. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1][6].

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound cluster_receipt Receiving and Initial Storage cluster_prep Solution Preparation cluster_use Experimental Use receive Receive Norverapamil Hydrochloride Powder inspect Inspect Container for Damage receive->inspect store_powder Store at 4°C (Sealed, Dark, Dry) inspect->store_powder weigh Weigh Powder store_powder->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_solution Store at -20°C or -80°C aliquot->store_solution thaw Thaw Aliquot store_solution->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for handling this compound from receipt to experimental use.

troubleshooting_dissolution Troubleshooting this compound Dissolution Issues start Powder Not Dissolving check_solvent Is the correct solvent being used? start->check_solvent check_volume Is the solvent volume sufficient? check_solvent->check_volume Yes fail Consult Technical Support check_solvent->fail No check_temp Has gentle warming (37°C) been applied? check_volume->check_temp Yes check_volume->fail No check_sonication Has sonication been attempted? check_temp->check_sonication Yes check_temp->fail No success Dissolution Successful check_sonication->success Yes check_sonication->fail No

References

Validation & Comparative

Norverapamil Hydrochloride vs. Verapamil in Reversing Multidrug Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often attributed to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). This guide provides a detailed, data-driven comparison of two P-gp inhibitors, Verapamil and its major metabolite, Norverapamil Hydrochloride, in their ability to reverse MDR.

Performance Comparison: Quantitative Data

The efficacy of Norverapamil and Verapamil in reversing MDR can be assessed by their ability to inhibit P-gp function and to sensitize resistant cells to chemotherapeutic agents. The following tables summarize key quantitative data from comparative studies.

CompoundIC50 for P-gp Inhibition (µM)[1][2]
Norverapamil0.3[1][2]
Verapamil1.1[1][2]

Table 1: Inhibition of P-glycoprotein (P-gp) mediated digoxin transport. Lower IC50 values indicate higher potency.

CompoundDoxorubicin Cytotoxicity Potentiation Factor (fold increase)[3]
Norverapamil35.4 ± 4.3[3]
Verapamil41.3 ± 5.0[3]

Table 2: Potentiation of doxorubicin cytotoxicity in LoVo-R human colon carcinoma cells. The values represent the fold increase in cytotoxicity of doxorubicin in the presence of the reversing agent.

Mechanism of Action and Signaling Pathway

Both Verapamil and Norverapamil function as MDR reversal agents primarily by inhibiting the efflux function of P-glycoprotein.[1][4][5] P-gp is an ATP-dependent transporter that actively pumps a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy. Verapamil and Norverapamil competitively bind to P-gp, although the exact binding sites may have some relation to those of the anticancer drugs themselves.[4][5] This competitive inhibition restores the intracellular accumulation of chemotherapeutic agents, leading to the reversal of resistance. Some studies also suggest that Verapamil may have additional mechanisms of action, such as suppressing MDR1 and survivin expression.

cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Chemotherapeutic Drug (Effluxed) Pgp->Drug_out Efflux Drug Chemotherapeutic Drug Drug->Pgp Binds ATP ATP ATP->Pgp Hydrolysis V_N Verapamil or Norverapamil V_N->Pgp Inhibits

P-gp mediated drug efflux and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate MDR reversal agents.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a cytotoxic drug required to kill 50% of a cell population (IC50) and how this is altered by a reversing agent.

1. Cell Preparation:

  • Seed multidrug-resistant cancer cells (e.g., LoVo-R) in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) with and without a fixed, non-toxic concentration of the MDR reversal agent (Verapamil or Norverapamil).

  • Remove the culture medium from the wells and add the drug-containing medium.

  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization and Measurement:

  • After the incubation, carefully remove the medium.

  • Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 values from the dose-response curves.

  • The potentiation factor is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the reversal agent.

P-glycoprotein Efflux Assay (Rhodamine 123 Efflux)

This assay measures the function of P-gp by quantifying the efflux of a fluorescent substrate, Rhodamine 123.

1. Cell Preparation:

  • Harvest multidrug-resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% fetal bovine serum) at a concentration of 1 x 10^6 cells/mL.

2. Rhodamine 123 Loading:

  • Add Rhodamine 123 to the cell suspension to a final concentration of 0.5-1 µg/mL.

  • Incubate for 30-60 minutes at 37°C in the dark to allow the cells to take up the dye.

3. Efflux and Inhibition:

  • Wash the cells twice with ice-cold buffer to remove excess Rhodamine 123.

  • Resuspend the cells in a fresh, pre-warmed buffer.

  • Divide the cell suspension into tubes containing either buffer alone (control), Verapamil, or Norverapamil at desired concentrations.

  • Incubate at 37°C for 1-2 hours to allow for efflux.

4. Flow Cytometry Analysis:

  • After the efflux period, place the tubes on ice to stop the process.

  • Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.

  • Compare the mean fluorescence intensity of the cells treated with the inhibitors to the control cells. Increased fluorescence indicates inhibition of P-gp-mediated efflux.

start Start cell_prep Prepare MDR Cell Suspension start->cell_prep rhodamine_loading Load Cells with Rhodamine 123 cell_prep->rhodamine_loading wash Wash to Remove Excess Dye rhodamine_loading->wash split Split into Control and Treatment Groups wash->split control Incubate with Buffer (Control) split->control Control treatment Incubate with Verapamil or Norverapamil split->treatment Treatment flow_cytometry Analyze Intracellular Fluorescence by Flow Cytometry control->flow_cytometry treatment->flow_cytometry end End flow_cytometry->end

Workflow for P-gp Efflux Assay.

Conclusion

Both this compound and Verapamil are effective in reversing P-glycoprotein-mediated multidrug resistance. Quantitative data suggests that Norverapamil is a more potent inhibitor of P-gp based on its lower IC50 value.[1][2] However, in the specific context of potentiating doxorubicin cytotoxicity in LoVo-R cells, Verapamil showed a slightly higher potentiation factor.[3] A significant advantage of Norverapamil and other Verapamil analogs is their potentially lower cardiotoxicity compared to Verapamil, which is a critical consideration for clinical applications.[3] The choice between these two agents may therefore depend on the specific cancer type, the chemotherapeutic agent being used, and the desired balance between efficacy and potential side effects. Further research and clinical trials are necessary to fully elucidate their therapeutic potential in overcoming multidrug resistance in cancer patients.

References

Comparative Analysis of Norverapamil and Other P-glycoprotein Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of Norverapamil and other prominent P-glycoprotein (P-gp) inhibitors for researchers, scientists, and drug development professionals. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. Understanding the inhibitory potential of various compounds against P-gp is crucial for the development of effective therapeutic strategies to overcome MDR and enhance drug delivery.

This document presents a detailed comparison of the inhibitory potency of Norverapamil, the major metabolite of Verapamil, with its parent compound and other well-characterized P-gp inhibitors. The data is supported by experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding of P-gp inhibition.

Quantitative Comparison of P-gp Inhibitors

The inhibitory potency of various compounds against P-gp is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for Norverapamil and a selection of other P-gp inhibitors, derived from in vitro studies. It is important to note that IC50 values can vary depending on the experimental conditions, including the cell line, the P-gp substrate used, and the specific assay protocol.

Table 1: Comparative P-gp Inhibitory Activity of Norverapamil and Verapamil

This table provides a direct comparison of the IC50 values for Norverapamil and its parent compound, Verapamil, in inhibiting the P-gp-mediated transport of digoxin.

InhibitorP-gp SubstrateCell LineIC50 (µM)Reference
Norverapamil DigoxinL-MDR10.3 [1]
VerapamilDigoxinL-MDR11.1[1]

Table 2: Comparative P-gp Inhibitory Activity of Various Inhibitors

This table presents the IC50 values for a broader range of P-gp inhibitors, determined using the rhodamine 123 accumulation assay. While Norverapamil is not included in this specific study, the data for Verapamil can serve as a reference point for indirect comparison.

InhibitorP-gp SubstrateCell LineIC50 (µM)
VerapamilRhodamine 123MCF7R2.8
Cyclosporin ARhodamine 123MCF7R1.9
PSC-833 (Valspodar)Rhodamine 123MCF7R0.2
TariquidarRhodamine 123MCF7R0.04
ZosuquidarRhodamine 123MCF7R0.02
ElacridarRhodamine 123MCF7R0.05

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for three commonly used assays to evaluate P-gp inhibition.

Rhodamine 123 Accumulation Assay

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123. Inhibition of P-gp leads to increased intracellular fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., MCF7/ADR, K562/ADR) and parental control cells.

  • Rhodamine 123 solution (1 mg/mL in DMSO).

  • P-gp inhibitors (e.g., Norverapamil, Verapamil).

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

  • Fluorometer or fluorescence microscope.

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test inhibitor (e.g., Norverapamil) for 1 hour at 37°C.

  • Add rhodamine 123 to a final concentration of 5 µM and incubate for an additional 90 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the intracellular fluorescence using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Calcein-AM Efflux Assay

Calcein-AM is a non-fluorescent, cell-permeable dye that is converted into the fluorescent molecule calcein by intracellular esterases. Calcein is a P-gp substrate, and its efflux is inhibited in the presence of P-gp inhibitors, leading to increased intracellular fluorescence.

Materials:

  • P-gp overexpressing cells and parental control cells.

  • Calcein-AM solution (1 mM in DMSO).

  • P-gp inhibitors.

  • PBS.

  • Fluorometer.

Procedure:

  • Plate the cells in a 96-well black plate with a clear bottom and culture overnight.

  • Wash the cells with PBS.

  • Incubate the cells with the test inhibitor at various concentrations for 30 minutes at 37°C.

  • Add Calcein-AM to a final concentration of 0.25 µM and incubate for another 30 minutes at 37°C.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorometer.

  • Determine the IC50 value from the concentration-response curve.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this ATPase activity.

Materials:

  • P-gp-rich membrane vesicles.

  • ATP solution.

  • Test inhibitors.

  • Phosphate standard.

  • Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent).

  • Spectrophotometer.

Procedure:

  • Pre-incubate the P-gp membrane vesicles with the test inhibitor at various concentrations for 5 minutes at 37°C.

  • Initiate the reaction by adding a defined concentration of MgATP.

  • Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a stopping reagent.

  • Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

  • The P-gp specific ATPase activity is determined by subtracting the activity in the presence of a potent P-gp inhibitor (e.g., vanadate) from the total activity.

  • Plot the percentage of stimulation or inhibition of ATPase activity against the inhibitor concentration to determine the EC50 or IC50.

Visualizing P-gp Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in P-gp function and its inhibition.

Pgp_Transport_Cycle cluster_membrane Cell Membrane cluster_cyto Cytoplasm Pgp_inward P-gp (Inward-facing) Pgp_outward P-gp (Outward-facing) Pgp_inward->Pgp_outward 3. Conformational Change ATP2 ATP Pgp_outward->Pgp_inward 6. Reset to Inward-facing ADP1 ADP + Pi Pgp_outward->ADP1 5. ATP Hydrolysis Extracellular Extracellular Space Pgp_outward->Extracellular 4. Substrate Release Substrate Drug Substrate Substrate->Pgp_inward 1. Substrate Binding ATP1 ATP ATP1->Pgp_inward 2. ATP Binding ADP2 ADP + Pi

Caption: The ATP-dependent transport cycle of P-glycoprotein.

Pgp_Inhibition_Mechanisms cluster_mechanisms Mechanisms of Inhibition Pgp P-glycoprotein Competitive Competitive Inhibition (e.g., Verapamil) Competitive->Pgp Blocks substrate binding NonCompetitive Non-Competitive/Allosteric Inhibition (e.g., Norverapamil) NonCompetitive->Pgp Prevents conformational change ATPase ATPase Inhibition ATPase->Pgp Reduces energy for transport Inhibitor P-gp Inhibitor Inhibitor->Competitive Binds to substrate binding site Inhibitor->NonCompetitive Binds to allosteric site, alters conformation Inhibitor->ATPase Interferes with ATP hydrolysis Experimental_Workflow start Start: Select P-gp overexpressing cell line culture Cell Culture and Seeding start->culture treatment Incubate with P-gp Inhibitor (e.g., Norverapamil) culture->treatment substrate Add Fluorescent P-gp Substrate (Rhodamine 123 or Calcein-AM) treatment->substrate incubation Incubate for Defined Period substrate->incubation wash Wash to Remove Extracellular Substrate incubation->wash measure Measure Intracellular Fluorescence wash->measure analysis Data Analysis: Calculate IC50 measure->analysis end End: Determine Inhibitory Potency analysis->end

References

A Comparative Guide to Validated Analytical Methods for Norverapamil Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Norverapamil, the primary active metabolite of Verapamil, is crucial for pharmacokinetic, bioavailability, and therapeutic drug monitoring studies. This guide provides a comparative overview of various validated analytical methods for the quantification of Norverapamil Hydrochloride in biological matrices, primarily human plasma.

Quantitative Data Summary

The following table summarizes the performance characteristics of different validated analytical methods for this compound quantification. This allows for a direct comparison of key parameters such as the analytical technique, limit of quantification (LOQ), linearity range, and recovery.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Citation
HPLC-FluorescenceHuman Plasma0.030 ng/mL0.4 ng/mL (as 1.001 ng/mL in solution)Not Specified89.58[1][2]
LC-MS/MSHuman PlasmaNot Specified1.0 ng/mL1.0 - 250.0 ng/mL91.1 - 108.1[3]
LC-ESI-MS/MSHuman PlasmaNot Specified60 pg/500 µL plasmaNot SpecifiedNot Specified[4]
Micro-flow LC-MS/MSPlasmaNot SpecifiedNot Specified0.5 - 185 µg/L>97[5]
HPLC-UVRabbit PlasmaNot Specified0.025 µg/mL0.025 - 5 µg/mLNot Specified[6]
HPLC-DADNot Specified0.833 µg/mL2.50 µg/mLNot SpecifiedNot Specified[7]
HPLC MS/MSCaco-2 cell monolayersNot SpecifiedNot Specified1 - 100 ng/mL102.69[8]

Experimental Protocols

Detailed methodologies are essential for replicating and adapting analytical methods. Below are representative experimental protocols derived from the cited literature.

1. HPLC with Fluorescence Detection

This method is noted for its sensitivity and is suitable for pharmacokinetic studies.[2]

  • Sample Preparation:

    • To a plasma sample, an internal standard (e.g., propranolol) is added.

    • The sample is subjected to a fast extraction procedure. The specifics of the extraction solvent are not detailed in the abstract but liquid-liquid extraction is a common technique.[9]

  • Chromatographic Conditions:

    • System: High-Performance Liquid Chromatography (HPLC) with an isocratic system.

    • Detector: Fluorescence detector.

    • Analysis Time: A single chromatogram separation takes approximately 8 minutes.[2]

  • Validation Parameters:

    • Recovery: The extraction recovery for Norverapamil was 89.58%.[2]

    • LOD: 0.030 ng/mL.[2]

    • LOQ: Corresponds to 0.4 ng/mL in plasma.[2]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer high selectivity and throughput, making them ideal for complex biological matrices.[1][3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • 50 µL of human plasma is used.

    • Deuterated internal standards (D6-norverapamil) are added.[3]

    • Liquid-liquid extraction is performed to isolate the analytes.[3]

  • Chromatographic Conditions:

    • System: Liquid Chromatography coupled with a triple quadrupole mass spectrometer.[3]

    • Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm) for enantiomeric separation.[3]

    • Mobile Phase: A mixture of 0.05% trifluoroacetic acid in water and acetonitrile (70:30, v/v).[3]

  • Mass Spectrometry Detection:

    • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.[3]

  • Validation Parameters:

    • Linearity: 1.0-250.0 ng/mL for the enantiomers of norverapamil.[3]

    • Recovery: Absolute recovery ranged from 91.1% to 108.1%.[3]

3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method provides a more accessible and affordable alternative for laboratories without mass spectrometry capabilities.[6]

  • Sample Preparation:

    • Typically involves protein precipitation followed by centrifugation.

  • Chromatographic Conditions:

    • System: RP-HPLC with UV detection.

    • Stationary Phase: C18 column (e.g., 5 μ, 250 × 4.6 mm).[6]

    • Mobile Phase: A mixture of acetonitrile and 0.1% tetrahydrofuran (THF) in water (80:20, v/v).[6]

    • Flow Rate: 1 mL/min.[6]

    • Internal Standard: Carvedilol.[6]

  • Validation Parameters:

    • Linearity: 0.025 to 5 µg/mL in rabbit plasma.[6]

    • LLOQ: 0.025 µg/mL.[6]

Visualizations

Experimental Workflow for Norverapamil Quantification

The following diagram illustrates a general experimental workflow for the quantification of Norverapamil in a biological matrix, from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing & Analysis SampleCollection Biological Sample Collection (e.g., Plasma) AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Extraction (LLE, SPE, or PPT) AddIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into Chromatography System Evaporation->Injection Separation Chromatographic Separation (e.g., HPLC) Injection->Separation Detection Detection (UV, FLD, or MS/MS) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Calculation Concentration Calculation Calibration->Calculation Validation Method Validation Calculation->Validation

Caption: General workflow for Norverapamil quantification.

This guide provides a foundational comparison of validated analytical methods for this compound. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the nature of the biological matrix.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Norverapamil

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicological studies. Norverapamil, the primary active metabolite of Verapamil, necessitates robust and reliable analytical methods for its determination in biological matrices. This guide provides a detailed cross-validation and comparison of two prominent analytical techniques: High-Performance Liquid Chromatography (HPLC) with conventional detectors (UV, Fluorescence) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on method selection based on specific experimental needs.

Quantitative Performance Comparison

The performance of analytical methods is best assessed through a direct comparison of their validation parameters. The following table summarizes the key quantitative data for HPLC and LC-MS/MS methods for Norverapamil analysis, compiled from various studies.

ParameterHPLC (UV/Fluorescence Detection)LC-MS/MS
Linearity Range 2-100 ng/mL (single enantiomer)[1], 1.232 - 3,080 ng/ml[2]1.0–250.0 ng/mL[3][4]
Limit of Detection (LOD) 0.030 ng/ml[2]As low as 1.0 ng/mL[5]
Limit of Quantification (LOQ) 2 ng/mL (single enantiomer)[1], 0.4 ng/ml[2]1.0 ng/mL[3][4]
Accuracy Better than 15% at LOQ[1]Absolute recovery: 91.1 to 108.1%[3][4]
Precision Better than 15% at LOQ[1]Inter- and intra-day precision < 15%
Recovery ~89.58%[2], ~84% (LLE) to ~95% (automated LSE)[6]91.1 to 108.1%[3][4]
Run Time ~8 minutes[2]12-15 minutes[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both HPLC and LC-MS/MS analysis of Norverapamil.

HPLC Method with Fluorescence Detection

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., propranolol).

    • Alkalinize the sample with a suitable buffer (e.g., phosphate buffer, pH 9.0).

    • Extract the analytes with a mixture of n-hexane and isobutyl alcohol or cyclohexane-dichloromethane.[6][7]

    • Centrifuge to separate the layers.

    • Back-extract the analytes from the organic layer into a dilute acid solution (e.g., 0.01 M phosphoric acid or 0.1 N sulfuric acid).[6][7]

    • Inject an aliquot of the aqueous phase into the HPLC system.[6]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column or an alpha 1-acid glycoprotein chiral column for enantiomeric separation.[1][7]

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile.[1] For example, 0.01 M phosphate buffer (pH 6.65) and acetonitrile.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 227 nm and emission at 308 nm.[1]

LC-MS/MS Method

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of human plasma, add deuterated internal standards (e.g., D6-verapamil and D6-norverapamil).[3]

    • Perform liquid-liquid extraction using a suitable organic solvent.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

  • Liquid Chromatography Conditions:

    • Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm) analytical column for enantiomeric separation.[3][4]

    • Mobile Phase: A gradient or isocratic mixture of 0.05% trifluoroacetic acid in water and acetonitrile (e.g., 70:30, v/v).[3][4]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4]

    • MRM Transitions: Specific precursor-to-product ion transitions for Norverapamil and its internal standard would be monitored.

Methodology Workflow Diagram

The following diagram illustrates the general workflow for the cross-validation of Norverapamil analytical methods.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Validation Validation & Comparison BiologicalSample Biological Sample (Plasma) Spiking Spike with Norverapamil & IS BiologicalSample->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction HPLC HPLC-UV/Fluorescence Analysis Extraction->HPLC Inject Extract LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Inject Extract DataCompare Compare Performance Metrics (Linearity, LOD, LOQ, Accuracy, Precision) HPLC->DataCompare LCMSMS->DataCompare MethodSelection Select Optimal Method DataCompare->MethodSelection

Cross-validation workflow for Norverapamil analytical methods.

Objective Comparison

HPLC with UV/Fluorescence Detection:

  • Advantages: This method is widely available in most analytical laboratories, is cost-effective, and demonstrates good sensitivity, especially with fluorescence detection.[2] The run times can be relatively short, allowing for a higher sample throughput.[2]

  • Limitations: The primary limitation is the potential for interference from other compounds in the biological matrix that may co-elute and have similar spectral properties. This can affect the selectivity and accuracy of the method. Sample preparation often requires a back-extraction step to clean up the sample sufficiently.[6][7]

LC-MS/MS:

  • Advantages: LC-MS/MS offers superior selectivity and sensitivity due to the use of mass detection and specific MRM transitions.[8] This high degree of selectivity minimizes the impact of matrix effects and allows for simpler sample preparation procedures. It is the gold standard for bioanalytical studies due to its robustness and ability to confirm the identity of the analyte. The method can achieve very low limits of quantification, making it ideal for studies with low analyte concentrations.[4][5]

  • Limitations: The initial capital investment and operational costs for LC-MS/MS instrumentation are significantly higher than for HPLC systems. The method development can be more complex, requiring optimization of both chromatographic and mass spectrometric parameters.

Conclusion

The choice between HPLC and LC-MS/MS for the analysis of Norverapamil depends on the specific requirements of the study. For routine analysis where high sensitivity and absolute specificity are not critical, a validated HPLC method with fluorescence detection can be a cost-effective and reliable option. However, for regulatory submissions, clinical trials, and studies requiring the highest level of sensitivity and selectivity, the LC-MS/MS method is unequivocally superior. The enhanced specificity of LC-MS/MS minimizes the risk of erroneous results due to interferences, ensuring the integrity and reliability of the pharmacokinetic data. The cross-validation data presented in this guide provides a foundation for laboratories to make an evidence-based decision tailored to their analytical needs and resources.

References

A Comparative Analysis of the Cardiotoxicity of Norverapamil and Verapamil Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiotoxic profiles of the enantiomers of verapamil and its primary active metabolite, norverapamil. Verapamil, a widely used calcium channel blocker, is administered as a racemic mixture of (R)- and (S)-enantiomers, both of which are metabolized to their respective norverapamil enantiomers. Understanding the stereoselective cardiotoxicity of these compounds is crucial for assessing the overall safety profile of verapamil and for the development of potentially safer cardiovascular drugs. This document summarizes key experimental data on their effects on cardiac ion channels and cellular viability, outlines the methodologies of these experiments, and visualizes the relevant biological pathways and experimental processes.

Executive Summary

The cardiotoxicity of verapamil and norverapamil is stereoselective, with the (S)-enantiomers of both compounds generally exhibiting greater pharmacological activity and, by extension, a higher potential for cardiotoxicity at elevated concentrations. While both verapamil and norverapamil block the hERG potassium channel, a key contributor to proarrhythmic events, this effect shows little stereoselectivity. However, the significantly greater negative inotropic, chronotropic, and dromotropic effects of the (S)-enantiomers suggest a higher risk of dose-dependent cardiotoxicity, such as bradycardia, AV block, and myocardial depression. Cytotoxicity studies further support the higher toxicity of (S)-verapamil compared to its (R)-enantiomer.

Data Presentation

Table 1: Comparative Effects on Cardiac Ion Channels and Cellular Viability
CompoundTargetEffectPotency (IC50)Key Findings
(R)-Verapamil L-type Ca²⁺ ChannelBlockade (less potent)~10-fold higher than (S)-VerapamilSignificantly less potent in producing negative dromotropic effects compared to (S)-Verapamil.[1]
hERG K⁺ ChannelBlockade3.5 µMSimilar potency to (S)-Verapamil and Norverapamil, suggesting comparable proarrhythmic potential via this mechanism.
CardiomyocytesCytotoxicityNot cytotoxicDid not exhibit significant cytotoxicity in the studied cell line.
(S)-Verapamil L-type Ca²⁺ ChannelBlockade (more potent)~10-fold lower than (R)-VerapamilThe primary mediator of the negative dromotropic effects of racemic verapamil.[1][2]
hERG K⁺ ChannelBlockade4.0 µMSimilar potency to (R)-Verapamil and Norverapamil.
CardiomyocytesCytotoxicityCytotoxicInduced a strong decrease in intracellular glutathione content, leading to apoptosis in MRP1-expressing cells.
(R)-Norverapamil L-type Ca²⁺ ChannelBlockade (less potent)Inferred to be less potent than (S)-NorverapamilThe (S)-enantiomers of norverapamil have greater negative inotropic, chronotropic, and dromotropic activities.[3]
hERG K⁺ ChannelBlockadeNot individually determinedRacemic norverapamil has an IC50 of 3.8 µM.
CardiomyocytesCytotoxicityNot determinedData not available for individual enantiomers.
(S)-Norverapamil L-type Ca²⁺ ChannelBlockade (more potent)Inferred to be more potent than (R)-NorverapamilThe (S)-enantiomers of norverapamil have greater negative inotropic, chronotropic, and dromotropic activities.[3]
hERG K⁺ ChannelBlockadeNot individually determinedRacemic norverapamil has an IC50 of 3.8 µM.
CardiomyocytesCytotoxicityNot determinedData not available for individual enantiomers.

Signaling Pathways and Mechanisms of Cardiotoxicity

The primary mechanism of action for verapamil and norverapamil is the blockade of L-type calcium channels, which leads to their therapeutic effects but also contributes to their cardiotoxicity at higher concentrations. Additionally, their interaction with other cardiac ion channels, particularly the hERG potassium channel, is a key factor in their proarrhythmic potential.

cluster_cell Cardiomyocyte Verapamil Verapamil / Norverapamil Enantiomers Ca_Channel L-type Ca²⁺ Channel Verapamil->Ca_Channel Blockade hERG_Channel hERG K⁺ Channel Verapamil->hERG_Channel Blockade Beta_Receptor β-Adrenergic Receptor Verapamil->Beta_Receptor Antagonism Contraction ↓ Myocardial Contraction Ca_Channel->Contraction AV_Conduction ↓ AV Conduction Ca_Channel->AV_Conduction Heart_Rate ↓ Heart Rate Ca_Channel->Heart_Rate Repolarization ↑ Action Potential Duration hERG_Channel->Repolarization Arrhythmia ↑ Proarrhythmic Potential (QT Prolongation) hERG_Channel->Arrhythmia cAMP ↓ cAMP Production Beta_Receptor->cAMP Start HEK-293 Cells Expressing Target Ion Channel Dissociation Cell Dissociation and Plating Start->Dissociation Patch Whole-Cell Patch Clamp Configuration Dissociation->Patch Voltage Apply Voltage Clamp Protocol Patch->Voltage Record_Control Record Control Current Voltage->Record_Control Apply_Drug Perfuse with Test Compound Record_Control->Apply_Drug Record_Drug Record Current with Drug Apply_Drug->Record_Drug Analyze Calculate % Inhibition and IC50 Record_Drug->Analyze Start Culture Cardiomyocytes in 96-well Plate Treat Treat with Verapamil/ Norverapamil Enantiomers Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate Cell Viability (% of Control) Read->Analyze

References

A Head-to-Head Comparison of Norverapamil and Third-Generation P-glycoprotein Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Norverapamil, a first-generation P-glycoprotein (P-gp) inhibitor, and third-generation P-gp inhibitors. This document is intended to aid researchers in the selection of appropriate tools for in vitro and in vivo studies aimed at overcoming multidrug resistance (MDR) and improving drug delivery across biological barriers.

Introduction to P-glycoprotein and Its Inhibition

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a critical role in limiting the intracellular concentration of a wide array of xenobiotics, including many therapeutic drugs.[1] Its overexpression in cancer cells is a primary mechanism of MDR, while its presence in physiological barriers such as the blood-brain barrier and the intestine significantly impacts drug absorption, distribution, and efficacy.

The development of P-gp inhibitors has progressed through several generations. First-generation inhibitors, such as Verapamil and its metabolite Norverapamil, were often repurposed drugs with off-target effects and lower potency.[2] In contrast, third-generation inhibitors, including Tariquidar, Elacridar, and Zosuquidar, were specifically designed for high potency and selectivity for P-gp.[2]

Quantitative Comparison of Inhibitory Potency

InhibitorGenerationCell LineProbe SubstrateIC50 (µM)Reference(s)
Norverapamil FirstCaco-2Digoxin0.3[4]
Verapamil FirstCaco-2Digoxin1.1[4]
Tariquidar ThirdCHrB30ATPase Activity0.043[5]
Rat Brain(R)-[11C]verapamilED50 = 3.0 mg/kg[6]
Elacridar ThirdMCF7RRhodamine 1230.05[1]
Rat Brain(R)-[11C]verapamilED50 = 1.2 mg/kg[6]
MDCK-BCRP / Caco-2Various0.3 - 0.6[7]
Zosuquidar ThirdK562/DOXDaunorubicin<0.3[8]
Caco-2Digoxin~0.014 (calculated from ER)[9]

Note: IC50 values represent the concentration of the inhibitor required to reduce the P-gp activity by 50%. ED50 represents the dose required to achieve 50% of the maximal effect in vivo.

Mechanism of Action: A Comparative Overview

Norverapamil, like its parent compound Verapamil, is a competitive inhibitor of P-gp. It is believed to interact with the substrate-binding domain of the transporter, thereby preventing the binding and subsequent efflux of P-gp substrates.

Third-generation inhibitors, on the other hand, are generally non-competitive and exhibit more complex mechanisms of action. They bind with high affinity to P-gp, often at allosteric sites, and lock the transporter in a conformation that is incompatible with substrate binding or ATP hydrolysis, the energy source for the efflux pump. This results in a more potent and sustained inhibition of P-gp function.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize P-gp inhibitors are provided below.

Caco-2 Permeability Assay

This assay is widely used to assess the potential of a compound to be a P-gp substrate or inhibitor and to predict intestinal drug absorption.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer of enterocytes that express P-gp on their apical surface. The transport of a known P-gp substrate (e.g., digoxin) is measured across this monolayer in the presence and absence of the test inhibitor.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like mannitol.

  • Transport Experiment:

    • The transport of a P-gp probe substrate (e.g., [3H]-digoxin) is measured in both directions across the monolayer: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).

    • The experiment is conducted in the presence of varying concentrations of the test inhibitor (e.g., Norverapamil or a third-generation inhibitor).

    • Samples are collected from the receiver compartment at specific time points.

  • Quantification: The concentration of the probe substrate in the samples is determined by liquid scintillation counting or LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is determined. A reduction in the ER in the presence of the inhibitor indicates P-gp inhibition. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Rhodamine 123 Efflux Assay

This is a fluorescence-based assay to rapidly screen for P-gp inhibitors.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rhodamine 123 and an increase in fluorescence.

Protocol:

  • Cell Seeding: P-gp-overexpressing cells (e.g., MCF7R) are seeded in a 96-well plate.

  • Incubation: Cells are incubated with Rhodamine 123 in the presence and absence of various concentrations of the test inhibitor for 30-60 minutes at 37°C.[1]

  • Washing: The cells are washed with cold buffer to remove extracellular dye.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is used to determine the percentage of P-gp inhibition and to calculate the IC50 value.

P-gp ATPase Activity Assay

This assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp.

Principle: P-gp is an ATPase, and its transport function is coupled to ATP hydrolysis. Substrates of P-gp typically stimulate its ATPase activity, while inhibitors can either stimulate or inhibit this activity depending on their mechanism of action.

Protocol:

  • Membrane Preparation: Membrane vesicles containing high concentrations of P-gp are prepared from P-gp-overexpressing cells.

  • ATPase Reaction: The membrane vesicles are incubated with ATP and the test compound at various concentrations.

  • Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method.

  • Data Analysis: The change in ATPase activity in the presence of the test compound compared to the basal activity is determined. For inhibitors, the IC50 value for the inhibition of substrate-stimulated ATPase activity is calculated.

Visualizing the Mechanisms and Workflows

P-gp Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of P-gp-mediated drug efflux and its inhibition.

P_gp_Inhibition cluster_cell Cell Interior cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors Drug_in Drug (Substrate) Pgp P-glycoprotein (P-gp) Drug_in->Pgp Binding ADP ADP + Pi Pgp->ADP Hydrolysis Drug_out Drug (Effluxed) Pgp->Drug_out Transport ATP ATP ATP->Pgp Norverapamil Norverapamil (Competitive) Norverapamil->Pgp Inhibits Binding ThirdGen Third-Gen Inhibitors (Non-competitive) ThirdGen->Pgp Inhibits Conformational Change / ATP Hydrolysis Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21 days to form monolayer A1->A2 A3 Verify monolayer integrity (TEER, Mannitol permeability) A2->A3 B1 Add P-gp substrate (e.g., Digoxin) + Inhibitor to donor chamber A3->B1 B2 Incubate at 37°C B1->B2 B3 Collect samples from receiver chamber B2->B3 C1 Quantify substrate concentration (LC-MS/MS) B3->C1 C2 Calculate Papp and Efflux Ratio (ER) C1->C2 C3 Determine IC50 value C2->C3 Pgp_Generations cluster_characteristics Key Characteristics Gen1 First Generation (e.g., Verapamil, Norverapamil) Gen2 Second Generation (e.g., Dexverapamil) Gen1->Gen2 Improved Specificity Reduced Side Effects Char1 Low Potency (µM range) Off-target effects Gen1->Char1 Gen3 Third Generation (e.g., Tariquidar, Elacridar, Zosuquidar) Gen2->Gen3 Higher Potency (nM range) High Specificity Non-competitive Char2 Intermediate Potency Gen2->Char2 Char3 High Potency & Specificity Gen3->Char3

References

The Interplay Between In Vitro Release and In Vivo Pharmacokinetics of Norverapamil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Norverapamil following the administration of different oral formulations of Verapamil. This data illustrates how the in vitro release characteristics of the parent drug, Verapamil, influence the in vivo exposure of its active metabolite, Norverapamil.

Table 1: Pharmacokinetic Parameters of Norverapamil after a Single Oral Dose of 80 mg Verapamil Formulations in Healthy Volunteers [1]

FormulationCmax (ng/mL)Tmax (hr)AUC0-∞ (ng·h/mL)T1/2 (hr)
Test Product (Generic)80.240.96773.1-
Reference Product (Isoptin®)89.890.96823.0-

Table 2: Pharmacokinetic Parameters of Norverapamil Following Administration of Different Verapamil Formulations

FormulationDoseCmax (ng/mL)Tmax (hr)AUC0-∞ (ng·h/mL)Study Population
Immediate-Release (IR) Tablet[2]80 mg (every 8 hrs)---11 healthy volunteers
Controlled-Release (CR) Formulation[2]240 mg (once daily)---11 healthy volunteers
Controlled Release Floating Pellets[3][4]40 mgSimilar to Verapamil--12 healthy volunteers
Conventional Tablets[3][4]40 mgSimilar to Verapamil--12 healthy volunteers

Note: Specific Cmax and AUC values for Norverapamil were not detailed in the abstract for the IR and CR formulation comparison, but the study noted similar plasma concentrations to Verapamil for the floating pellets and conventional tablets.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the typical protocols used for the in vitro and in vivo studies cited in this guide.

In Vitro Dissolution Testing for Verapamil Tablets

A standard in vitro dissolution test for Verapamil tablets is conducted to predict the drug's release profile in the gastrointestinal tract.

USP Apparatus 2 (Paddle Method) [5]

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of 0.01 N HCl

  • Temperature: 37.0 ± 0.5 °C

  • Paddle Speed: 50 rpm

  • Sampling Times: Typically at 5, 10, 15, 20, and 30 minutes.

  • Acceptance Criteria: Not less than 75% of the labeled amount of Verapamil HCl is dissolved in 30 minutes.

Alternative Dissolution Method [6]

  • Apparatus: USP Apparatus II (Paddle)

  • Medium 1 (First Hour): 900 mL of simulated gastric fluid (SGF) without enzyme.

  • Medium 2 (After First Hour): 900 mL of simulated intestinal fluid (SIF) without enzyme.

  • Temperature: 37°C

  • Paddle Speed: 50 rpm

In Vivo Pharmacokinetic Study in Healthy Volunteers

In vivo studies are critical for determining the bioavailability and pharmacokinetic profile of a drug and its metabolites in humans.

  • Study Design: Typically a randomized, two-period, crossover design.[1]

  • Subjects: Healthy adult volunteers.[1][2][3][4]

  • Drug Administration: A single oral dose of a specific Verapamil formulation (e.g., 80 mg tablet).[1]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 5, 7, 9, 11, and 24 hours post-dose).[1]

  • Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis.[1]

  • Bioanalytical Method: Plasma concentrations of Verapamil and Norverapamil are determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[1]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).[1]

Visualizing the Pathways and Processes

Diagrams are provided below to illustrate the metabolic pathway of Verapamil to Norverapamil and the general workflow of an in vitro-in vivo correlation study.

Verapamil_Metabolism Verapamil Verapamil Other_Metabolites Other Metabolites Verapamil->Other_Metabolites Other pathways CYP3A4 CYP3A4 Enzyme (in Liver) Verapamil->CYP3A4 N-demethylation Norverapamil Norverapamil (Active Metabolite) CYP3A4->Norverapamil IVIVC_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study Formulation Verapamil Formulation Dissolution Dissolution Testing Formulation->Dissolution Dissolution_Profile In Vitro Dissolution Profile Dissolution->Dissolution_Profile Correlation IVIVC Model Development & Validation Dissolution_Profile->Correlation Dosing Oral Administration to Subjects Sampling Plasma Sampling Dosing->Sampling Analysis HPLC Analysis for Norverapamil Sampling->Analysis PK_Profile In Vivo Norverapamil PK Profile Analysis->PK_Profile PK_Profile->Correlation

References

Comparative Analysis of Norverapamil's Inhibitory Effect on ABC Transporters

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Norverapamil's inhibitory activity against specific ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1). Its performance is benchmarked against other known transporter inhibitors using quantitative data from in vitro studies. The content is intended for researchers and professionals in drug development and pharmacology to facilitate the selection of appropriate chemical probes for studying ABC transporter function.

Introduction to Norverapamil and ABC Transporters

Norverapamil is the major and active metabolite of Verapamil, a well-known calcium channel blocker.[1][2] Beyond its cardiovascular effects, Verapamil is a first-generation inhibitor of ABC transporters, which are transmembrane proteins that efflux a wide variety of substrates, including many therapeutic drugs, from cells.[3][4] This efflux activity is a primary mechanism of multidrug resistance (MDR) in cancer and affects drug disposition and pharmacokinetics.[3][5] The three major ABC transporters implicated in MDR are P-glycoprotein (P-gp, ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1), and Breast Cancer Resistance Protein (BCRP, ABCG2).[3][5]

Studies have demonstrated that Norverapamil also possesses significant inhibitory activity against P-gp, with a potency that may surpass its parent compound, Verapamil.[2][6] This guide focuses on validating and comparing this inhibitory effect.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of Norverapamil and alternative compounds against key ABC transporters is summarized below. The data, primarily IC50 values, represent the concentration of the inhibitor required to reduce the transporter's activity by 50% under specific experimental conditions.

InhibitorTarget TransporterIC50 / Ki Value (µM)Assay SystemSubstrateReference(s)
Norverapamil P-gp (ABCB1)0.3 L-MDR1 CellsDigoxin[2][6]
VerapamilP-gp (ABCB1)1.1L-MDR1 CellsDigoxin[2][6]
VerapamilP-gp (ABCB1)3.9 (IC50), 2.9 (Ki)P-gp VesiclesN-methylquinidine[7][8]
TariquidarP-gp (ABCB1)Potent (used at 0.5 µM for complete inhibition)MDCK-II Cells[3H]verapamil[9]
Elacridar (GF120918)P-gp (ABCB1) & BCRP (ABCG2)Broad-spectrum inhibitorVariousVarious[5][10]
Zosuquidar (LY335979)P-gp (ABCB1)High-affinity (nanomolar range)VariousVarious[10]
MK-571MRP1 (ABCC1)Benchmark inhibitor (used at 50 µM)MRP1-overexpressing cellsCalcein AM[5][9]
Ko143BCRP (ABCG2)0.11 (IC50), 0.023 (EC90)BCRP VesiclesEstrone-3-sulfate[7][11]

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

The data clearly indicates that Norverapamil is a potent inhibitor of P-gp, with an IC50 value of 0.3 µM.[2][6] In the same experimental system, it was found to be more potent than its parent compound, Verapamil (IC50 = 1.1 µM).[2][6]

Experimental Protocols

The validation of inhibitory effects on ABC transporters relies on robust in vitro assays. Below are detailed methodologies for two common approaches.

1. Cell-Based Polarized Transport Assay

This method is used to assess the inhibitory effect on transporters in a cellular context that mimics physiological barriers.

  • Objective: To measure the reduction in directed (e.g., basolateral-to-apical) transport of a known substrate across a polarized cell monolayer in the presence of an inhibitor.

  • Cell Lines: P-glycoprotein-expressing cells such as Caco-2 or LLC-PK1 cells stably transfected with the human MDR1 gene (L-MDR1) are commonly used.[2][6]

  • Procedure:

    • Cell Seeding: Cells are seeded at a high density on permeable membrane supports (e.g., Transwell™ inserts) and cultured until they form a confluent, polarized monolayer with functional tight junctions.

    • Inhibitor Pre-incubation: The cell monolayers are pre-incubated with various concentrations of the test inhibitor (e.g., Norverapamil) in both the apical and basolateral compartments for a defined period.

    • Transport Initiation: A known transporter substrate (e.g., radiolabeled digoxin for P-gp) is added to the donor compartment (typically the basolateral side to measure efflux).

    • Sample Collection: At designated time points, aliquots are taken from the receiver compartment (apical side) to quantify the amount of transported substrate.

    • Quantification and Analysis: The amount of transported substrate is measured (e.g., via liquid scintillation counting for radiolabeled compounds). The apparent permeability coefficient (Papp) is calculated. The inhibition of net efflux is determined by the decrease in the B-A/A-B transport ratio, and IC50 values are derived by plotting the percentage of inhibition against the inhibitor concentration.[2][6]

2. Membrane Vesicle Transport Assay

This acellular method uses membrane vesicles isolated from cells overexpressing a specific transporter to directly measure ATP-dependent substrate transport.

  • Objective: To quantify the inhibition of ATP-dependent uptake of a probe substrate into membrane vesicles.

  • Vesicle Preparation: Membrane vesicles are prepared from Sf9 insect cells or mammalian cells (e.g., HEK293) that have been engineered to overexpress a single ABC transporter (e.g., P-gp or BCRP).[7]

  • Procedure:

    • Reaction Mixture: Vesicles are incubated with a reaction buffer containing a specific probe substrate (e.g., N-methylquinidine for P-gp or estrone-3-sulfate for BCRP) and varying concentrations of the inhibitor.[7]

    • Transport Initiation: The transport reaction is initiated by the addition of ATP. A parallel reaction without ATP serves as a negative control to measure passive diffusion and non-specific binding.

    • Reaction Termination: After a short incubation period (typically 1-5 minutes), the reaction is stopped by adding an ice-cold buffer, and the mixture is rapidly filtered through a filter plate to trap the vesicles.

    • Quantification and Analysis: The amount of substrate trapped within the vesicles on the filter is quantified. ATP-dependent transport is calculated by subtracting the values from the non-ATP control. IC50 values are determined by measuring the reduction in ATP-dependent transport across a range of inhibitor concentrations.[7][8]

Visualized Experimental Workflow & Signaling Pathway

The following diagrams illustrate the logical flow of a typical transporter inhibition assay and the general mechanism of ABC transporter-mediated efflux.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis prep_cells Culture cells overexpressing target ABC transporter (e.g., L-MDR1) seed_plate Seed cells onto permeable supports prep_cells->seed_plate add_inhibitor Add test inhibitor (e.g., Norverapamil) seed_plate->add_inhibitor add_substrate Add probe substrate (e.g., Digoxin) add_inhibitor->add_substrate incubate Incubate for defined time add_substrate->incubate measure Quantify substrate in receiver compartment incubate->measure calculate Calculate Papp and % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for a cell-based ABC transporter inhibition assay.

G cluster_membrane Cell Membrane drug Drug / Substrate transporter ABC Transporter (e.g., P-gp) drug->transporter Binding atp ATP atp->transporter Hydrolysis adp ADP + Pi transporter->adp extracellular transporter->extracellular Efflux inhibitor Norverapamil (Inhibitor) inhibitor->transporter Inhibition

Caption: Mechanism of ABC transporter inhibition by Norverapamil.

References

Norverapamil's Efficacy in Overcoming Multidrug Resistance: A Comparative Analysis with Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Oncology and Drug Development

The emergence of multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, significantly diminishing the efficacy of various anticancer agents. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their intracellular concentration and cytotoxic effect.

Calcium channel blockers have been investigated as potential MDR modulators due to their ability to inhibit the function of these efflux pumps. This guide provides a comparative analysis of the efficacy of Norverapamil, the major metabolite of Verapamil, against other calcium channel blockers in reversing MDR. The data presented is intended to inform researchers, scientists, and drug development professionals on the potential of Norverapamil as a safer and effective adjunct in cancer therapy.

Data Presentation: Comparative Efficacy in Reversing Doxorubicin Resistance

The following table summarizes the quantitative data on the ability of Norverapamil and other calcium channel blockers to potentiate the cytotoxicity of Doxorubicin in the multidrug-resistant human colon carcinoma cell line, LoVo-R, which overexpresses P-glycoprotein.

CompoundConcentration for Potentiation AssayPotentiation of Doxorubicin Cytotoxicity (fold-increase)[1]Relative Calcium Antagonist Activity
Norverapamil 5 µM35.4 ± 4.3Low[1]
Verapamil (racemic) 5 µM41.3 ± 5.0High[1]
Gallopamil 5 µM52.3 ± 7.2High
R-Verapamil 5 µM38.9 ± 6.4Low[1]

Key Findings:

  • Norverapamil demonstrates significant efficacy in potentiating the cytotoxicity of Doxorubicin in MDR cancer cells, with a potency comparable to its parent compound, Verapamil.[1]

  • Crucially, Norverapamil and the R-isomer of Verapamil (R-Verapamil) exhibit high MDR reversal activity with significantly lower calcium channel blocking activity compared to racemic Verapamil and Gallopamil.[1] This suggests a reduced potential for cardiovascular side effects, a major limiting factor for the clinical use of Verapamil as an MDR modulator.

Signaling Pathways and Experimental Workflows

The primary mechanism by which Norverapamil and other verapamil analogs reverse MDR is through the direct inhibition of the P-glycoprotein efflux pump.

MDR_reversal cluster_cell Cancer Cell P-gp P-glycoprotein (Efflux Pump) Drug_out Extracellular Doxorubicin P-gp->Drug_out ATP-dependent Drug Efflux Drug_in Intracellular Doxorubicin Drug_in->P-gp Binding to P-gp Drug_target Cellular Target (e.g., DNA) Drug_in->Drug_target Cytotoxicity Drug_out->Drug_in Drug Influx CCB Norverapamil / Calcium Channel Blocker CCB->P-gp Inhibition

P-glycoprotein mediated drug efflux and its inhibition.

The diagram above illustrates the mechanism of P-glycoprotein-mediated drug efflux. Chemotherapeutic drugs that enter the cell can be bound by P-gp and actively transported out, preventing them from reaching their intracellular targets. Calcium channel blockers like Norverapamil inhibit this process, leading to an accumulation of the cytotoxic drug within the cancer cell.

The general workflow for evaluating the efficacy of MDR reversal agents is depicted below.

experimental_workflow Cell_Culture Culture MDR Cancer Cells (e.g., LoVo-R) Treatment Treat cells with Doxorubicin +/- Calcium Channel Blocker Cell_Culture->Treatment Cytotoxicity_Assay Assess Cell Viability (e.g., MTT Assay) Treatment->Cytotoxicity_Assay Drug_Accumulation_Assay Measure Intracellular Doxorubicin (e.g., Flow Cytometry) Treatment->Drug_Accumulation_Assay Data_Analysis Calculate Potentiation Factor and IC50 values Cytotoxicity_Assay->Data_Analysis Drug_Accumulation_Assay->Data_Analysis

Experimental workflow for MDR reversal studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture of LoVo-R Cells

The LoVo-R human colon carcinoma cell line, a doxorubicin-resistant line that overexpresses P-glycoprotein, is used as the experimental model.

  • Media Preparation: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. To maintain the resistant phenotype, 1 µg/mL doxorubicin is included in the culture medium.

  • Cell Maintenance: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution. The cell suspension is then centrifuged, and the cell pellet is resuspended in fresh medium and seeded into new culture flasks at a lower density.

Doxorubicin Cytotoxicity Assay (MTT Assay)

This assay is used to determine the effect of calcium channel blockers on the sensitivity of MDR cells to doxorubicin.

  • Cell Seeding: LoVo-R cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of doxorubicin, either alone or in combination with a fixed concentration (e.g., 5 µM) of the calcium channel blocker (Norverapamil, Verapamil, etc.).

  • Incubation: The cells are incubated for 72 hours at 37°C.

  • MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Solubilization: After a 4-hour incubation, the medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration of doxorubicin that inhibits cell growth by 50% (IC50) is calculated for each treatment condition. The potentiation factor is determined by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in the presence of the calcium channel blocker.

Intracellular Doxorubicin Accumulation Assay

This assay measures the effect of calcium channel blockers on the intracellular concentration of doxorubicin.

  • Cell Preparation: LoVo-R cells are seeded in 6-well plates and grown to 80-90% confluency.

  • Treatment: The cells are pre-incubated with or without the calcium channel blocker (e.g., 5 µM Norverapamil) for 1 hour. Doxorubicin (e.g., 10 µM) is then added, and the cells are incubated for an additional 2 hours.

  • Cell Harvesting: The cells are washed three times with ice-cold PBS, detached with trypsin-EDTA, and collected by centrifugation.

  • Fluorescence Measurement: The cell pellet is resuspended in PBS, and the intracellular doxorubicin fluorescence is measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 590 nm.

  • Data Analysis: The mean fluorescence intensity, which is proportional to the intracellular doxorubicin concentration, is determined for each treatment group.

Conclusion

The experimental data strongly suggest that Norverapamil is a potent MDR reversal agent with an efficacy comparable to that of Verapamil. Its significantly lower calcium antagonist activity positions it as a promising candidate for further investigation in clinical settings. The reduced potential for cardiovascular side effects could allow for the administration of higher, more effective doses to overcome MDR in cancer patients, potentially improving the outcomes of chemotherapy. Researchers are encouraged to consider Norverapamil and other verapamil analogs with favorable safety profiles in the design of future studies aimed at combating multidrug resistance in cancer.

References

A Comparative Guide to the Statistical Analysis of Bioequivalence for Norverapamil Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the approval of generic drug formulations. This guide provides a detailed comparison and statistical analysis of bioequivalence studies focusing on norverapamil, the primary active metabolite of verapamil. Norverapamil often serves as a key analyte in these studies due to its pharmacokinetic properties.

Experimental Data Summary

Bioequivalence is typically assessed by comparing key pharmacokinetic parameters of a test formulation to a reference formulation. The most critical parameters are the Area Under the plasma concentration-time Curve (AUC) and the maximum plasma concentration (Cmax). For a product to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of these parameters must fall within the range of 80.00% to 125.00%.

One pivotal study compared a generic verapamil tablet to the reference product, Isoptin®, by evaluating the pharmacokinetics of both verapamil and its metabolite, norverapamil.[1][2][3][4] The results highlighted that norverapamil can be a more reliable indicator for bioequivalence due to its lower variability.[1][2][3][4]

Table 1: Pharmacokinetic Parameters for Verapamil and Norverapamil [1]

AnalyteFormulationAUC₀₋∞ (ng·h/mL)Cmax (ng/mL)
Verapamil Test442.2107.7
Reference460.6122.64
Norverapamil Test773.180.24
Reference823.089.89

Table 2: Statistical Analysis of Bioequivalence [1][2][3][4]

AnalyteParameter90% Confidence IntervalBioequivalence Outcome
Verapamil AUC₀₋∞80% to 103%Met
Cmax73% to 101%Not Met
Norverapamil AUC₀₋∞84% to 103%Met
Cmax80% to 100%Met

The data clearly indicates that while the test formulation of verapamil failed to meet the bioequivalence criteria for Cmax, its metabolite norverapamil met the criteria for both AUC and Cmax.[1][2][3][4] This suggests that norverapamil's pharmacokinetic profile is less variable and can be a more suitable endpoint for bioequivalence assessment of verapamil products.[1][2][3][4]

Experimental Protocols

The methodologies employed in bioequivalence studies are standardized to ensure the reliability of the results. The following protocol is based on a representative study of verapamil and norverapamil.

Study Design: The study was a randomized, two-period, crossover design conducted in 22 healthy volunteers.[1][2][3][4]

Drug Administration: A single oral dose of 80 mg of the test or reference verapamil hydrochloride formulation was administered to the subjects.[1][2]

Sample Collection: Blood samples were collected from the subjects at predetermined time points to characterize the pharmacokinetic profile.

Analytical Method: The concentrations of verapamil and norverapamil in plasma samples were quantified using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[1][2][3][4]

Statistical Analysis:

  • Pharmacokinetic parameters (AUC and Cmax) were calculated from the plasma concentration-time data.

  • These parameters were logarithmically transformed before statistical analysis.[5]

  • An analysis of variance (ANOVA) was performed to assess the effects of formulation, period, and sequence.

  • The 90% confidence intervals for the ratio of the geometric means of the test and reference products were calculated.[5][6]

  • The bioequivalence was concluded if the 90% CIs for both AUC and Cmax fell within the 80-125% range.[1][2][3][4]

Visualizing Key Processes

To better understand the workflow and the underlying biological processes, the following diagrams have been generated using Graphviz.

Bioequivalence_Study_Workflow cluster_planning Study Planning cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_statistical Statistical Analysis Protocol_Design Protocol Design Subject_Recruitment Subject Recruitment & Screening Protocol_Design->Subject_Recruitment Drug_Administration Drug Administration (Test & Reference) Subject_Recruitment->Drug_Administration Sample_Collection Biological Sample Collection (e.g., Blood) Drug_Administration->Sample_Collection Sample_Analysis Quantification of Drug & Metabolite (Norverapamil) Sample_Collection->Sample_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (AUC, Cmax) Sample_Analysis->PK_Parameter_Calculation Log_Transformation Log Transformation of PK Data PK_Parameter_Calculation->Log_Transformation ANOVA Analysis of Variance (ANOVA) Log_Transformation->ANOVA Confidence_Intervals 90% Confidence Interval Calculation ANOVA->Confidence_Intervals BE_Conclusion Bioequivalence Conclusion Confidence_Intervals->BE_Conclusion ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral_Admin Oral Administration of Verapamil Systemic_Circulation Systemic Circulation Oral_Admin->Systemic_Circulation GI Tract Verapamil Verapamil Systemic_Circulation->Verapamil Urine_Feces Excretion in Urine and Feces Systemic_Circulation->Urine_Feces Kidneys, etc. Norverapamil Norverapamil (Active Metabolite) Verapamil->Norverapamil CYP3A4, CYP3A5, CYP2C8 Norverapamil->Systemic_Circulation

References

Inter-laboratory Validation of Norverapamil Quantification Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various validated assays for the quantification of Norverapamil, the primary active metabolite of Verapamil, in biological matrices. The data presented is compiled from several independent studies, offering insights into the performance of different analytical methodologies across laboratories. This information is intended to assist researchers and drug development professionals in selecting and implementing robust and reliable bioanalytical methods.

Comparative Performance of Norverapamil Quantification Assays

The accurate quantification of Norverapamil is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. A variety of analytical techniques have been validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. The following table summarizes the performance characteristics of several reported methods.

Analytical MethodBiological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Extraction Recovery (%)
HPLC-Fluorescence[1]Human PlasmaNot Specified0.4<15<15Not Specified89.58[1]
LC-MS/MS[2][3]Human Plasma1.0 - 250.0[2][3]1.00.8 - 2.5[2]2.7 - 5.4[2]99.5 - 104.0[2]91.1 - 108.1[2][3]
LC-MS/MS[4]Human Breast Milk0.5 - 1000.5<15<15Within ±15% of nominalNot Specified
HPLC-Fluorescence[5][6]Human Plasma10 - 200[5]0.35[6]<4.00[6]<8.5[6]Not SpecifiedNot Specified
Chiral HPLC-FL[7]Rat Plasma1 - 4501<11.7<11.7-1.0 to 5.392.3 - 98.2

Experimental Protocols

The methodologies employed in the cited studies form the basis for the robust quantification of Norverapamil. Below are detailed protocols for the key experimental stages.

Sample Preparation: Liquid-Liquid Extraction (LLE) for HPLC-Fluorescence[8]

This method is suitable for the extraction of Norverapamil from plasma samples.

  • Aliquot Plasma: Transfer a defined volume of plasma sample into a clean extraction tube.

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., propranolol) to each sample, calibrator, and quality control sample.[1]

  • Alkalinization: Basify the plasma samples by adding a phosphate buffer (pH 9.0).[8]

  • Extraction: Add an extraction solvent mixture, such as cyclohexane-dichloromethane, to the samples.[8]

  • Vortex and Centrifuge: Vortex the tubes vigorously to ensure thorough mixing, followed by centrifugation to separate the organic and aqueous layers.

  • Back Extraction: Transfer the organic layer to a new set of tubes and perform a back extraction into a dilute acidic solution (e.g., 0.1 N sulphuric acid).[8]

  • Injection: Inject a specific volume of the final aqueous phase directly into the HPLC system for analysis.[8]

Sample Preparation: Protein Precipitation for LC-MS/MS[4]

This is a simpler and faster sample preparation technique often used with the high selectivity of MS detection.

  • Aliquot Sample: Pipette 100 µL of the biological matrix (e.g., breast milk) into a microcentrifuge tube.[4]

  • Internal Standard and Precipitation: Add 300 µL of methanol containing the internal standard (e.g., verapamil-d3).[4]

  • Vortex and Centrifuge: Vortex the mixture to precipitate proteins and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for injection into the LC-MS/MS system.[4]

Chromatographic and Detection Conditions
  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of methanol, water, orthophosphoric acid, and triethylamine, can be employed.[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Detection: Fluorescence detection is set with an excitation wavelength of approximately 278 nm and an emission wavelength of around 320 nm.[5]

  • Column: A chiral column such as Chiralcel OD-RH is used for enantiomeric separation,[2][3] while a standard C18 column is suitable for non-chiral methods.[4]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.05% trifluoroacetic acid in water or 0.1% formic acid with ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is frequently used.[2][3][4]

  • Detection: Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) and positive ion modes.[2][3] The specific MRM transitions for Norverapamil and the internal standard are monitored.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for Norverapamil quantification.

cluster_0 Sample Preparation (LLE) cluster_1 HPLC Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Alkalinize Alkalinize Add Internal Standard->Alkalinize Liquid-Liquid Extraction Liquid-Liquid Extraction Alkalinize->Liquid-Liquid Extraction Back Extraction Back Extraction Liquid-Liquid Extraction->Back Extraction Aqueous Phase for Injection Aqueous Phase for Injection Back Extraction->Aqueous Phase for Injection HPLC System HPLC System Aqueous Phase for Injection->HPLC System Fluorescence Detector Fluorescence Detector HPLC System->Fluorescence Detector Data Acquisition Data Acquisition Fluorescence Detector->Data Acquisition

Caption: Liquid-Liquid Extraction Workflow for HPLC Analysis.

cluster_0 Sample Preparation (Protein Precipitation) cluster_1 LC-MS/MS Analysis Biological Sample Biological Sample Add IS & Precipitant Add IS & Precipitant Biological Sample->Add IS & Precipitant Vortex & Centrifuge Vortex & Centrifuge Add IS & Precipitant->Vortex & Centrifuge Supernatant for Injection Supernatant for Injection Vortex & Centrifuge->Supernatant for Injection LC System LC System Supernatant for Injection->LC System Mass Spectrometer Mass Spectrometer LC System->Mass Spectrometer Data Acquisition Data Acquisition Mass Spectrometer->Data Acquisition

Caption: Protein Precipitation Workflow for LC-MS/MS Analysis.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Norverapamil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for Norverapamil Hydrochloride, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure the safe management of this compound within a laboratory setting.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[1][2][3] The toxicological properties of this compound have not been fully investigated, warranting cautious handling at all times.[1][3]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3/4)Skull and crossbonesDangerH301/H302: Toxic or Harmful if swallowed.[1][2][4]
Skin Corrosion/Irritation (Category 2)Exclamation markDangerH315: Causes skin irritation.[2][5]
Serious Eye Damage/Eye Irritation (Category 2A)Exclamation markDangerH319: Causes serious eye irritation.[2][5]
Specific target organ toxicity, single exposure (Category 3)Exclamation markDangerH335: May cause respiratory irritation.[2][5]

Note: No occupational exposure limit values have been established for this compound.[2][6]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be used when handling this compound.

Equipment TypeSpecificationRationale
Respiratory Protection NIOSH (US) or EN 149 (EU) approved full-facepiece airline respirator in positive pressure mode.[1][3] For lower-level protection against dust, a P95 (US) or P1 (EU) particle respirator may be considered, with higher-level protection offered by OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[7]To prevent inhalation of dust and aerosols, which can cause respiratory tract irritation.[2]
Hand Protection Impermeable and resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[1][4][7]To prevent skin contact, as the substance can cause skin irritation and may be toxic if absorbed.[1][2]
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][7] A face shield may also be necessary.[6]To protect eyes from dust particles that can cause serious irritation.[2]
Skin and Body Protection A complete suit protecting against chemicals or impervious clothing.[2][6][7]To provide a barrier against skin exposure.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety. This involves preparation, handling, and post-handling procedures.

  • Preparation:

    • Ensure a safety shower and eye wash station are accessible.[2]

    • Work within a designated area, such as a chemical fume hood or an area with appropriate exhaust ventilation.[1][5]

    • Ground all equipment containing the material to prevent electrostatic charge build-up.[1][5]

    • Inspect all PPE for defects before donning.

  • Handling:

    • Avoid the formation of dust and aerosols.[2][7]

    • Do not breathe dust, vapors, or mist.[1][7]

    • Avoid contact with skin and eyes.[2][7]

    • Do not eat, drink, or smoke in the handling area.[2][5]

    • Keep the container tightly closed when not in use.[1][7]

  • Post-Handling:

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][4][5]

    • Use a proper glove removal technique, avoiding contact with the outer surface of the glove.[1][6]

    • Remove and wash contaminated clothing before reuse.[2][3][5]

Accidental Release and Exposure Measures

  • Spill: Evacuate personnel from the area.[7] Wearing full PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][3] Clean the spill area thoroughly.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Product Disposal: Dispose of the substance through a licensed professional waste disposal service.[7] Consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1][7]

  • Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local regulations.[1][3]

Workflow for Safe Handling of this compound

Norverapamil_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep_area Designate Handling Area (Fume Hood) verify_safety Verify Safety Equipment (Eyewash, Shower) prep_area->verify_safety don_ppe Don Full PPE verify_safety->don_ppe handle Handle Norverapamil HCl (Avoid Dust/Aerosols) don_ppe->handle Proceed to Handling storage Store Securely (Tightly Closed Container) handle->storage collect_waste Collect Hazardous Waste (Product & Contaminated Items) handle->collect_waste Generate Waste doff_ppe Doff & Dispose of Contaminated PPE storage->doff_ppe After Task Completion decontaminate Decontaminate Work Area doff_ppe->decontaminate wash Wash Hands Thoroughly decontaminate->wash dispose Dispose via Licensed Service (Follow Regulations) collect_waste->dispose

Caption: Workflow for handling this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.